Avoparcin
Description
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,4S,5S,6R)-3-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-18,32,35,37-tetrahydroxy-22-(4-hydroxyphenyl)-19-[[(2R)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H92ClN9O31/c1-30-64(99)46(85)27-54(115-30)122-72-37-12-20-50(45(84)22-37)120-52-24-38-23-51(73(52)124-83-74(70(105)68(103)53(29-94)121-83)123-55-28-47(86)65(100)31(2)116-55)118-41-17-9-35(10-18-41)67(102)62(92-75(107)57(87-4)33-7-15-42(16-8-33)119-82-71(106)69(104)66(101)32(3)117-82)79(111)88-58(34-5-13-39(95)14-6-34)76(108)90-60(38)78(110)89-59-36-11-19-48(97)43(21-36)56-44(25-40(96)26-49(56)98)61(81(113)114)91-80(112)63(72)93-77(59)109/h5-26,30-32,46-47,53-55,57-72,74,82-83,87,94-106H,27-29,85-86H2,1-4H3,(H,88,111)(H,89,110)(H,90,108)(H,91,112)(H,92,107)(H,93,109)(H,113,114)/t30-,31-,32-,46+,47+,53+,54-,55-,57+,58-,59+,60+,61-,62+,63-,64-,65-,66-,67+,68+,69+,70-,71+,72+,74?,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPPUXRIADSGD-PPRNARJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O[C@H]9C([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)OC1=CC=C(C=C1)[C@H]([C@H](C(=O)N[C@H](C(=O)N6)C1=CC=C(C=C1)O)NC(=O)[C@@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)O)O)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H92ClN9O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1747.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Hygroscopic; [Merck Index] | |
| Record name | Avoparcin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3779 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Soluble in water, Soluble in N,N-dimethylformamide, dimethyl sulfoxide. Moderately soluble in methanol. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, amorphous solid | |
CAS No. |
37332-99-3 | |
| Record name | Avoparcin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037332993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avoparcin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
No definitive melting point | |
| Record name | AVOPARCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7030 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Avoparcin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces candidus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avoparcin, a glycopeptide antibiotic, has been a subject of significant interest due to its activity against Gram-positive bacteria. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces candidus. The document details the fermentation process for this compound production, including media composition and culture conditions. It further outlines a comprehensive, step-by-step protocol for the isolation and purification of this compound from the fermentation broth. Analytical methodologies for the characterization of this antibiotic complex, primarily focusing on high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are also described. Quantitative data on production yields and purification are summarized for easy reference. Additionally, this guide presents a putative biosynthetic pathway for this compound, offering insights into its molecular genesis.
Discovery and Microbial Origin
This compound is a glycopeptide antibiotic complex produced by the bacterium Streptomyces candidus.[1] First disclosed in a U.S. patent by Kunstmann and Porter in 1967, this antibiotic was identified as a potent agent against Gram-positive bacteria. The this compound complex primarily consists of two closely related components: α-avoparcin and β-avoparcin, with the latter being a chlorine-substituted analogue of the former.
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of Streptomyces candidus. While specific media compositions and fermentation parameters can be optimized for improved yields, a general framework for the fermentation process is outlined below. Notably, studies on the related species Amycolatopsis coloradensis have reported this compound complex productivity of up to 9 g/L in flask fermentations.[2]
Culture Media and Conditions
A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed for this compound production.
Table 1: Fermentation Media Composition for this compound Production
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10.0 | 10.0 |
| Millet Steep Liquor | 10.0 | 10.0 |
| Peptone | 5.0 | 3.0 |
| (NH₄)₂SO₄ | 1.0 | 1.0 |
| NaCl | 2.5 | 2.5 |
| CaCO₃ | 0.5 | 1.0 |
This composition is based on typical media used for Streptomyces fermentation for antibiotic production and may require optimization for maximal this compound yield.
Table 2: Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Temperature | 28°C | 28°C |
| pH | 7.2 | 7.2 |
| Agitation | 180 rpm | 180 rpm |
| Incubation Time | 18 hours | 4 days |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Spores of Streptomyces candidus from a stock culture are used to inoculate a 250 mL flask containing 60 mL of sterile seed medium.
-
Seed Culture Incubation: The inoculated flask is incubated on a rotary shaker at 180 rpm for 18 hours at 28°C.
-
Production Culture Inoculation: 6 mL of the seed culture is transferred to a 250 mL flask containing 60 mL of sterile production medium.
-
Production Fermentation: The production culture is incubated on a rotary shaker at 180 rpm for 4 days at 28°C.
Experimental Workflow: Fermentation
Caption: Workflow for the two-stage fermentation of Streptomyces candidus for this compound production.
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from the mycelia and other components of the culture medium. Ion-exchange chromatography is a key step in the purification of streptomycin, a related antibiotic, and a similar principle can be applied to this compound.
Experimental Protocol: Isolation and Purification
-
Mycelial Separation: The fermentation broth is filtered through cheesecloth to separate the mycelia from the culture liquid.
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Adsorption to Resin: The filtrate is passed through a column containing a macroporous adsorbent resin (e.g., HPD-100). The this compound binds to the resin, while many impurities pass through.
-
Elution from Resin: The resin is washed with water and then eluted with methanol to recover the this compound.
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Solvent Extraction: The methanol eluate is concentrated under vacuum, and the resulting aqueous solution is extracted with petroleum ether followed by ethyl acetate.
-
Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to column chromatography on silica gel. The column is eluted with a gradient of petroleum ether and ethyl acetate to separate the this compound components.
-
Crystallization: The fractions containing pure this compound are pooled, the solvent is evaporated, and the this compound is crystallized.
Experimental Workflow: Isolation and Purification
Caption: A multi-step workflow for the isolation and purification of this compound from fermentation broth.
Analytical Characterization
The characterization of this compound and its components is primarily achieved using chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for the separation and quantification of α- and β-avoparcin.
Table 3: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm) |
| Mobile Phase A | 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 |
| Mobile Phase B | 2.5% acetic acid-acetonitrile (10:90) |
| Gradient | Gradient elution |
| Detection | UV and Amperometric (glassy-carbon electrode, +900 mV) |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
LC-ESI-MS/MS provides a highly sensitive and selective method for the detection and identification of this compound.
Table 4: LC-ESI-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions | [M + 3H]³⁺ |
| Precursor/Product Ions (α-avoparcin) | m/z 637 → 86/113/130 |
| Precursor/Product Ions (β-avoparcin) | m/z 649 → 86/113/130 |
Biosynthesis of this compound
This compound, as a glycopeptide antibiotic, is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The biosynthesis is directed by a large biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for the assembly of the peptide backbone, its modification (including halogenation), and glycosylation. While the specific BGC for this compound in Streptomyces candidus has not been fully elucidated in the available literature, a putative pathway can be inferred from the known biosynthesis of other glycopeptide antibiotics and the identified BGC in Amycolatopsis coloradensis.
The core structure is a heptapeptide, which undergoes oxidative cross-linking to form the characteristic rigid, cup-shaped aglycone. This aglycone is then glycosylated with sugar moieties, which are crucial for its biological activity.
Putative Biosynthetic Pathway of this compound
Caption: A putative biosynthetic pathway for the this compound complex, highlighting the key stages of its synthesis.
Conclusion
This technical guide has provided a comprehensive overview of the discovery, production, isolation, and characterization of the glycopeptide antibiotic this compound from Streptomyces candidus. The detailed protocols for fermentation, purification, and analysis, along with the summarized quantitative data and the putative biosynthetic pathway, offer a valuable resource for researchers and professionals in the field of natural product drug discovery and development. Further optimization of the fermentation and purification processes, guided by a deeper understanding of the this compound biosynthetic gene cluster in Streptomyces candidus, holds the potential for improved yields and the generation of novel this compound analogs with enhanced therapeutic properties.
References
Avoparcin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avoparcin, a glycopeptide antibiotic complex, has been a subject of significant scientific interest due to its antibacterial properties and its structural relationship to vancomycin. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound's primary components, α-avoparcin and β-avoparcin. It consolidates available spectroscopic and analytical data, details the experimental methodologies for structural elucidation, and presents a comprehensive overview of its complex three-dimensional architecture. This document is intended to serve as a critical resource for researchers engaged in the study of glycopeptide antibiotics, antimicrobial resistance, and the development of new therapeutic agents.
Introduction
This compound is a glycopeptide antibiotic produced by the fermentation of Amycolatopsis coloradensis.[1] It is a complex mixture of closely related compounds, with the two major components being α-avoparcin and β-avoparcin.[2] These components differ by the presence of an additional chlorine atom on the β-avoparcin molecule.[2] The antibacterial activity of this compound is attributed to its ability to inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors. Due to its structural similarity to vancomycin, a last-resort antibiotic in human medicine, the use of this compound as a growth promoter in livestock was linked to the emergence of vancomycin-resistant enterococci (VRE) and was subsequently banned in many countries.[3] A thorough understanding of this compound's intricate chemical structure and stereochemistry is paramount for comprehending its mechanism of action, the basis of resistance, and for the rational design of novel antibiotics.
Chemical Structure of this compound
The core of the this compound molecule is a heptapeptide backbone, which is extensively cross-linked to form a rigid, basket-like structure. This aglycone is further decorated with several sugar moieties.
The Aglycone Core
The heptapeptide core of this compound is composed of seven amino acid residues. The structure is characterized by multiple ether linkages between the aromatic side chains of these amino acids, creating a unique polycyclic system.
Sugar Moieties
This compound is a glycoprotein, containing several carbohydrate units attached to its aglycone core. The primary sugar components identified are ristosamine and mannose.[4] The precise location and linkage of these sugar moieties are critical for the molecule's biological activity.
A visual representation of the this compound structure is provided below.
Stereochemistry of this compound
This compound is a chiral molecule with 32 stereogenic centers, leading to a highly complex three-dimensional structure.[5] The precise stereochemical configuration of each of these centers is crucial for its biological function.
Absolute Configuration
The absolute stereochemistry of the N-methyl terminal amino acid of the this compound aglycone has been determined to be the R-configuration.[6][7] This was established through the isolation of the amino acid and the observation of its negative optical rotation.[6][7] The stereochemistry of the other chiral centers has been investigated using a combination of spectroscopic techniques and chemical degradation studies.
Epimerization
This compound can undergo epimerization, particularly at the N-methyl terminal amino acid.[6] When epimerized, the N-methyl terminal amino acid exhibits a positive optical rotation, indicating a change to the S-configuration.[6][7] This epimerization has been shown to significantly impact the antibacterial activity of the molecule.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been heavily reliant on a suite of analytical and spectroscopic techniques. The following tables summarize key quantitative data for the α and β forms of this compound.
Table 1: Physicochemical Properties of this compound Isomers
| Property | α-Avoparcin | β-Avoparcin | Reference |
| Molecular Formula | C89H102ClN9O36 | C89H101Cl2N9O36 | [2] |
| Molecular Weight | 1909.25 g/mol | 1943.70 g/mol | [2] |
| Specific Optical Rotation | -96° (c=0.62 in 0.1N HCl) | -102° (c=0.65 in 0.1N HCl) | [7] |
Table 2: Key Spectroscopic Data for this compound
| Technique | α-Avoparcin | β-Avoparcin | Reference |
| ¹H NMR | |||
| Anomeric Protons (ppm) | 4.5 - 5.5 | 4.5 - 5.5 | [8] |
| Aromatic Protons (ppm) | 6.55 - 6.40 | 6.55 - 6.40 | [9] |
| ¹³C NMR | |||
| Anomeric Carbons (ppm) | 90 - 100 | 90 - 100 | [8] |
| Mass Spectrometry | |||
| [M+3H]³⁺ (m/z) | 637 | 649 | [10] |
| Major Product Ions (m/z) | 86, 113, 130 | 86, 113, 130 | [10] |
Experimental Protocols
The determination of the complex structure of this compound requires a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.
Isolation and Purification of this compound Components
A common procedure for the isolation and purification of α- and β-avoparcin from the fermentation broth of Amycolatopsis coloradensis involves the following steps:
-
Extraction: The whole fermentation broth is mixed with an equal volume of distilled water, vortexed, and centrifuged to separate the supernatant containing the this compound complex.[9]
-
Affinity Chromatography: The supernatant is passed through a Sepharose-D-alanyl-D-alanine affinity resin column.[9] This resin specifically binds to the D-Ala-D-Ala binding site of the glycopeptide antibiotics.
-
Elution: The bound this compound is eluted from the column.
-
High-Performance Liquid Chromatography (HPLC): The eluted fraction is further purified and the α and β components are separated using reversed-phase HPLC.[11] A typical mobile phase consists of a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, a combination of 1D and 2D NMR experiments is employed:
-
Sample Preparation: A purified sample of the this compound component (α or β) is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
1D ¹H NMR: This experiment provides information on the number and chemical environment of the protons in the molecule. The anomeric protons of the sugar moieties typically resonate in the 4.5-5.5 ppm region.[8]
-
1D ¹³C NMR: This experiment identifies the different carbon environments. The anomeric carbons of the sugars are typically found in the 90-100 ppm range.[8]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the amino acid residues and sugar rings.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to an entire spin system, aiding in the identification of complete amino acid or sugar residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining the 3D structure. It identifies protons that are close in space, even if they are not directly bonded. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints for molecular modeling.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments, such as the sugar moieties to the aglycone.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the precise molecular weight of the this compound components and to obtain structural information through fragmentation analysis.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like this compound. It typically produces multiply charged ions, such as [M+3H]³⁺.[10]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion (e.g., the [M+3H]³⁺ ion) is selected and fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides valuable information about the sequence of amino acids and the nature and location of the sugar moieties. For example, characteristic fragment ions at m/z 86, 113, and 130 have been reported for both α- and β-avoparcin.[10]
Determination of Stereochemistry
Determining the stereochemistry of the numerous chiral centers in this compound is a challenging task that often involves a combination of techniques:
-
Chiral Chromatography: HPLC using a chiral stationary phase can be used to separate enantiomers of the amino acids after hydrolysis of the this compound molecule.
-
NMR Spectroscopy: The coupling constants (J-values) between protons in the sugar rings and amino acid side chains can provide information about their relative stereochemistry.
-
Chemical Derivatization: Derivatizing the hydrolyzed amino acids with a chiral reagent (e.g., Marfey's reagent) creates diastereomers that can be separated by standard reversed-phase HPLC. The elution order of the diastereomers can then be used to determine the original stereochemistry of the amino acids.
-
Optical Rotation: As demonstrated for the N-methyl terminal amino acid, measuring the specific optical rotation of isolated components can be used to assign their absolute configuration.[6][7]
Conclusion
The chemical structure and stereochemistry of this compound represent a formidable challenge in natural product chemistry. Through the application of advanced analytical techniques, particularly NMR spectroscopy and mass spectrometry, a detailed understanding of its molecular architecture has been achieved. This in-depth knowledge is not only of fundamental scientific importance but also provides a crucial foundation for research into the mechanisms of antibiotic action and resistance. The methodologies and data presented in this guide are intended to facilitate further investigations into this important class of glycopeptide antibiotics and to aid in the development of new strategies to combat bacterial infections.
References
- 1. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycopeptide Drug Research: Insights from Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Epimerization and stereochemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Components and degradation compounds of the this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Avoparcin Alpha and Beta Components: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the characterization of the alpha and beta components of avoparcin, a glycopeptide antibiotic complex. It is intended for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, biological activity, and analytical methodologies for these compounds.
Introduction
This compound is a glycopeptide antibiotic produced by the fermentation of Streptomyces candidus and Amycolatopsis coloradensis.[1][2][3] It is primarily effective against Gram-positive bacteria and has been historically used as a growth promoter in livestock.[1][3][4] The this compound complex is a mixture of several closely related compounds, with the two main components being α-avoparcin and β-avoparcin.[1][5] Structurally similar to vancomycin, this compound functions by inhibiting bacterial cell wall synthesis.[1][6][7] This guide will focus on the distinct characteristics of the alpha and beta components and the methods used for their analysis.
Physicochemical Characterization
The primary distinction between α-avoparcin and β-avoparcin lies in their chemical structure. β-avoparcin contains an additional chlorine atom compared to α-avoparcin.[1] This structural difference results in slight variations in their physicochemical properties, which are summarized in the tables below.
Structural and Physicochemical Properties
| Property | α-Avoparcin | β-Avoparcin | Reference |
| Chemical Formula | C89H102ClN9O36 | C89H101Cl2N9O36 | [1] |
| CAS Number | 73957-86-5 | 73957-87-6 | [1] |
| UNII | I4J49AU691 | W47D7146JL | [1] |
| PubChem CID | 20055225 | 20055226 | [1] |
| Molecular Weight | ~1900 g/mol | ~1935 g/mol | [3] |
| Distinguishing Feature | - | Contains an additional chlorine atom | [1] |
Biological Activity and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other glycopeptide antibiotics like vancomycin.[6][7] It specifically targets the D-alanyl-D-alanine termini of peptidoglycan precursors.
Comparative Biological Activity
Studies have shown that β-avoparcin exhibits slightly higher binding affinities for bacterial cell-wall receptor-mimicking peptides compared to α-avoparcin, particularly for those with strong binding characteristics.[8] The minimum inhibitory concentrations (MIC) of this compound have been determined for various bacterial strains, although it is generally less potent than vancomycin and teicoplanin against staphylococci.[9]
| Organism | This compound MIC50 (µg/mL) | Vancomycin MIC50 (µg/mL) | Teicoplanin MIC50 (µg/mL) | Reference |
| Staphylococci | 4 | < 2 | < 2 | [9] |
Note: MIC50 is the minimum concentration of an antibiotic that inhibits the growth of 50% of the tested isolates.
Mechanism of Action
The mechanism of action for this compound involves the binding of the glycopeptide to the D-Ala-D-Ala terminus of the lipid II precursor, which is essential for the transglycosylation and transpeptidation steps in peptidoglycan synthesis. This binding sterically hinders the enzymes responsible for cell wall construction, leading to cell lysis and death.
Experimental Protocols and Methodologies
The characterization of this compound alpha and beta components involves several key experimental procedures, from extraction and purification to sophisticated analytical techniques.
Extraction and Purification from Fermentation Broth
A common method for purifying the this compound complex involves affinity chromatography.
Protocol:
-
Culture Preparation: Cultivate a high-producer strain of Amycolatopsis coloradensis in a suitable fermentation medium.
-
Harvesting: Harvest the culture at the peak of productivity.
-
Affinity Chromatography: Purify the harvested broth using an agarose D-Ala-D-Ala resin.[5]
-
Elution and Concentration: Elute the bound this compound complex and concentrate the solution to obtain a solid form.
Analytical Characterization
A combination of liquid chromatography and mass spectrometry is typically employed for the detailed characterization of the alpha and beta components.
Sample Preparation (from animal tissues): [2][10]
-
Extraction: Extract the tissue sample with 5% trifluoroacetic acid (TFA).
-
Solid-Phase Extraction (SPE):
-
Load the extract onto an ion-exchange (SAX) cartridge.
-
Further purify the eluate using a C18 cartridge.
-
-
Elution and Reconstitution: Elute the this compound components and reconstitute them in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Parameters: [10]
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ions: [M+3H]³⁺
-
Product Ions (m/z):
-
α-Avoparcin: 637 → 86, 113, 130
-
β-Avoparcin: 649 → 86, 113, 130
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structural identity of the purified this compound components. ¹H NMR spectra can distinguish between the different forms of this compound present in a sample, including the alpha and beta components, by analyzing the chemical shifts of aromatic protons.[5]
Quantitative Data and Performance Metrics
The analytical methods for this compound have been validated to ensure their sensitivity and reliability.
| Parameter | Value | Matrix | Reference |
| Instrumental LOD | 3 ng/mL | - | [2][10] |
| Detection Limit (UV) | 0.5 µg/g | Chicken Muscle | [2] |
| Detection Limit (Amperometric) | 0.2 µg/g | Chicken Muscle | [2] |
| Recovery Rate | > 73.3% | Animal Tissues & Milk | [2][10] |
| Relative Standard Deviation (RSD) | < 12.0% | Animal Tissues & Milk | [2][10] |
Conclusion
The characterization of this compound's alpha and beta components relies on a combination of advanced analytical techniques. The structural difference, an additional chlorine atom in β-avoparcin, leads to subtle but measurable differences in their physicochemical and biological properties. The methodologies outlined in this guide provide a robust framework for the separation, identification, and quantification of these components, which is crucial for regulatory monitoring, drug development, and research into antibiotic resistance. The shared mechanism of action with vancomycin underscores the importance of understanding these compounds to address the challenges of antimicrobial resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. mdpi.com [mdpi.com]
- 8. Interactions of alpha- and beta-avoparcin with bacterial cell-wall receptor-mimicking peptides studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Avoparcin on Bacterial Cell Wall Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Avoparcin is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with peptidoglycan precursors and the subsequent disruption of cell wall integrity. The document includes a compilation of quantitative data on this compound's activity, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and development.
Introduction
This compound belongs to the glycopeptide class of antibiotics, which also includes vancomycin.[1] These complex glycosylated peptides are particularly effective against Gram-positive bacteria.[1] The primary target of glycopeptide antibiotics is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis. Specifically, this compound interferes with the late stages of peptidoglycan synthesis, a critical component of the cell wall.[2][3] This document will elucidate the precise mechanism by which this compound disrupts this vital process.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound stems from its ability to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][3] This binding event is the cornerstone of its mechanism of action and leads to the inhibition of two crucial enzymes involved in the final steps of cell wall assembly: transglycosylase and transpeptidase.
Molecular Interaction with Peptidoglycan Precursors
Peptidoglycan is a polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains. The synthesis of this polymer involves the assembly of precursor units, known as lipid II, on the cytoplasmic side of the bacterial membrane. These precursors consist of a NAM-NAG disaccharide linked to a pentapeptide chain, which terminates in a D-Ala-D-Ala dipeptide.
This compound recognizes and forms a stable complex with the D-Ala-D-Ala moiety of lipid II. This interaction is mediated by a series of hydrogen bonds between the antibiotic and the peptide terminus. The binding of the bulky this compound molecule to its target sterically hinders the subsequent enzymatic steps required for the incorporation of the precursor into the growing peptidoglycan chain.
Mechanism of this compound action.
Inhibition of Transglycosylation and Transpeptidation
The binding of this compound to the D-Ala-D-Ala terminus of lipid II physically obstructs the action of two critical enzymes:
-
Transglycosylases: These enzymes are responsible for polymerizing the glycan chains by adding new disaccharide-pentapeptide units from lipid II to the growing peptidoglycan chain.
-
Transpeptidases: These enzymes catalyze the cross-linking of the peptide side chains of adjacent glycan strands, a process that provides the peptidoglycan with its structural integrity and rigidity.
By sequestering the substrate, this compound effectively prevents both of these processes, leading to a halt in cell wall synthesis. The resulting weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, ultimately leading to cell lysis and death.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. | 240 | 4 | - | [4] |
| Enterococcus spp. (vanB phenotype) | - | - | 2 to >16 | [4] |
| Staphylococcus haemolyticus (oxacillin-resistant) | - | - | ≥16 | [4] |
MIC50: The concentration of the antibiotic that inhibits the growth of 50% of the tested strains.
Table 2: Comparative Binding Affinities of this compound and Vancomycin
| Ligand | Antibiotic | Binding Constant (M⁻¹) | Reference |
| N-Ac-D-Ala-D-Ala | α-avoparcin | Similar to vancomycin | [5] |
| N-Ac-D-Ala-D-Ala | β-avoparcin | Similar to vancomycin | [5] |
| N,N'-Ac₂-L-Lys-D-Ala-D-Lac | α-avoparcin | Strongly reduced affinity | [5] |
| N,N'-Ac₂-L-Lys-D-Ala-D-Lac | β-avoparcin | Strongly reduced affinity | [5] |
| N,N'-Ac₂-L-Lys-D-Ala-D-Ser | α-avoparcin | Reduced affinity | [5] |
| N,N'-Ac₂-L-Lys-D-Ala-D-Ser | β-avoparcin | Reduced affinity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a known concentration.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
MIC determination workflow.
UDP-MurNAc-Pentapeptide Accumulation Assay
Objective: To demonstrate the inhibition of the later stages of cell wall synthesis by detecting the accumulation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.
Methodology:
-
Bacterial Culture and Treatment: Grow the test bacterium to the mid-logarithmic phase. Divide the culture into two: a control group and a group treated with a sub-inhibitory concentration of this compound. Incubate for a defined period.
-
Cell Harvesting: Harvest the bacterial cells from both groups by centrifugation at 4°C.
-
Extraction of Precursors: Resuspend the cell pellets in ice-cold perchloric acid or boiling water to extract the intracellular nucleotide precursors.
-
Neutralization and Centrifugation: Neutralize the extracts and remove the precipitate by centrifugation.
-
HPLC Analysis: Analyze the supernatant containing the precursors by reverse-phase high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Monitor the elution profile at a specific wavelength (e.g., 262 nm for UDP). Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time with a known standard. Quantify the peak area to determine the relative accumulation in treated versus untreated cells.
-
Mass Spectrometry Confirmation (Optional): Collect the peak corresponding to the accumulated precursor and confirm its identity using mass spectrometry.
Precursor accumulation assay workflow.
Conclusion
This compound is a potent inhibitor of bacterial cell wall synthesis in Gram-positive bacteria. Its mechanism of action is well-defined and involves the specific binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. This interaction effectively blocks the transglycosylation and transpeptidation steps, leading to a compromised cell wall and subsequent bacterial lysis. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the activity of this compound and other glycopeptide antibiotics. Understanding these fundamental mechanisms is crucial for the development of new strategies to combat antibiotic resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Rise and Fall of Avoparcin: A Technical Review of its Use as a Growth Promoter in Livestock
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avoparcin, a glycopeptide antibiotic, was historically used as a growth promoter in livestock, including poultry, pigs, and cattle, to enhance feed efficiency and weight gain.[1][2] Its application, however, became a significant public health concern due to its structural similarity to vancomycin, a last-resort antibiotic for treating serious Gram-positive bacterial infections in humans.[1] The use of this compound in animal feed was linked to the emergence and spread of vancomycin-resistant enterococci (VRE), posing a potential threat to human medicine.[3][4] This technical guide provides a comprehensive overview of the historical use of this compound, its mechanism of action, quantitative effects on livestock performance, the associated rise of antimicrobial resistance, and the experimental methodologies used to evaluate its efficacy and impact.
Introduction to this compound
This compound is a complex of related polypeptides produced by the fermentation of Streptomyces candidus.[1] As a glycopeptide antibiotic, it primarily targets Gram-positive bacteria by inhibiting cell wall synthesis.[5] It was widely incorporated into animal feed at subtherapeutic levels to improve growth rates and feed conversion ratios in various livestock species.[1] While effective in enhancing production, its use was not without controversy, culminating in its ban in the European Union in 1997 and other regions.[1]
Mechanism of Action: Modulation of Gut Microbiota
The primary mechanism by which this compound exerted its growth-promoting effects was through the modulation of the gastrointestinal microbiota.[6][7] By selectively inhibiting Gram-positive bacteria, this compound altered the microbial balance in the gut, leading to several beneficial outcomes for the host animal.
A proposed mechanism involves the reduction of microbial competition for dietary nutrients, making more energy and protein available for the host. Additionally, the suppression of certain gut bacteria may have reduced the production of growth-depressing metabolites and toxins. Studies in sheep have shown that this compound can alter rumen fermentation by increasing propionate production and inhibiting the degradation of protein and amino acids.[8] Research in broilers indicated that this compound's growth-promoting effect is linked to a restriction in the host's responses to intestinal bacteria, as evidenced by decreased cell proliferation in the small intestine and liver.[6]
dot
Quantitative Effects on Livestock Performance
Numerous studies have quantified the impact of this compound on the growth performance of various livestock species. The following tables summarize key findings from these studies.
Effects on Broiler Chickens
| Dosage (ppm) | Improvement in Weight Gain (%) | Improvement in Feed Efficiency (%) | Reference |
| 7.5 | - | Statistically significant improvement in feed conversion on a barley diet | [9] |
| 10 | 3.2 | 3.8 | [10] |
| 15 | - | - | [11] |
| 7.5, 10, 15 | Higher mean body weight than controls | - | [6] |
Effects on Cattle
| Animal Type | Dosage | Improvement in Daily Weight Gain | Improvement in Feed Efficiency | Reference |
| Finishing Heifers | 33, 49.5, 66 ppm | No significant difference | All this compound-fed groups consumed less feed per unit gain | [12] |
| Growing-Finishing Bulls | 15, 30, 60 mg/kg | 120 g/head/day (at 15 mg/kg) | 0.52 kg DM/kg live-weight gain reduction (at 15 mg/kg) | [13] |
| Growing-Finishing Steers | 15, 30, 45 mg/kg | 80 g/head/day (at 15 mg/kg) | 0.61 kg DM/kg live-weight gain reduction (at 15 mg/kg) | [13] |
| Growing and Finishing Cattle | 150 mg/head/day | 7% to 38% increase | - | [12] |
Effects on Pigs
While specific quantitative data for pigs was less prevalent in the reviewed literature, it is widely acknowledged that this compound was used for growth promotion in this species.[1] General reviews on antibiotic growth promoters in swine suggest improvements in growth rate and feed efficiency, particularly in younger pigs.[14]
The Emergence of Vancomycin-Resistant Enterococci (VRE)
The primary reason for the discontinuation of this compound use was its link to the development of VRE in livestock.[3][4] Due to the structural similarity between this compound and vancomycin, the use of this compound in animal feed created a selective pressure that favored the growth of enterococci strains resistant to both antibiotics.[1] This raised concerns about the potential transfer of these resistant bacteria, or the genetic determinants of resistance, from animals to humans through the food chain.[15]
The following table presents data on the prevalence of VRE in livestock in various regions before and after the ban of this compound.
| Country/Region | Livestock | Prevalence of VRE with this compound Use | Prevalence of VRE after this compound Ban | Reference |
| Denmark | Poultry | High (specific % not stated) | Significant decrease | [16] |
| Germany | Poultry | High (specific % not stated) | Significant decrease | [16] |
| The Netherlands | Poultry | High (specific % not stated) | Significant decrease | [16] |
| Norway | Poultry | 97% of previously exposed houses | Remained high initially, then declined | [17][18] |
| Taiwan | Chickens | 25% of farms (2000) | 8.8% of farms (2003) | [19] |
| Europe (general) | Poultry and Pork | High | Significant reduction in poultry, less in pork | [15] |
Experimental Protocols
The evaluation of this compound's efficacy and its impact on VRE prevalence involved various experimental designs. While detailed protocols are often proprietary or not fully disclosed in publications, the general methodologies can be outlined.
Growth Promotion Trials
A typical growth promotion trial for this compound would follow a structured experimental workflow.
dot
Methodology Details:
-
Animals: A sufficient number of animals (e.g., several hundred to thousands in broiler trials) were selected for statistical power.[11][13]
-
Housing: Animals were typically housed in pens or cages under controlled environmental conditions.
-
Diets: A basal diet, formulated to meet the nutritional requirements of the specific animal, was used. The treatment groups received the basal diet supplemented with varying concentrations of this compound. A control group received only the basal diet.
-
Data Collection: Body weight and feed consumption were measured at regular intervals.
-
Parameters Calculated: Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) were calculated.
-
Statistical Analysis: Data were analyzed using appropriate statistical models (e.g., ANOVA) to determine the significance of treatment effects.
VRE Prevalence Studies
Studies investigating the prevalence of VRE often involved the collection of fecal or environmental samples from farms with and without a history of this compound use.
dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. amrvetcollective.com [amrvetcollective.com]
- 3. Vancomycin resistant enterococci in farm animals – occurrence and importance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of feed antibiotic avoparcine on organ morphology in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on ruminal propionate production and amino acid degradation in sheep fed high and low fiber diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hamletprotein.com [hamletprotein.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. The effect of this compound and monensin on the performance of growing and finishing cattle offered grass silage-based diets | Animal Science | Cambridge Core [cambridge.org]
- 13. The efficacy of dietary this compound for improving the performance of growing-finishing beef cattle | Animal Science | Cambridge Core [cambridge.org]
- 14. thepigsite.com [thepigsite.com]
- 15. adiveter.com [adiveter.com]
- 16. researchgate.net [researchgate.net]
- 17. The use of this compound as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Significant reduction of vancomycin resistant E. faecium in the Norwegian broiler population coincided with measures taken by the broiler industry to reduce antimicrobial resistant bacteria | PLOS One [journals.plos.org]
- 19. Effect of banning vancomycin analogue this compound on vancomycin-resistant enterococci in chicken farms in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intertwined Legacy of Avoparcin and Vancomycin: A Technical Guide to Glycopeptide Antibiotics and the Rise of Resistance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical relationship between avoparcin and vancomycin, two structurally and functionally related glycopeptide antibiotics. We delve into their shared mechanism of action, the profound impact of this compound's agricultural use on the emergence of vancomycin-resistant bacteria, and the molecular underpinnings of this resistance. This document provides quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to serve as a comprehensive resource for the scientific community.
Structural and Functional Relationship of this compound and Vancomycin
This compound and vancomycin are both glycopeptide antibiotics, a class of antimicrobial agents characterized by a complex glycosylated cyclic or polycyclic peptide structure.[1][2] Their high degree of structural similarity is the basis for their analogous mechanisms of action and, critically, for the cross-resistance observed between them.[3] this compound is a mixture of two primary components, α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2]
Both this compound and vancomycin exert their antibacterial effect by inhibiting the synthesis of the bacterial cell wall in Gram-positive bacteria.[4][5][6] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[4] This binding sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of the peptidoglycan chains.[4] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Quantitative Data: Comparative Efficacy and Resistance Prevalence
The extensive use of this compound as a growth promoter in livestock has been strongly linked to the selection and proliferation of vancomycin-resistant enterococci (VRE).[7][8][9] This section presents a summary of minimum inhibitory concentrations (MICs) and data on the prevalence of VRE before and after the ban of this compound in animal feed.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Vancomycin against Gram-Positive Bacteria
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterococcus faecium (VanA-type) | Vancomycin | 512 - 1024 | - | - | [10] |
| This compound | 64 - 512 | - | - | [10] | |
| Enterococcus hirae (VanA-type) | Vancomycin | 64 - 128 | - | - | [10] |
| This compound | 64 - 128 | - | - | [10] | |
| Staphylococcus spp. | This compound | - | 4 | - | [11] |
| Enterococcus spp. (vanB phenotype) | This compound | 2 - >16 | - | - | [11] |
| Staphylococcus aureus (VRSA) | Vancomycin | ≥ 16 | - | - | [8][12] |
| Staphylococcus aureus (VISA) | Vancomycin | 4 - 8 | - | - | [8][12] |
| Staphylococcus aureus (VSSA) | Vancomycin | ≤ 2 | - | - | [8] |
Table 2: Prevalence of Vancomycin-Resistant Enterococci (VRE) in Poultry Before and After this compound Ban
| Country/Region | Time Period | Sample Source | Prevalence of VRE | Reference(s) |
| Denmark | At the time of this compound ban (1995) | Chickens | 72.7% | [13] |
| 2000 (5 years after ban) | Chickens | 5.8% | [13] | |
| Norway | June 1995 - March 1997 (this compound-exposed farms) | Poultry houses | 97% | [9] |
| June 1995 - March 1997 (this compound-unexposed farms) | Poultry houses | 18% | [9] | |
| Autumn/Winter 2001-2002 (this compound-exposed farms) | Poultry farms | 96% | [14][15] | |
| Autumn/Winter 2001-2002 (farms established after ban) | Poultry farms | 64% | [14][15] | |
| Taiwan | 2000 (at the time of this compound ban) | Chicken farms (E. faecalis) | 13.7% | [16] |
| 2003 (3 years after ban) | Chicken farms (E. faecalis) | 3.7% | [16] | |
| 2000 (at the time of this compound ban) | Chicken farms (E. faecium) | 3.4% | [16] | |
| 2003 (3 years after ban) | Chicken farms (E. faecium) | 0% | [16] |
The Molecular Basis of Resistance: The VanA Gene Cluster
The primary mechanism of acquired high-level resistance to both vancomycin and this compound is mediated by the vanA gene cluster.[17][18] This cluster of genes, often located on mobile genetic elements such as transposons and plasmids, enables bacteria to reprogram their cell wall biosynthesis. The key event is the substitution of the terminal D-Ala-D-Ala of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac).[4] This seemingly minor alteration reduces the binding affinity of glycopeptide antibiotics by a factor of approximately 1,000, rendering them ineffective.[18]
The vanA gene cluster typically comprises several genes, with vanH, vanA, and vanX being essential for the expression of resistance.[18] vanH encodes a dehydrogenase that converts pyruvate to D-lactate. vanA encodes a ligase that synthesizes the D-Ala-D-Lac dipeptide. Finally, vanX encodes a D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into the cell wall precursors.[18] The expression of these genes is tightly regulated by a two-component system consisting of a sensor kinase, VanS, and a response regulator, VanR.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound, vancomycin, and glycopeptide resistance.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method (based on CLSI guidelines)[19][20][21]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Antimicrobial stock solutions (this compound, vancomycin) of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or MHB)
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Antimicrobial Dilutions: a. Prepare a serial two-fold dilution of each antimicrobial agent in MHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organisms. b. Include a growth control well (containing only MHB and bacterial inoculum) and a sterility control well (containing only MHB).
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.
-
Incubation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air. For staphylococci and enterococci when testing vancomycin, a full 24-hour incubation is recommended.[22]
-
Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Identification of the vanA Gene Cluster
Method: Polymerase Chain Reaction (PCR)[23][24]
Objective: To detect the presence of the vanA gene, a key determinant of high-level vancomycin and this compound resistance.
Materials:
-
Bacterial DNA extract
-
PCR thermal cycler
-
Primers specific for the vanA gene
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)
-
Nuclease-free water
-
Positive control (vanA-positive bacterial DNA)
-
Negative control (nuclease-free water)
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
Procedure:
-
DNA Extraction: a. Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
PCR Amplification: a. Prepare the PCR reaction mixture in a PCR tube by combining the PCR master mix, forward and reverse primers for vanA, template DNA, and nuclease-free water to the final reaction volume. b. Place the PCR tubes in the thermal cycler. c. Run the PCR program with the following general steps (specific temperatures and times may need optimization based on the primers and thermal cycler used): i. Initial denaturation (e.g., 95°C for 5 minutes) ii. 30-35 cycles of:
- Denaturation (e.g., 95°C for 30 seconds)
- Annealing (e.g., 55-60°C for 30 seconds)
- Extension (e.g., 72°C for 1 minute) iii. Final extension (e.g., 72°C for 5-10 minutes)
-
Gel Electrophoresis: a. Prepare an agarose gel of appropriate concentration (e.g., 1.5%). b. Load the PCR products, along with a DNA ladder and positive and negative controls, into the wells of the gel. c. Run the electrophoresis until the dye front has migrated an adequate distance.
-
Visualization and Interpretation: a. Visualize the DNA bands under UV light. b. The presence of a band of the expected size in the lane corresponding to the test sample indicates a positive result for the vanA gene. The positive and negative controls should yield the expected results for the assay to be valid.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate important concepts related to glycopeptide antibiotics.
Caption: Mechanism of action of vancomycin and this compound.
Caption: The VanA-mediated resistance pathway.
Caption: Experimental workflow for MIC determination.
Conclusion
The intertwined history of this compound and vancomycin serves as a powerful case study in the consequences of antimicrobial use and the evolution of resistance. The structural and mechanistic similarities between these two glycopeptides led to the predictable development of cross-resistance, with the agricultural use of this compound acting as a major selective pressure for the emergence of VRE. Understanding the molecular basis of this resistance, particularly the function of the vanA gene cluster, is paramount for the development of new therapeutic strategies to combat infections caused by these multidrug-resistant pathogens. The data and protocols presented in this guide are intended to equip researchers with the foundational knowledge and methodologies to contribute to this critical area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Vancomycin drug resistance, an emerging threat to animal and public health [frontiersin.org]
- 9. The use of this compound as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance in Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevalence of vancomycin resistant enterococci on poultry farms established after the ban of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of banning vancomycin analogue this compound on vancomycin-resistant enterococci in chicken farms in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antimicrobial Resistance Gene Delivery in Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. brieflands.com [brieflands.com]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Detection of Staphylococci with Reduced Susceptibility to Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and Characterization of a High Vancomycin-Resistant Staphylococcus aureus Harboring VanA Gene Cluster Isolated from Diabetic Foot Ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Susceptibility of Enterococcus Isolates from Cattle and Pigs in Portugal: Linezolid Resistance Genes optrA and poxtA - PMC [pmc.ncbi.nlm.nih.gov]
The Causal Link: Avoparcin's Role in the Emergence of Vancomycin-Resistant Enterococci
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of vancomycin-resistant enterococci (VRE) as significant nosocomial pathogens represents a critical challenge in modern medicine. Vancomycin, a glycopeptide antibiotic, has long been considered a last-resort treatment for infections caused by multi-drug resistant Gram-positive bacteria.[1][2] The rise of resistance to this crucial antibiotic has prompted extensive investigation into the selective pressures driving its development. A substantial body of evidence points to the agricultural use of avoparcin, a glycopeptide antibiotic structurally similar to vancomycin, as a key factor in the selection and dissemination of VRE, particularly in Europe.[3][4] This technical guide provides a comprehensive overview of the scientific evidence linking this compound to the emergence of VRE, detailing the molecular mechanisms of resistance, key experimental findings, and the impact of regulatory interventions.
The this compound-VRE Hypothesis: A Historical Perspective
This compound was widely used as a growth promoter in animal husbandry in Europe and other parts of the world from the 1970s until the late 1990s.[1][5] During this period, a notable increase in the prevalence of VRE colonization was observed in both farm animals and the human population in Europe, a phenomenon not mirrored in the United States where this compound was never approved for agricultural use.[1][4] This geographical discrepancy provided the initial epidemiological evidence for a link between this compound use and the emergence of VRE. The structural similarity between this compound and vancomycin allows for cross-resistance, meaning that bacteria resistant to this compound are often also resistant to vancomycin.[1][5]
The timeline of this compound's introduction, use, and subsequent ban in various regions, juxtaposed with VRE prevalence data, offers compelling correlational evidence. For instance, Sweden banned the use of all antibiotic growth promoters in 1986 and had a significantly lower prevalence of VRE in its animal populations compared to other European countries that continued to use this compound.[1][3] Following the European Union-wide ban of this compound as a feed additive in 1997, a decrease in the prevalence of VRE in both animals and healthy humans was observed, further strengthening the causal link.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, illustrating the association between this compound use and VRE prevalence, as well as the impact of its withdrawal.
Table 1: this compound and Vancomycin Usage in Denmark (1994)
| Antibiotic | Usage in Animal Growth Promotion | Usage in Human Medicine |
| This compound | ~24,000 kg | Not Used |
| Vancomycin | Not Used | 24 kg |
| Source:[1][3] |
Table 2: VRE Prevalence in Poultry Flocks With and Without Prior this compound Exposure in Norway (1995-1997)
| This compound Exposure History | Number of Flocks Tested | Number of VRE-Positive Flocks | Percentage of VRE-Positive Flocks |
| Previously Exposed | 109 | 106 | 97% |
| Never Exposed | 33 | 6 | 18% |
| Source:[6][7] |
Table 3: VRE Prevalence in Broiler Flocks Post-Avoparcin Ban in Denmark (1998-2001)
| Rearing System | This compound Exposure History | Number of Flocks Tested | Number of VRE-Positive Flocks | Percentage of VRE-Positive Flocks |
| Conventional/Extensive Indoor | Previously Exposed | 140 | 104 | 74.3% |
| Organic Free-Range | Never Exposed | 22 | 2 | 9.1% |
| Source:[8] |
Table 4: Vancomycin Minimum Inhibitory Concentrations (MICs) for VanA-type VRE
| VRE Type | Vancomycin MIC Range (µg/mL) | Resistance Level |
| VanA | ≥ 256 | High-level |
| Source:[6] |
Molecular Mechanism of Resistance: The VanA Operon
The primary mechanism of high-level vancomycin resistance in enterococci is conferred by the vanA gene cluster, typically located on a mobile genetic element such as a transposon (e.g., Tn1546).[9] This allows for horizontal gene transfer and rapid dissemination of resistance. The vanA operon encodes a set of enzymes that modify the bacterial cell wall precursor, preventing vancomycin from binding to its target.
Glycopeptide antibiotics like vancomycin and this compound inhibit bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] The enzymes encoded by the vanA operon alter this target by replacing the terminal D-Ala with D-lactate (D-Lac), forming a D-alanyl-D-lactate (D-Ala-D-Lac) terminus.[10][11] This substitution reduces the binding affinity of vancomycin by approximately 1,000-fold, rendering the antibiotic ineffective.[11]
The key genes within the vanA operon and their functions are:
-
vanR and vanS : These genes encode a two-component regulatory system. VanS is a membrane-bound sensor kinase that detects the presence of a glycopeptide antibiotic. Upon detection, it autophosphorylates and then transfers the phosphate group to VanR, a cytoplasmic response regulator.[9][12]
-
vanH : This gene encodes a dehydrogenase that converts pyruvate to D-lactate.[10][11]
-
vanA : This gene encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.[10][11]
-
vanX : This gene encodes a D,D-dipeptidase that hydrolyzes any remaining D-Ala-D-Ala dipeptides, preventing their incorporation into the cell wall precursor.[10][11]
-
vanY : This gene encodes a D,D-carboxypeptidase that cleaves the terminal D-Ala from any peptidoglycan precursors that have incorporated D-Ala-D-Ala.[10]
-
vanZ : The function of this gene is less well understood but is thought to be involved in teicoplanin resistance.[10]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the VanA signaling pathway and a typical experimental workflow for VRE surveillance.
Caption: VanA Operon Signaling Pathway for Glycopeptide Resistance.
Caption: Experimental Workflow for VRE Surveillance and Characterization.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on VRE surveillance and characterization. Specific details may vary between studies.
Bacterial Isolation and Identification
-
Sample Collection: Collect fecal samples from animals or humans, or environmental swabs from farm settings.[3]
-
Selective Enrichment: Inoculate samples into an enrichment broth, such as Enterococcosel Broth, supplemented with vancomycin (e.g., 6 µg/mL) to select for vancomycin-resistant enterococci. Incubate at 37°C for 24-48 hours.
-
Selective Plating: Streak the enriched broth onto selective agar plates, such as VRE agar or bile esculin azide agar containing vancomycin. Incubate at 37°C for 24-48 hours.
-
Colony Selection and Purification: Select colonies exhibiting typical enterococcal morphology and esculin hydrolysis (blackening of the agar). Subculture individual colonies onto a non-selective medium (e.g., blood agar) to obtain pure cultures.
-
Species Identification: Identify the purified isolates to the species level using standard biochemical tests, commercial identification systems (e.g., API 20 Strep), or more rapid methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution: Prepare serial twofold dilutions of vancomycin in Mueller-Hinton broth in a 96-well microtiter plate. Inoculate each well with a standardized suspension of the enterococcal isolate. Incubate at 35°C for 16-20 hours. The MIC is the lowest concentration of vancomycin that completely inhibits visible growth.
-
E-test: Apply a plastic strip impregnated with a predefined gradient of vancomycin to the surface of an agar plate inoculated with the enterococcal isolate. After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.[13]
-
-
Agar Disk Diffusion:
-
Inoculate a Mueller-Hinton agar plate with a standardized suspension of the enterococcal isolate.
-
Apply a paper disk containing a specific amount of vancomycin to the agar surface.
-
Incubate at 35°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition and interpret the result as susceptible, intermediate, or resistant according to established clinical breakpoints.[13]
-
Genotypic Analysis
-
DNA Extraction: Extract genomic DNA from a pure culture of the enterococcal isolate using a commercial DNA extraction kit or a standard enzymatic lysis and precipitation method.
-
Polymerase Chain Reaction (PCR) for van Genes:
-
Perform PCR using specific primers designed to amplify a segment of the vanA gene (and other van genes like vanB as needed).
-
The PCR reaction mixture typically contains the extracted DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
The thermal cycling protocol consists of an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.
-
Analyze the PCR products by agarose gel electrophoresis to visualize the amplified DNA fragment of the expected size.
-
-
Pulsed-Field Gel Electrophoresis (PFGE) for Strain Typing:
-
Prepare high-molecular-weight genomic DNA from the enterococcal isolates embedded in agarose plugs.
-
Digest the DNA with a rare-cutting restriction enzyme (e.g., SmaI).
-
Separate the resulting large DNA fragments using PFGE, which involves periodically changing the direction of the electric field.
-
Stain the gel with ethidium bromide and visualize the DNA banding patterns under UV light.
-
Compare the banding patterns of different isolates to determine their genetic relatedness. Isolates with identical or highly similar patterns are considered to be of the same clonal type.[14]
-
Conclusion
References
- 1. Vancomycin resistant enterococci in farm animals – occurrence and importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. Occurrence and Relatedness of Vancomycin-Resistant Enterococci in Animals, Humans, and the Environment in Different European Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vancomycin-resistant enterococci: why are they here, and where do they come from? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Vancomycin drug resistance, an emerging threat to animal and public health [frontiersin.org]
- 6. The use of this compound as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of this compound as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production. | Semantic Scholar [semanticscholar.org]
- 8. Vancomycin-resistant enterococci (VRE) in broiler flocks 5 years after the this compound ban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: The van Operons [pdb101-east.rcsb.org]
- 10. Heterologous Expression of the Enterococcal vanA Operon in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms of vancomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Persistence of vancomycin-resistant enterococci (VRE) in broiler houses after the this compound ban - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoparcin Degradation: A Technical Guide to Pathways and Byproducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in livestock.[1][2] Its structural similarity to vancomycin, a critical antibiotic in human medicine, led to concerns about the potential for cross-resistance, ultimately resulting in its ban in several countries.[1][2] Understanding the degradation pathways and byproducts of this compound is crucial for environmental risk assessment, food safety analysis, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the current knowledge on this compound degradation, including its chemical and microbial breakdown, the resulting byproducts, and the experimental protocols used for their analysis.
Chemical Degradation: Hydrolysis and Stability
This compound is a complex mixture of related compounds, primarily α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2] The stability of this compound is significantly influenced by pH. It exhibits maximum stability in aqueous solutions with a pH range of 4 to 8.
The primary chemical degradation pathway for this compound is hydrolysis , which involves the cleavage of the glycosidic bonds, leading to the loss of its sugar moieties. This process can result in the formation of the This compound aglycone , the core peptide structure of the molecule. The epimerization of this compound has also been noted, where the stereochemistry of the N-methyl terminal amino acid of the aglycone can change.
While the general pathway of hydrolysis is understood, specific quantitative data on the kinetics of this compound degradation under various pH and temperature conditions are not extensively available in the public domain. Such data would be invaluable for predicting its persistence in different environments.
Microbial Degradation
The fate of this compound in the environment is also influenced by microbial activity. When introduced into environments like soil and manure, this compound can be subjected to biodegradation by microorganisms. Studies on the environmental fate of veterinary antibiotics suggest that both biotic and abiotic processes contribute to their degradation in soil. While specific studies detailing the complete microbial degradation pathway of this compound and its metabolites are limited, it is known that soil microorganisms can adapt to the presence of antibiotics, potentially leading to their accelerated biodegradation over time.
The primary byproducts of microbial degradation are expected to be similar to those of chemical hydrolysis, starting with the removal of sugar residues. Further degradation of the peptide core would likely involve the breakdown of the peptide bonds, eventually leading to smaller peptides and amino acids.
Known and Potential Degradation Byproducts
Based on the known degradation pathways of glycopeptide antibiotics, the following byproducts can be expected from the degradation of this compound:
-
This compound Aglycone: The core peptide structure remaining after the removal of all sugar moieties. The formation of the aglycone has been documented for related glycopeptide antibiotics.
-
Pseudoaglycones: Intermediates formed by the partial hydrolysis of the sugar chains.
-
Ristosaminyl-avoparcin: A known variant of this compound that contains an additional ristosamine sugar unit.[3] While a product of fermentation, its stability and degradation relative to this compound are important considerations.
-
Individual Sugar Moieties: The carbohydrate units cleaved from the this compound molecule during hydrolysis, such as ristosamine and mannose derivatives.
A comprehensive characterization of all potential degradation byproducts, particularly those formed under various environmental conditions, remains an area for further research.
Data Presentation: Quantitative Data Summary
Currently, there is a significant lack of publicly available quantitative data on the degradation kinetics and byproduct formation of this compound. The following table is a template for how such data should be structured for clear comparison. Researchers are encouraged to contribute to filling these knowledge gaps.
| Degradation Condition | This compound Isomer | Half-life (t½) | Major Degradation Byproduct(s) | Byproduct Yield (%) | Reference |
| Hydrolysis | |||||
| pH 3, 25°C | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available | ||
| pH 7, 25°C | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available | ||
| pH 9, 25°C | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available | ||
| Photolysis | |||||
| Simulated Sunlight | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available | ||
| Microbial Degradation | |||||
| Aerobic Soil | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available | ||
| Anaerobic Manure | α-avoparcin | Data not available | Data not available | Data not available | |
| β-avoparcin | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols for studying this compound degradation are not standardized. However, based on general principles of drug stability testing and environmental fate studies, the following methodologies can be adapted.
Forced Degradation Studies (Hydrolysis)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[4]
Objective: To evaluate the stability of this compound under acidic, basic, and neutral hydrolytic conditions.
Materials:
-
This compound standard (α and β isomers)
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Phosphate buffer, pH 7.0
-
HPLC-grade water
-
HPLC or UPLC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound in HPLC-grade water.
-
For acidic hydrolysis, mix the this compound stock solution with an equal volume of 1 M or 0.1 M HCl.
-
For basic hydrolysis, mix the this compound stock solution with an equal volume of 1 M or 0.1 M NaOH.
-
For neutral hydrolysis, mix the this compound stock solution with an equal volume of phosphate buffer (pH 7.0).
-
Incubate the solutions at a controlled temperature (e.g., 40°C, 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to quantify the remaining this compound and identify degradation products.
Analytical Methodology: HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of this compound and its degradation products.[5][6]
Sample Preparation (from Animal Tissues): [5]
-
Homogenize the tissue sample with an extraction solvent (e.g., methanol/0.2 M sulfuric acid).[6]
-
Adjust the pH of the extract to 4 with NaOH.[6]
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness and redissolve the residue in water.
-
Purify the aqueous solution using a solid-phase extraction (SPE) cartridge (e.g., C18).[5]
-
Elute the this compound from the SPE cartridge with a suitable solvent (e.g., 50% methanol).[5]
-
Evaporate the eluate and reconstitute the residue in the mobile phase for injection into the LC system.
HPLC Conditions (Example): [6]
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)
-
Mobile Phase: A gradient of A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0 and B: 2.5% acetic acid-acetonitrile (10:90).
-
Detection: UV at 280 nm or amperometric detection.
LC-MS/MS for Enhanced Specificity and Sensitivity: LC-MS/MS provides higher selectivity and sensitivity for the detection and quantification of this compound and its metabolites. Multiple reaction monitoring (MRM) is typically used to monitor specific precursor-to-product ion transitions.[5]
Visualizations
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Time-course analysis of the effect of paraprobiotics ABG0050 on the intestinal immune system of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
Avoparcin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that has been primarily used in veterinary medicine as a feed additive to promote growth in livestock.[1] Structurally similar to vancomycin, this compound exhibits a spectrum of activity predominantly targeted against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides an in-depth overview of this compound's in vitro activity against a range of Gram-positive bacteria, details the experimental protocols for determining its potency, and illustrates its mechanism of action.
Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus spp. | 240 | 4 | - | - | [2] |
| Streptococcus spp. | 90 | - | - | - | [2] |
| Enterococcus spp. | 60 | - | - | 2 to >16 | [2] |
| Clostridium perfringens | 95 | - | 0.25 | - |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. A dash (-) indicates that the data was not provided in the cited reference.
Experimental Protocols
The determination of this compound's in vitro activity is typically performed using standardized methods such as broth microdilution or agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Broth Microdilution Method (based on CLSI M07)
This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
1. Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound analytical standard.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or a buffer) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension.
-
Include a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium as detected by the unaided eye.
Agar Dilution Method
In this method, the antimicrobial agent is incorporated into the agar medium before it solidifies.
1. Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
For each concentration, add a specific volume of the this compound solution to molten and cooled (45-50°C) Mueller-Hinton Agar.
-
Mix thoroughly and pour the agar into sterile Petri dishes. Allow the plates to solidify.
2. Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to obtain a final concentration of approximately 10^4 CFU per spot.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each this compound-containing agar plate and a growth control plate (no this compound).
-
Allow the inoculum spots to dry before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterium, defined as no growth or a faint haze.
Mandatory Visualizations
Mechanism of Action of this compound
This compound, like other glycopeptide antibiotics, inhibits the synthesis of the bacterial cell wall.[5][6] It specifically targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, lipid II.[5][6] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are crucial for the polymerization and cross-linking of the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to bacterial cell death.[5][6]
Caption: Mechanism of action of this compound, inhibiting peptidoglycan synthesis.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Workflow for determining the MIC of this compound by broth microdilution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
The Genetic Basis of Avoparcin Resistance in Enterococci: An In-depth Technical Guide
Abstract
Avoparcin, a glycopeptide antibiotic formerly utilized as a growth promoter in animal agriculture, has been a significant driver in the selection and global dissemination of glycopeptide-resistant enterococci (GRE). This technical guide provides a comprehensive examination of the genetic underpinnings of this compound resistance in Enterococcus species. It focuses on the vanA gene cluster, the principal determinant of high-level resistance, detailing its molecular architecture, the sophisticated regulatory networks governing its expression, and the mobile genetic elements facilitating its horizontal transfer. This document is tailored for researchers, scientists, and drug development professionals investigating antibiotic resistance and designing novel antimicrobial therapeutics.
Introduction
The escalating crisis of antibiotic resistance poses a formidable threat to global public health. Enterococci, once regarded as commensal inhabitants of the gastrointestinal tract, have emerged as major nosocomial pathogens, primarily due to their intrinsic and acquired resistance to a wide array of antibiotics. The agricultural use of this compound serves as a stark example of how non-human antibiotic use can foster the evolution and propagation of clinically relevant resistance genes. The structural resemblance between this compound and vancomycin, a last-resort antibiotic for treating severe Gram-positive infections, resulted in the co-selection of vancomycin-resistant enterococci (VRE). A thorough understanding of the genetic basis of this compound resistance is therefore indispensable for effective surveillance, robust infection control measures, and the strategic development of new agents to combat glycopeptide resistance.
The vanA Gene Cluster: The Core of High-Level Resistance
The most extensively studied and clinically important mechanism of high-level resistance to both this compound and vancomycin is conferred by the vanA gene cluster.[1][2] This cluster is typically harbored on a mobile genetic element known as transposon Tn1546.[3][4][5] Tn1546 is a composite, non-conjugative transposon that can integrate into larger conjugative plasmids, thereby enabling its rapid dissemination among enterococcal populations and to other bacterial species.
Genetic Organization of the vanA Gene Cluster
The vanA gene cluster is an operon comprising seven genes: vanR, vanS, vanH, vanA, vanX, vanY, and vanZ.[1][3] These genes function in a coordinated manner to reprogram the peptidoglycan biosynthesis pathway, the molecular target of glycopeptide antibiotics.
Caption: Genetic organization of the vanA gene cluster.
Table 1: Functions of the Genes within the vanA Cluster
| Gene | Protein Product | Function |
| vanR | Response Regulator | A key component of a two-component regulatory system that is activated by VanS.[1][6][7] |
| vanS | Sensor Histidine Kinase | Detects the presence of glycopeptides in the environment and subsequently phosphorylates VanR.[1][6][7] |
| vanH | D-Lactate Dehydrogenase | Catalyzes the conversion of pyruvate to D-lactate.[6] |
| vanA | D-Ala-D-Lac Ligase | Synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac).[6] |
| vanX | D,D-Dipeptidase | Hydrolyzes the normal peptidoglycan precursor, D-alanyl-D-alanine (D-Ala-D-Ala).[6] |
| vanY | D,D-Carboxypeptidase | Removes the terminal D-alanine from pentapeptide precursors that have not been processed by VanX.[2][6] |
| vanZ | Accessory Protein | Contributes to teicoplanin resistance through a yet undefined mechanism.[6] |
Regulatory Mechanism of the vanA Operon
The expression of the vanA gene cluster is exquisitely controlled by the VanR-VanS two-component regulatory system.[1][6][7] This system ensures that the energetically costly production of resistance proteins occurs only in the presence of an inducing glycopeptide.
-
Sensing: In the presence of this compound or vancomycin, the membrane-bound sensor kinase, VanS, undergoes autophosphorylation.[7]
-
Signal Transduction: The phosphoryl group is then transferred to the cytoplasmic response regulator, VanR.[7]
-
Transcriptional Activation: Phosphorylated VanR functions as a transcriptional activator, binding to the promoter regions upstream of the vanH gene (PH) and its own operon (PR), thereby initiating the transcription of the resistance genes.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characterization of Tn1546 in Vancomycin-Resistant Enterococcus faecium Isolated from Canine Urinary Tract Infections: Evidence of Gene Exchange between Human and Animal Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Tn1546, a Tn3-related transposon conferring glycopeptide resistance by synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Tn1546, a Tn3-related transposon conferring glycopeptide resistance by synthesis of depsipeptide peptidoglycan precursors in Enterococcus faecium BM4147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 1. [Regulation of vancomycin resistance gene...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ecological Impact of Avoparcin Residues in the Environment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avoparcin, a glycopeptide antibiotic formerly used as a growth promoter in livestock, has left a lasting legacy on the environmental resistome. While its use has been largely discontinued due to its cross-selectivity for vancomycin-resistant enterococci (VRE), the potential for its residues to persist and exert ecological effects remains a concern. This technical guide provides an in-depth analysis of the environmental fate of this compound, its impact on microbial communities, and the methodologies used to assess these effects. A primary focus is placed on the dissemination of antibiotic resistance genes, a significant public health threat linked to the agricultural use of this compound.
Introduction
This compound is a complex of related glycopeptide molecules, primarily α-avoparcin and β-avoparcin, produced by Amycolatopsis coloradensis.[1] Its mechanism of action involves the inhibition of peptidoglycan synthesis in Gram-positive bacteria by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[2] This mode of action is shared with vancomycin, a critically important antibiotic in human medicine. The extensive use of this compound in animal feed created a strong selective pressure for the emergence and proliferation of enterococci carrying the vanA gene cluster, which confers high-level resistance to both this compound and vancomycin.[3][4]
The primary route of environmental contamination with this compound is through the application of manure from treated animals to agricultural land.[5] From the soil, these residues have the potential to migrate into water bodies, impacting aquatic ecosystems. This guide will explore the available data on the environmental concentrations of this compound, its effects on microbial ecosystems, and the experimental approaches to study these phenomena.
Environmental Fate and Residue Analysis
The persistence and concentration of this compound residues in the environment are critical factors in determining their ecological impact. However, quantitative data on this compound concentrations in environmental matrices such as soil, water, and sediment are scarce in publicly available literature, largely due to its ban in many countries for over two decades. The focus of much of the research has been on the persistence of VRE in farm environments long after the cessation of this compound use.[6][7][8]
Analytical Methodologies
The detection of this compound residues in complex environmental and biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or amperometric detection (AMD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques employed.
Table 1: Analytical Methods for the Determination of this compound Residues
| Matrix | Analytical Method | Extraction Procedure | Limit of Detection (LOD) | Recovery Rate | Reference |
| Chicken Muscle | HPLC-UV/AMD | Homogenization with methanol-sulfuric acid, solid-phase extraction (SPE) | 0.5 µg/g (UV), 0.2 µg/g (AMD) | 73.1-88.1% | [5] |
| Animal Tissues & Milk | LC-ESI-MS/MS | Extraction with 5% trifluoroacetic acid, tandem SPE | 3 ng/mL (instrumental) | >73.3% | [9] |
Experimental Protocol: this compound Residue Analysis in Soil (Inferred)
Based on established methods for other antibiotics in soil, a protocol for this compound residue analysis can be outlined.
-
Sample Collection and Preparation: Collect soil samples and air-dry them. Sieve the soil to remove large debris.
-
Extraction: Extract a known weight of soil with a suitable solvent system, such as a mixture of acetonitrile and a buffer solution, using ultrasonication or pressurized liquid extraction.
-
Clean-up: Centrifuge the extract and clean up the supernatant using solid-phase extraction (SPE) with a cartridge appropriate for glycopeptides (e.g., Oasis HLB).
-
Analysis: Concentrate the eluate and analyze it using LC-MS/MS. Use a C18 column for separation with a gradient elution program. Monitor for the specific precursor and product ions of α- and β-avoparcin.
-
Quantification: Use a matrix-matched calibration curve to quantify the concentration of this compound in the soil sample.
Ecological Impact on Microbial Communities
The primary ecological impact of this compound residues is the selection and maintenance of antibiotic-resistant bacteria, particularly VRE. Even at sub-inhibitory concentrations, antibiotics can select for resistance.[10]
Effects on Soil Microbial Communities
Antibiotic residues in soil can alter the structure and function of microbial communities.[11] These alterations can affect crucial ecosystem processes such as nutrient cycling.
Table 2: Potential Effects of Glycopeptide Antibiotics on Soil Microbial Parameters (Inferred from Vancomycin Studies)
| Parameter | Effect | Concentration | Reference |
| Microbial Respiration | Inhibition | High concentrations | [12] |
| Nitrification | Inhibition | High concentrations | [13][14] |
| Microbial Biomass | Variable (increase or decrease) | Dependent on concentration and soil type | [11] |
| Functional Diversity (CLPP) | Decrease | Dependent on concentration | [11] |
Experimental Protocol: Soil Microcosm Study (Inferred)
To assess the impact of this compound on soil microbial communities, a microcosm study can be conducted.
-
Microcosm Setup: Prepare microcosms using sieved, homogenized soil. Amend the soil with different concentrations of this compound (e.g., 0, 1, 10, 100 mg/kg soil). Maintain constant temperature and moisture content.
-
Sampling: Collect soil samples from the microcosms at different time points (e.g., 0, 7, 14, 28, 60 days).
-
Microbial Respiration: Measure basal respiration by quantifying CO2 evolution using an infrared gas analyzer or alkali traps.
-
Nitrogen Cycling: Analyze the concentrations of ammonium (NH4+) and nitrate (NO3-) to assess nitrification. Potential nitrification rates can also be measured.
-
Microbial Community Structure: Extract DNA from soil samples and perform 16S rRNA gene sequencing to analyze changes in the bacterial community composition and diversity.
-
Antibiotic Resistance Gene Quantification: Use quantitative PCR (qPCR) to determine the abundance of specific resistance genes, such as vanA.
References
- 1. Effects of Antibiotics on the Growth and Physiology of Chlorophytes, Cyanobacteria, and a Diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of this compound as a growth promoter and the occurrence of vancomycin-resistant Enterococcus species in Norwegian poultry and swine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vbn.aau.dk [vbn.aau.dk]
- 13. Effects of pharmaceuticals on the nitrogen cycle in water and soil: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.wur.nl [research.wur.nl]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Detection of Avoparcin in Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the sensitive and selective detection of avoparcin in various animal tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are compiled from validated methods to ensure reliable and reproducible results for monitoring this compound residues.
Introduction
This compound is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use has been banned in many countries. Consequently, sensitive analytical methods are required to monitor for the illegal use of this compound in animal products. LC-MS/MS offers high selectivity and sensitivity, making it the technique of choice for the determination of trace levels of this compound residues in complex biological matrices such as animal tissues.
Principle of the Method
The method involves the extraction of this compound from homogenized animal tissue, followed by a clean-up procedure to remove interfering matrix components. The purified extract is then analyzed by LC-MS/MS. Chromatographic separation of this compound is typically achieved on a C18 reversed-phase column. Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI+) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the different forms of this compound (α-avoparcin and β-avoparcin) to ensure accurate identification and quantification.
Experimental Protocols
Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up
This protocol is designed for the extraction and purification of this compound from animal tissues such as beef, chicken muscle, and liver.[1][2]
Materials:
-
Homogenized animal tissue (beef, chicken muscle, liver)
-
5% Trifluoroacetic acid (TFA) in water
-
Strong Anion Exchange (SAX) SPE cartridges
-
InertSep C18-A SPE cartridges
-
Methanol
-
Water (HPLC grade)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Procedure:
-
Extraction:
-
Weigh 5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 20 mL of 5% TFA solution.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Tandem SPE Clean-up:
-
SAX Cartridge Conditioning: Condition a SAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading (SAX): Load the collected supernatant onto the conditioned SAX cartridge.
-
C18 Cartridge Conditioning: Condition an InertSep C18-A SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Elution from SAX and Loading onto C18: Place the conditioned C18 cartridge below the SAX cartridge. Elute the this compound from the SAX cartridge directly onto the C18 cartridge using 10 mL of 5% TFA.
-
C18 Cartridge Washing: Wash the C18 cartridge with 5 mL of water to remove polar impurities.
-
Elution from C18: Elute the purified this compound from the C18 cartridge with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 100 x 2.1 mm, 5.0 µm) |
| Mobile Phase A | 20 mmol L⁻¹ ammonium formate in water with 0.2% formic acid[2] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[2] |
| Gradient | Optimized for separation (A typical gradient could be: 0-1 min, 95% A; 1-10 min, 95-5% A; 10-12 min, 5% A; 12-12.1 min, 5-95% A; 12.1-15 min, 95% A) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][2] |
| Precursor Ion (Q1) | α-avoparcin: m/z 637 [M+3H]³⁺, β-avoparcin: m/z 649 [M+3H]³⁺[1][2] |
| Product Ions (Q3) | α-avoparcin: m/z 86, 113, 130, β-avoparcin: m/z 86, 113, 130[1][2] |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Capillary Voltage | 3.5 kV |
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the determination of this compound in various animal tissues.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Milk | 5 ppb | - |
| Beef | 10 ppb | - |
| Chicken Muscle | 25 ppb | - |
| Chicken Liver | 25 ppb | - |
| Instrument | 3 ng/mL | - |
Data compiled from Inoue et al., 2008.[1][2]
Table 2: Method Performance Characteristics
| Parameter | α-Avoparcin | β-Avoparcin |
| Linearity (r) | >0.996 | >0.998 |
| Recovery | >73.3% | >73.3% |
| Precision (RSD) | <12.0% (n=5) | <12.0% (n=5) |
Data compiled from Inoue et al., 2008.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection in animal tissues.
LC-MS/MS Detection Principle
Caption: Principle of LC-MS/MS detection for this compound.
References
Application Note: Determination of Avoparcin Residues in Animal Feed by High-Performance Liquid Chromatography
Abstract
This application note details a robust and sensitive method for the determination of avoparcin residues in animal feed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This compound is a glycopeptide antibiotic that has been used as a growth promoter in livestock. Due to concerns about the potential for cross-resistance to vancomycin in human medicine, its use has been banned in many countries. Consequently, reliable analytical methods are required to monitor for its presence in animal feed to ensure compliance with regulations. The described protocol provides a comprehensive workflow from sample extraction and purification to chromatographic analysis and quantification.
Introduction
This compound is a complex of two major components, α-avoparcin and β-avoparcin. Its analysis in complex matrices such as animal feed presents challenges due to potential interferences and the need for high sensitivity. This document outlines a validated HPLC method that can be adapted for both routine screening and confirmatory analysis of this compound residues. The methodology is based on established analytical principles and combines efficient sample preparation with selective chromatographic separation and detection.
Experimental Protocols
Sample Preparation: Extraction and Clean-up
A critical step in the analysis of this compound is the efficient extraction from the complex feed matrix and subsequent removal of interfering substances. Two primary methodologies are presented below.
Method A: Methanol-Sulfuric Acid Extraction with SPE Clean-up
This method is adapted from protocols used for the analysis of this compound in animal tissues.[1][2]
-
Homogenization: Weigh 5-10 g of a representative, ground animal feed sample into a centrifuge tube.
-
Extraction: Add 20 mL of a methanol-0.2 M sulfuric acid (6:4, v/v) solution. Homogenize the mixture for 1 minute using a high-speed blender.
-
pH Adjustment & Centrifugation: Adjust the pH of the homogenate to 4.0 with 1 M sodium hydroxide. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Evaporation: Evaporate the supernatant to dryness under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Dissolve the residue in 10 mL of deionized water.
-
SPE Cartridge Conditioning: Condition a Sep-Pak tC18 plus ENV solid-phase extraction (SPE) cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 10 mL of 50% methanol.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under reduced pressure. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase and filter through a 0.45 µm syringe filter into an HPLC vial.
Method B: Enhanced Recovery with Sugar Pre-treatment
For certain feed types, particularly dairy feeds, this compound recovery can be low due to binding to lectins. A pre-soaking step with a sugar solution can significantly improve recovery.[3]
-
Pre-soaking: Weigh 5-10 g of the ground feed sample. Add a solution of either sucrose or methyl-α-D-mannopyranoside. Incubate for a specified period (e.g., 30 minutes) prior to extraction.
-
Extraction: Proceed with the extraction as described in Method A (steps 2-11).
HPLC-UV Analysis
This method is suitable for the quantification of this compound at higher concentration levels.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Cosmosil 5C18-AR, 4.6 mm x 250 mm, 5 µm particle size.[1][2]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 280 nm.[2]
-
Quantification: External standard calibration using certified reference standards of α- and β-avoparcin.
LC-MS/MS Analysis for Higher Sensitivity and Confirmation
For lower detection limits and confirmatory analysis, LC-MS/MS is the preferred method.
-
LC System: A UHPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: A suitable C18 column, such as an Acquity UHPLC HSS T3, 1.8 µm, 2.1 x 150 mm.[4]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A suitable gradient to separate α- and β-avoparcin.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both α- and β-avoparcin.[5]
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical methods for this compound determination from various studies.
| Parameter | Matrix | Method | Value | Reference |
| Limit of Detection (LOD) | Chicken Muscle | HPLC-UV | 0.5 µg/g | [1][2] |
| Chicken Muscle | HPLC-AMD | 0.2 µg/g | [1][2] | |
| Animal Tissues/Milk (instrumental) | LC-ESI-MS/MS | 3 ng/mL | [5] | |
| Limit of Quantification (LOQ) | Milk | LC-ESI-MS/MS | 5 ppb | [5] |
| Beef | LC-ESI-MS/MS | 10 ppb | [5] | |
| Chicken Muscle/Liver | LC-ESI-MS/MS | 25 ppb | [5] | |
| Recovery | Chicken Muscle | HPLC-UV/AMD | 73.1 - 88.1% | [1][6] |
| Animal Tissues/Milk | LC-ESI-MS/MS | > 73.3% | [5] | |
| Linearity (r) | Animal Tissues/Milk (α-avoparcin) | LC-ESI-MS/MS | > 0.996 | [5] |
| Animal Tissues/Milk (β-avoparcin) | LC-ESI-MS/MS | > 0.998 | [5] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound in animal feed.
Caption: Key logical steps in the analysis of this compound residues.
Conclusion
The described HPLC-based methods are suitable for the reliable determination of this compound residues in animal feed. The choice between UV and MS/MS detection will depend on the required sensitivity and the regulatory limits in place. The sample preparation protocol, particularly the SPE clean-up step, is crucial for achieving accurate and reproducible results by minimizing matrix effects. For feeds where low recovery is a concern, a pre-soaking step with a sugar solution is recommended. The validation data from various studies demonstrate that these methods are capable of meeting the performance requirements for residue analysis.
References
- 1. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Microbiological Assay of Avoparcin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of avoparcin activity using a microbiological agar diffusion assay. The method is suitable for determining the potency of this compound in raw materials and pharmaceutical formulations.
Introduction
This compound is a glycopeptide antibiotic effective against Gram-positive bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps. This action ultimately leads to cell lysis and bacterial death. The microbiological assay remains a crucial method for determining the potency of antibiotics, as it measures the actual biological activity of the compound.
This protocol describes the cylinder-plate method, a widely used agar diffusion technique. The assay is based on the diffusion of this compound from a cylinder through a solidified agar layer seeded with a susceptible microorganism, Bacillus cereus ATCC 11778. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.
Data Presentation
Representative Standard Curve Data
The following table presents representative data for a standard curve of this compound using the described microbiological assay. A linear relationship is observed when plotting the logarithm of the this compound concentration against the diameter of the inhibition zone.
| This compound Concentration (µg/mL) | Log10 Concentration | Mean Zone of Inhibition (mm) |
| 2.5 | 0.398 | 12.5 |
| 5.0 | 0.699 | 15.2 |
| 10.0 | 1.000 | 18.0 |
| 20.0 | 1.301 | 20.8 |
| 40.0 | 1.602 | 23.5 |
Method Validation Summary
The described microbiological assay for this compound should be validated to ensure its suitability for its intended purpose. The following table summarizes typical validation parameters and their acceptable limits for this type of assay.[2][3][4]
| Validation Parameter | Acceptance Criteria | Representative Result |
| Linearity | ||
| Range | 80-120% of the test concentration | 2.5 - 40.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9985 |
| Precision | ||
| Repeatability (Intra-assay RSD%) | ≤ 5% | 1.8% |
| Intermediate Precision (Inter-assay RSD%) | ≤ 10% | 2.5% |
| Accuracy | ||
| Recovery (%) | 90 - 110% | 98.5% - 102.3% |
| Robustness | No significant change in results with minor variations in method parameters (e.g., incubation time, pH of media) | Robust |
| Specificity | No interference from excipients or related substances | Specific |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Bacillus cereus ATCC 11778
-
Antibiotic Assay Medium No. 1 (Seed Agar)
-
Tryptic Soy Agar (for slant cultures)
-
Tryptic Soy Broth (for inoculum preparation)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Sterile Water for Injection (WFI)
-
Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)
-
Petri dishes (100 x 15 mm)
-
Sterile pipettes and tips
-
Incubator (35 ± 2 °C)
-
Spectrophotometer
-
Autoclave
Preparation of Media and Reagents
-
Antibiotic Assay Medium No. 1 (Seed Agar): Prepare according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.
-
Tryptic Soy Agar/Broth: Prepare according to the manufacturer's instructions. Sterilize by autoclaving at 121°C for 15 minutes.
-
0.1 M Phosphate Buffer (pH 6.0): Dissolve 13.6 g of monobasic potassium phosphate (KH₂PO₄) in 1000 mL of WFI. Adjust the pH to 6.0 ± 0.1 with 1 M potassium hydroxide (KOH). Sterilize by filtration or autoclaving.
Preparation of Test Organism Inoculum
-
Culture Maintenance: Maintain Bacillus cereus ATCC 11778 on Tryptic Soy Agar slants. Subculture monthly and incubate at 35 ± 2 °C for 18-24 hours. Store the slants at 2-8 °C.
-
Inoculum Preparation: Inoculate a loopful of B. cereus from a fresh slant culture into 10 mL of Tryptic Soy Broth. Incubate at 35 ± 2 °C for 16-18 hours.
-
Standardization of Inoculum: Dilute the overnight culture with sterile Tryptic Soy Broth to achieve a turbidity that corresponds to a specific absorbance at 580 nm (typically around 0.3-0.5 AU, which should be optimized in the laboratory to yield clear and well-defined zones of inhibition). This standardized suspension will be used to inoculate the seed agar.
Preparation of Standard and Sample Solutions
-
This compound Standard Stock Solution (1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in sterile phosphate buffer (pH 6.0) to obtain a stock solution of 1000 µg/mL.
-
Standard Working Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with phosphate buffer (pH 6.0) to cover the desired concentration range (e.g., 2.5, 5.0, 10.0, 20.0, and 40.0 µg/mL).
-
Sample Solution: Accurately weigh the this compound sample, dissolve it in phosphate buffer (pH 6.0) to obtain a stock solution with an expected concentration similar to the standard stock solution. Further dilute the sample stock solution with phosphate buffer to a final concentration that falls within the range of the standard curve (e.g., 10 µg/mL).
Agar Plate Assay (Cylinder-Plate Method)
-
Base Layer: Dispense 21 mL of sterile, molten Antibiotic Assay Medium No. 1 into each Petri dish. Allow the agar to solidify on a level surface.
-
Seed Layer: Inoculate a suitable volume of the standardized B. cereus inoculum into molten Antibiotic Assay Medium No. 1 (cooled to 45-50 °C) to achieve a final concentration that provides a confluent lawn of growth. The optimal inoculum concentration should be determined experimentally. Pour 4 mL of the seeded agar evenly over the base layer.
-
Cylinder Placement: Once the seed layer has solidified, place six sterile stainless-steel cylinders on the agar surface of each plate, spaced equidistantly.
-
Application of Solutions: On each plate, fill three alternating cylinders with the median concentration of the standard solution (e.g., 10.0 µg/mL) and the other three cylinders with the sample solution. For the standard curve plates, fill the cylinders with each of the standard working solutions.
-
Incubation: Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of growth inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.
Calculation of this compound Activity
-
Standard Curve: Plot the logarithm of the this compound standard concentrations against the mean diameter of the inhibition zones. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculation of Sample Concentration: Using the linear regression equation, calculate the concentration of this compound in the sample solution from the mean diameter of its inhibition zone.
-
Potency Calculation: Calculate the potency of the this compound sample using the following formula:
Potency (µg/mg) = (Calculated Concentration (µg/mL) × Dilution Factor) / Sample Weight (mg)
Visualization of Pathways and Workflows
Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis.
Experimental Workflow for this compound Microbiological Assay
Caption: Workflow of the this compound microbiological assay.
References
- 1. Microbiological assay of this compound in animal feeds and pre-mixes--co-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 4. wjarr.com [wjarr.com]
Application Notes and Protocols for Avoparcin Analysis in Complex Matrices
Introduction
Avoparcin is a glycopeptide antibiotic that has been utilized as a growth promoter in livestock.[1] Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use has been banned in many countries.[1][2] Consequently, sensitive and reliable analytical methods are required to monitor for its presence in various complex matrices, such as animal tissues, feed, and milk, to ensure compliance with regulatory standards. This document provides detailed application notes and experimental protocols for the sample preparation of this compound in these matrices prior to instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
The successful analysis of this compound residues is highly dependent on the effectiveness of the sample preparation methodology to extract the analyte from the complex matrix and remove interfering substances. This document outlines three robust methods: Tandem Solid-Phase Extraction (SPE) for animal tissues and milk, a modified extraction for animal feed, and an adapted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for general applications.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated sample preparation methods for this compound analysis.
Table 1: Performance Data for this compound Sample Preparation Methods
| Matrix | Method | Key Parameters | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) |
| Animal Tissues (Beef) | Tandem SPE (SAX/C18) | Extraction with 5% TFA | >73.3% | 10 ppb | - | <12.0%[3] |
| Animal Tissues (Chicken Muscle) | Tandem SPE (SAX/C18) | Extraction with 5% TFA | >73.3% | 25 ppb | - | <12.0%[3] |
| Animal Tissues (Chicken Liver) | Tandem SPE (SAX/C18) | Extraction with 5% TFA | >73.3% | 25 ppb | - | <12.0%[3] |
| Animal Tissues (Chicken Muscle) | SPE (Sep-Pak tC18) | Methanol-Sulfuric Acid Extraction | 73.1 - 88.1% | 0.2 µg/g (AMD), 0.5 µg/g (UV) | - | -[4][5] |
| Animal Tissues (Swine Kidney) | Accelerated Solvent Extraction (ASE) with SPE (HILIC) | Hot Water/Ethanol Extraction | 108% | - | - | -[4][6] |
| Milk | Tandem SPE (SAX/C18) | Extraction with 5% TFA | >73.3% | 5 ppb | - | <12.0%[3] |
| Animal Feed (Bovine Finishing) | Sugar Solution Pre-soak | Methyl-α-D-mannopyranoside | Significant increase vs. control | - | - | -[7] |
| Animal Feed (Dairy) | Sugar Solution Pre-soak | Methyl-α-D-mannopyranoside | 17.44 mg/kg (vs. 10.31 mg/kg control) | - | - | -[7] |
Data presented is a summary of cited literature and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Tandem Solid-Phase Extraction (SPE) for Animal Tissues and Milk
This protocol is a highly sensitive and selective method for the determination of this compound in animal tissues and milk, utilizing a tandem SPE cleanup.[3]
1. Sample Homogenization and Extraction: a. Weigh 5 g of homogenized tissue or 10 mL of milk into a 50 mL polypropylene centrifuge tube. b. Add 20 mL of 5% trifluoroacetic acid (TFA) in water. c. Homogenize for 1 minute using a high-speed homogenizer. d. Centrifuge at 10,000 x g for 10 minutes at 4°C. e. Collect the supernatant for SPE cleanup.
2. Tandem SPE Cleanup: a. Conditioning: i. Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of 5% TFA. ii. Condition an InertSep C18-A cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Loading: i. Load the supernatant from step 1e onto the conditioned SAX cartridge. ii. Wash the SAX cartridge with 5 mL of 5% TFA. iii. Elute the this compound from the SAX cartridge with 10 mL of methanol:water (80:20, v/v) containing 2% formic acid. iv. Load the eluate from the SAX cartridge directly onto the conditioned C18 cartridge. c. Washing and Elution: i. Wash the C18 cartridge with 10 mL of deionized water. ii. Dry the cartridge under vacuum for 5 minutes. iii. Elute the this compound with 5 mL of methanol. d. Reconstitution: i. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. ii. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Tandem SPE of this compound.
Protocol 2: Modified Extraction for Animal Feed
This protocol is designed to improve the recovery of this compound from animal feed, where it can bind to lectins.[7]
1. Sample Pre-treatment: a. Weigh 10 g of ground animal feed into a 250 mL beaker. b. Add 50 mL of a 0.1 M methyl-α-D-mannopyranoside solution (or 0.1 M sucrose solution). c. Stir the mixture for 30 minutes at room temperature.
2. Extraction: a. Add 100 mL of a mixture of methanol and 0.2 M sulfuric acid (6:4, v/v). b. Stir for an additional 60 minutes. c. Adjust the pH of the mixture to 4.0 with 1 M sodium hydroxide. d. Centrifuge at 5,000 x g for 15 minutes. e. Collect the supernatant.
3. SPE Cleanup (Sep-Pak tC18): a. Conditioning: Condition a Sep-Pak tC18 plus ENV cartridge with 10 mL of methanol followed by 10 mL of deionized water. b. Loading: Load the supernatant from step 2e onto the conditioned cartridge. c. Washing: Wash the cartridge with 20 mL of deionized water. d. Elution: Elute the this compound with 10 mL of 50% methanol. e. Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for analysis.[5]
Caption: Modified this compound Extraction from Feed.
Protocol 3: Adapted QuEChERS Method for Complex Matrices
The QuEChERS methodology is a streamlined approach that can be adapted for the analysis of this compound in various complex matrices.[8][9][10]
1. Sample Extraction: a. Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of water (if the sample is dry) and vortex for 30 seconds. Let it hydrate for 30 minutes. c. Add 10 mL of acetonitrile containing 1% acetic acid. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). e. Shake vigorously for 1 minute. f. Centrifuge at 5,000 x g for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup: a. Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18. b. Vortex for 30 seconds. c. Centrifuge at 10,000 x g for 2 minutes.
3. Final Preparation: a. Transfer the cleaned extract into an autosampler vial for analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. unitedchem.com [unitedchem.com]
- 9. Portico [access.portico.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction and Clean-up of Avoparcin in Feed Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, clean-up, and quantification of avoparcin in animal feed samples. The methodologies outlined are based on established analytical techniques, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Introduction
This compound is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed.[1][2] Due to concerns about the potential for cross-resistance to vancomycin, its use has been banned in the European Union and other regions.[1][3] Consequently, robust and sensitive analytical methods are required to monitor for the illegal use of this compound in animal feedstuffs. The complex nature of feed matrices necessitates effective extraction and clean-up procedures to ensure accurate quantification. Low analytical recoveries have been noted in certain feed types, such as dairy and beef finishing feeds, potentially due to the binding of this compound to feed components.[4]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol details the extraction and clean-up of this compound from feed samples for analysis by HPLC-UV. This method is suitable for the quantification of this compound's two major components, α-avoparcin and β-avoparcin.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Homogenization: Obtain a representative feed sample and grind it to a fine, uniform powder to ensure homogeneity.
-
Extraction:
-
Weigh 10 g of the homogenized feed sample into a centrifuge tube.
-
Add 40 mL of an extraction solvent mixture of methanol and 0.2 mol/L sulfuric acid (6:4, v/v).[5]
-
Homogenize the mixture using a high-speed blender for 5 minutes.
-
Adjust the pH of the resulting slurry to 4.0 with 1 mol/L sodium hydroxide.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[6]
-
Carefully decant and collect the supernatant.
-
2. Solid-Phase Extraction (SPE) Clean-up:
-
Cartridge: A Sep-Pak tC18 plus ENV cartridge is recommended for the clean-up procedure.[5]
-
Procedure:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the collected supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove interfering substances.[5]
-
Elute the retained this compound from the cartridge with 10 mL of 50% methanol.[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[6]
-
3. HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
-
Column: Cosmosil 5C18-AR (4.6 mm x 250 mm, 5 µm) or equivalent.[5]
-
Mobile Phase: A gradient formed from two solutions:
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
-
Method 2: Enhanced Recovery for Problematic Feed Matrices
For feed types known to yield low this compound recovery, such as dairy feeds, a pre-soaking step can be incorporated to improve extraction efficiency.[7] This is thought to counteract the binding of this compound to lectins present in the feed.[7]
Enhanced Extraction Protocol
-
Pre-soaking: Prior to the standard extraction procedure, pre-soak the 10 g feed sample with a solution of either sucrose or methyl-α-D-mannopyranoside.[7]
-
Extraction: Proceed with the extraction protocol as described in Method 1, step 1.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the determination of this compound.
| Analytical Method | Matrix | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation(s) |
| HPLC-UV | Chicken Muscle | 73.1 - 88.1 | 0.5 µg/g | Not Reported | [5] |
| HPLC-Amperometric | Chicken Muscle | 73.1 - 88.1 | 0.2 µg/g | Not Reported | [5] |
| LC-ESI-MS/MS | Animal Tissues & Milk | > 73.3 | 3 ng/mL (instrumental) | 5-25 ppb | [8] |
| Microbiological Assay | Chick Mash | 92.8 | 2 mg/kg | Not Reported | [9] |
| Microbiological Assay | Pig Meal | 104.2 | 2 mg/kg | Not Reported | [9] |
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and clean-up of this compound from feed samples for HPLC analysis.
Caption: General workflow for this compound quantification in animal feed.
References
- 1. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Resistance Gene Delivery in Animal Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbiological assay of this compound in animal feeds and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: High-Purity Avoparcin Purification Using Solid-Phase Extraction (SPE)
Abstract
This application note details a robust solid-phase extraction (SPE) methodology for the purification of avoparcin, a glycopeptide antibiotic, from complex matrices. The described protocols are designed for researchers, scientists, and drug development professionals requiring high-purity this compound for various downstream applications. This document provides comprehensive experimental procedures, including sample pre-treatment, SPE cartridge conditioning, sample loading, washing, and elution steps. Quantitative data from cited studies are summarized to demonstrate the efficiency and reproducibility of the methods. Additionally, a detailed workflow diagram is provided for clarity.
Introduction
This compound is a glycopeptide antibiotic complex produced by Streptomyces candidus, consisting primarily of α-avoparcin and β-avoparcin.[1][2] It has been utilized as a feed additive for livestock to promote growth. Effective purification of this compound is crucial for analytical standard preparation, pharmacological studies, and quality control in drug development. Solid-phase extraction (SPE) offers a reliable and efficient method for isolating and concentrating this compound from diverse sample types, including animal tissues, milk, and fermentation broths.[2][3][4] This application note consolidates and presents detailed protocols for this compound purification using various SPE sorbents.
Experimental Protocols
Several SPE-based methods have been successfully employed for the extraction and purification of this compound. The choice of sorbent and solvents depends on the sample matrix and the desired purity of the final eluate. Below are detailed protocols derived from established methodologies.
Protocol 1: Tandem SPE using Ion-Exchange and Reversed-Phase C18 Cartridges
This protocol is particularly effective for the purification of this compound from animal tissues and milk, yielding high recovery rates.[3]
Materials:
-
SPE Cartridges: Strong Anion Exchange (SAX) and C18 (e.g., InertSep C18-A)
-
Sample Pre-treatment Solution: 5% Trifluoroacetic acid (TFA)
-
Wash Solution 1 (SAX): Deionized Water
-
Elution Solution 1 (SAX): To be optimized based on this compound's pKa
-
Wash Solution 2 (C18): Deionized Water
-
Elution Solution 2 (C18): 50% Methanol
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Preparation:
-
Homogenize the sample (e.g., animal tissue) with 5% TFA.
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for SPE.
-
-
SAX Cartridge Conditioning:
-
Condition the SAX cartridge according to the manufacturer's instructions.
-
-
Sample Loading (SAX):
-
Load the prepared supernatant onto the conditioned SAX cartridge.
-
-
Washing (SAX):
-
Wash the cartridge with deionized water to remove unbound impurities.
-
-
Elution (SAX):
-
Elute the this compound from the SAX cartridge using an appropriate elution solvent.
-
-
C18 Cartridge Conditioning:
-
Condition the C18 cartridge with methanol followed by deionized water.
-
-
Sample Loading (C18):
-
Load the eluate from the SAX step onto the conditioned C18 cartridge.
-
-
Washing (C18):
-
Wash the cartridge with deionized water to remove salts and other polar impurities.
-
-
Elution (C18):
-
Final Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis or downstream applications.
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) SPE
This protocol is suitable for concentrating aqueous extracts of this compound, particularly from kidney tissue.[6]
Materials:
-
SPE Cartridge: HILIC (e.g., polyhydroxyethyl aspartamide)
-
Sample Pre-treatment: 70% Ethanol
-
Wash Solution: To be optimized, typically a high percentage of organic solvent
-
Elution Solution: Acetonitrile/water mixture with a suitable buffer (e.g., 15 mM triethylammonium phosphate (TEAP))[6]
Procedure:
-
Sample Preparation:
-
HILIC Cartridge Conditioning:
-
Condition the HILIC cartridge with an appropriate solvent series, ending with a high percentage of organic solvent.
-
-
Sample Loading:
-
Load the ethanol-modified sample extract onto the conditioned HILIC cartridge.
-
-
Washing:
-
Wash the cartridge with a high percentage of organic solvent to remove non-polar and less polar impurities.
-
-
Elution:
-
Elute the purified this compound using a mobile phase with a higher aqueous component, such as 47% aqueous 15 mM TEAP in acetonitrile.[6]
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described SPE protocols for this compound purification from various matrices.
Table 1: Recovery of this compound using Tandem SPE (SAX and C18)
| Sample Matrix | Fortification Level | Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| Milk | 5 ppb | > 73.3 | < 12.0 |
| Beef | 10 ppb | > 73.3 | < 12.0 |
| Chicken Muscle | 25 ppb | > 73.3 | < 12.0 |
| Chicken Liver | 25 ppb | > 73.3 | < 12.0 |
Data sourced from Inoue et al., 2008.[3]
Table 2: Recovery of this compound using C18 SPE
| Sample Matrix | Spiking Level (µg/g) | Recovery (%) |
| Chicken Muscle | 2-16 | 99.5 - 104 |
| Chicken Muscle | 2-10 | 73.1 - 88.1 |
Data sourced from various studies.[4][5]
Table 3: Recovery of this compound using HILIC SPE
| Sample Matrix | Recovery (%) |
| Swine Kidney | 108 (average) |
Data sourced from Curren et al.[6]
Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols for this compound purification.
Caption: Tandem SPE workflow for this compound purification.
Caption: HILIC SPE workflow for this compound purification.
Conclusion
Solid-phase extraction is a highly effective technique for the purification of this compound from complex sample matrices. The choice of SPE sorbent and protocol can be tailored to the specific application and sample type to achieve high recovery and purity. The detailed protocols and summarized data in this application note provide a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Rapid Avoparcin Screening Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that has been used as a growth promoter in animal feed.[1][2] Concerns over the potential for cross-resistance to vancomycin, a critical antibiotic in human medicine, have led to restrictions on its use in many countries.[1] Consequently, there is a significant need for rapid, sensitive, and specific screening methods to monitor for the presence of this compound residues in various matrices, such as animal feed, milk, and tissues. Immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer practical solutions for on-site and high-throughput screening.[3][4]
These application notes provide detailed protocols for the development of polyclonal and monoclonal antibodies against this compound and their application in a competitive ELISA and a lateral flow immunoassay for the rapid screening of this antibiotic.
Principle of Competitive Immunoassay for this compound Detection
This compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response, it must be conjugated to a larger carrier protein. The resulting antibodies can then be used in a competitive immunoassay format. In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited number of anti-avoparcin antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample.
Caption: Principle of Competitive Immunoassay for this compound.
Experimental Protocols
Hapten-Protein Conjugate Synthesis for Immunization
To produce antibodies against the small molecule this compound, it must first be conjugated to a carrier protein to make it immunogenic.[5][6]
Materials:
-
This compound
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Protocol:
-
Activation of this compound:
-
Dissolve 10 mg of this compound in 1 ml of DMF.
-
Add a 5-fold molar excess of EDC and NHS.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl groups of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve 20 mg of BSA or KLH in 5 ml of PBS (pH 7.4).
-
Slowly add the activated this compound solution to the protein solution while gently stirring.
-
Continue stirring at 4°C overnight.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with several changes of the buffer to remove unconjugated this compound and cross-linking reagents.
-
Store the purified this compound-protein conjugate at -20°C.
-
Characterize the conjugate using UV-Vis spectrophotometry to estimate the conjugation ratio.[5]
-
Polyclonal Antibody Production
Materials:
-
This compound-KLH conjugate (immunogen)
-
Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)
-
Two healthy New Zealand white rabbits (or other suitable species)
-
Syringes and needles
Protocol:
-
Pre-immunization Bleed: Collect a small blood sample from each rabbit to serve as a negative control.
-
Primary Immunization:
-
Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 1 mg/ml.
-
Inject each rabbit subcutaneously at multiple sites with a total of 1 ml of the emulsion.
-
-
Booster Immunizations:
-
Four weeks after the primary immunization, administer a booster injection.
-
Prepare the booster immunogen by emulsifying this compound-KLH (0.5 mg/ml) with an equal volume of Freund's Incomplete Adjuvant.
-
Administer 1 ml of the emulsion subcutaneously to each rabbit.
-
Repeat booster injections every 4 weeks.
-
-
Titer Monitoring and Antibody Collection:
-
Collect blood samples 10-14 days after each booster injection.
-
Determine the antibody titer using an indirect ELISA.
-
Once a high titer is achieved, perform a larger bleed for antibody purification.
-
-
Antibody Purification:
-
Separate the serum from the collected blood.
-
Purify the IgG fraction using Protein A/G affinity chromatography according to the manufacturer's protocol.
-
Determine the concentration of the purified antibody and store at -20°C.
-
Caption: Workflow for Polyclonal Antibody Production.
Indirect Competitive ELISA (ic-ELISA) Protocol
Materials:
-
This compound-BSA conjugate (coating antigen)
-
Anti-avoparcin polyclonal antibody
-
Goat anti-rabbit IgG-HRP (secondary antibody)
-
This compound standard solutions
-
Coating buffer (carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS)
-
Wash buffer (PBST: PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2M H₂SO₄)
-
96-well microtiter plates
Protocol:
-
Coating:
-
Dilute the this compound-BSA conjugate in coating buffer (e.g., 1 µg/ml).
-
Add 100 µl of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Blocking:
-
Add 200 µl of blocking buffer to each well.
-
Incubate for 2 hours at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Add 50 µl of this compound standard solution or sample extract to each well.
-
Add 50 µl of diluted anti-avoparcin antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation:
-
Add 100 µl of diluted goat anti-rabbit IgG-HRP to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction:
-
Add 100 µl of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Stopping the Reaction: Add 50 µl of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Lateral Flow Immunoassay (LFIA) Development
Materials:
-
Nitrocellulose membrane
-
Sample pad, conjugate pad, absorbent pad
-
Backing card
-
Gold nanoparticles (AuNPs, 40 nm)
-
Anti-avoparcin antibody
-
This compound-BSA conjugate
-
Goat anti-rabbit IgG
-
Dispensing and cutting equipment
Protocol:
-
Preparation of Gold Nanoparticle-Antibody Conjugate:
-
Adjust the pH of the AuNP solution to ~8.5.
-
Determine the optimal amount of anti-avoparcin antibody for conjugation.
-
Add the antibody to the AuNP solution and incubate for 30 minutes at room temperature.
-
Block with a blocking agent (e.g., BSA).
-
Centrifuge and resuspend the conjugate in a suitable buffer.
-
-
Preparation of the Test Strip:
-
Test Line (T-line): Immobilize the this compound-BSA conjugate onto the nitrocellulose membrane.
-
Control Line (C-line): Immobilize goat anti-rabbit IgG onto the nitrocellulose membrane at a position downstream from the T-line.
-
Conjugate Pad: Impregnate the conjugate pad with the gold nanoparticle-antibody conjugate and dry.
-
Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto the backing card.
-
Cut the assembled card into individual test strips.
-
LFIA Procedure:
-
Apply a defined volume of the sample extract to the sample pad.
-
The liquid will migrate along the strip via capillary action.
-
If this compound is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line.
-
The unbound AuNP-antibody conjugate will be captured at the C-line.
-
Interpret the results within 5-10 minutes.
-
Negative: Both T-line and C-line appear.
-
Positive: Only the C-line appears.
-
Invalid: The C-line does not appear.
-
Caption: Components and Logical Flow of a Lateral Flow Immunoassay.
Data Presentation: Illustrative Performance Characteristics
The following tables summarize the expected performance characteristics of the developed immunoassays. This data is illustrative and should be confirmed through rigorous validation studies.[4][7]
Table 1: Performance of this compound ic-ELISA
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/ml |
| Working Range | 1 - 50 ng/ml |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Cross-reactivity (Vancomycin) | < 0.1% |
Table 2: Performance of this compound LFIA
| Parameter | Result |
| Visual Limit of Detection (vLOD) | 5 ng/ml |
| Cut-off Value | 10 ng/ml |
| Assay Time | 5-10 minutes |
| Specificity | No cross-reactivity with other common antibiotics at relevant concentrations |
Table 3: Recovery of this compound from Spiked Samples (ic-ELISA)
| Sample Matrix | Spiked Concentration (ng/ml) | Mean Recovery (%) | RSD (%) |
| Milk | 5 | 95.2 | 8.5 |
| 10 | 98.7 | 7.2 | |
| 20 | 101.5 | 6.8 | |
| Feed Extract | 10 | 92.3 | 11.2 |
| 20 | 94.8 | 9.8 | |
| 50 | 97.1 | 8.9 |
Assay Validation
Validation of the developed immunoassays is critical to ensure reliable results. Key validation parameters to be assessed include:
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) should be determined.[4]
-
Specificity: Cross-reactivity with structurally related compounds (e.g., vancomycin) and other antibiotics should be evaluated.[8]
-
Accuracy and Precision: Determined through recovery studies in various matrices and by calculating intra- and inter-assay coefficients of variation (CV%).[7]
-
Robustness: The assay's performance should be evaluated under minor variations in experimental conditions (e.g., temperature, incubation times).
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the development and validation of rapid and sensitive immunoassays for the screening of this compound. The competitive ELISA offers a quantitative method suitable for laboratory settings, while the lateral flow immunoassay provides a rapid, qualitative tool for on-site testing. Proper validation of these assays is essential to ensure their accuracy and reliability for monitoring this compound residues in various sample types.
References
- 1. Antibody Cross-Reactivity in Antivenom Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. Indirect Competitive ELISA for the Determination of Total Chromium Content in Food, Feed and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production and characterization of monoclonal antibodies against the antibiotic tilmicosin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Determining Avoparcin Stability in Feed Premixes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that has been historically used as a growth promoter in livestock feed.[1][2] It is a mixture of two primary components, α-avoparcin and β-avoparcin.[1] The stability of any active pharmaceutical ingredient (API) within a feed premix is a critical parameter to ensure its efficacy and safety. This document provides a detailed protocol for determining the stability of this compound in feed premixes under various storage conditions.
The stability of this compound can be influenced by several factors within a feed premix, including moisture, pH, and interactions with other feed components.[3][4] Studies have shown that different raw materials in animal feed can significantly affect the analytical recovery of this compound over time, indicating potential degradation or strong binding to the matrix.[3] Therefore, a robust stability testing protocol is essential for developing and evaluating feed premixes containing this compound. This protocol is based on established analytical methods, including high-performance liquid chromatography (HPLC), which allows for the specific quantification of this compound and its degradation products.[5][6]
It is important to note that the use of this compound as a feed additive is prohibited in several regions, including the European Union and Australia, due to concerns about the development of vancomycin-resistant enterococci.[1][2] This protocol is intended for research and development purposes.
Experimental Workflow
The following diagram outlines the experimental workflow for determining the stability of this compound in feed premixes.
Caption: Experimental workflow for this compound stability testing in feed premixes.
Experimental Protocol
Materials and Reagents
-
This compound standard (α and β components)
-
Feed premix placebo (without this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sulfuric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Heptane sulfonic acid (for ion-pairing chromatography, if required)
-
Acetic acid (glacial, HPLC grade)
-
Water (deionized or HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.45 µm)
Equipment
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical balance
-
Homogenizer/blender
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
-
Stability chambers with controlled temperature and humidity
Preparation of Medicated Premixes
-
Prepare three independent batches of this compound-medicated premix.
-
For each batch, accurately weigh the required amount of this compound to achieve the desired concentration in the premix.
-
Combine the this compound with the placebo premix in a suitable blender.
-
Homogenize the mixture for a sufficient time to ensure uniform distribution of the this compound.
-
Package the premix samples in appropriate containers that are representative of the final packaging.
Stability Study Design
-
Store the packaged premix samples in stability chambers under the following conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples for analysis at the following time points:
-
Initial (T=0)
-
1 month
-
3 months
-
6 months
-
(Optional: 9, 12, 18, and 24 months for long-term studies)
-
Sample Extraction
This extraction procedure is based on established methods for this compound analysis in feed.[6]
-
Accurately weigh approximately 5 g of the feed premix sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent (e.g., methanol-0.2 M sulfuric acid, 6:4 v/v).
-
Homogenize the sample for 5 minutes.
-
Adjust the pH of the mixture to 4.0 with 1 M sodium hydroxide.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
For cleanup and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound from the cartridge with a suitable solvent, such as 50% methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Analysis
The following HPLC conditions are a starting point and may require optimization.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient elution using a two-solvent system can be effective.
-
Solvent A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0
-
Solvent B: 2.5% acetic acid-acetonitrile (10:90)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at a suitable wavelength (e.g., 280 nm)
-
Column Temperature: 30°C
Quantification
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the extracted samples and standards into the HPLC system.
-
Identify and integrate the peaks corresponding to α-avoparcin and β-avoparcin.
-
Calculate the concentration of this compound in the samples based on the calibration curve. The total this compound concentration is the sum of the α and β components.
Data Presentation
The stability of this compound should be reported as the percentage of the initial concentration remaining at each time point. The results should be summarized in a table as shown below.
| Time Point (Months) | Storage Condition | Batch 1 (% Recovery) | Batch 2 (% Recovery) | Batch 3 (% Recovery) | Mean (% Recovery) | Standard Deviation |
| 0 | - | 100.0 | 100.0 | 100.0 | 100.0 | 0.0 |
| 1 | 25°C / 60% RH | 99.5 | 99.8 | 99.6 | 99.6 | 0.15 |
| 3 | 25°C / 60% RH | 98.7 | 99.1 | 98.9 | 98.9 | 0.20 |
| 6 | 25°C / 60% RH | 97.5 | 98.0 | 97.8 | 97.8 | 0.25 |
| 1 | 40°C / 75% RH | 97.2 | 97.5 | 97.3 | 97.3 | 0.15 |
| 3 | 40°C / 75% RH | 94.8 | 95.2 | 95.0 | 95.0 | 0.20 |
| 6 | 40°C / 75% RH | 91.3 | 91.8 | 91.5 | 91.5 | 0.25 |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between factors influencing this compound stability and the analytical outcome.
Caption: Factors influencing this compound stability and their analytical determination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Components and degradation compounds of the this compound complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Avoparcin Binding to Bacterial Cell Wall Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Avoparcin is a glycopeptide antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] Its mechanism of action involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby preventing the cross-linking of the growing cell wall, which ultimately leads to bacterial cell death.[1][2] Understanding the binding affinity and kinetics of this compound to these precursors is crucial for elucidating its antimicrobial activity, overcoming resistance, and developing new glycopeptide antibiotics. This document provides detailed application notes and protocols for various biophysical techniques used to study the interaction between this compound and bacterial cell wall precursors.
Mechanism of Action
Glycopeptide antibiotics, including this compound, target Lipid II, the primary precursor in cell wall biosynthesis.[2][3] The binding of this compound to the D-Ala-D-Ala terminus of Lipid II sterically hinders the transglycosylase and transpeptidase enzymes responsible for peptidoglycan polymerization, thus inhibiting cell wall formation.[2] Resistance to this compound, similar to vancomycin, often arises from the substitution of the terminal D-Ala with D-lactate (D-Lac) or D-serine (D-Ser), which significantly reduces the binding affinity of the antibiotic.[1]
Quantitative Data on this compound Binding
The binding affinity of α- and β-avoparcin to various synthetic peptides mimicking the bacterial cell wall precursors has been determined using several techniques. The following tables summarize the affinity constants (Kₐ) reported in the literature.
Table 1: Affinity Constants (Kₐ) of this compound for Receptor-Mimicking Peptides. [1]
| Peptide Mimic | α-avoparcin (M⁻¹) | β-avoparcin (M⁻¹) |
| N,N′-Ac₂-L-Lys-D-Ala-D-Ala | 730,000 | 1,500,000 |
| N-Ac-D-Ala-D-Ala-D-Ala | 45,000 | 58,000 |
| N,N′-Ac₂-L-Lys-D-Ala-D-Ser | 16,000 | 27,000 |
| N-Ac-D-Ala-D-Ala | 14,500 | 15,000 |
| N-Ac-Gly-D-Ala | 2,000 | 1,800 |
| N,N′-Ac₂-L-Lys-D-Ala-D-Lac | <500 | <500 |
| N,N′-Ac₂-L-Lys-L-Ala-L-Ala | <500 | <500 |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound.
| Organism | MIC (µg/mL) |
| Micrococcus flavus | 0.33 ± 0.11 |
Experimental Protocols
A variety of methods can be employed to study the binding of this compound to bacterial cell wall precursors. Each technique offers unique advantages in terms of sensitivity, resolution, and the type of information it provides.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a powerful technique for studying non-covalent interactions, such as the binding of this compound to its target peptides. It allows for the direct observation of the complex and the determination of binding constants.[1][4][5]
Protocol: Affinity ESI-MS for this compound-Peptide Binding [1]
-
Materials:
-
This compound (α and β mixture)
-
Synthetic bacterial cell wall precursor-mimicking peptides (e.g., N,N′-diacetyl-L-Lys-D-Ala-D-Ala)
-
Ammonium acetate (5 mM, pH 5.1, acidified with acetic acid)
-
Nanoflow electrospray needles
-
Ion trap mass spectrometer equipped with a nanoflow ESI source
-
-
Sample Preparation:
-
Prepare stock solutions of this compound and the receptor peptides.
-
Create solutions containing a fixed concentration of the antibiotic (typically 15–150 µM) and varying concentrations of the receptor peptide in 5 mM aqueous ammonium acetate (pH 5.1). The concentrations should be adjusted based on the expected strength of the non-covalent binding.
-
-
Mass Spectrometry Analysis:
-
Record mass spectra in the positive ion mode.
-
Introduce approximately 2 µL of the sample solution into the electrospray needle.
-
Apply an electrospray voltage of approximately 500 V between the needle and the capillary.
-
Maintain a capillary temperature of 383 K.
-
Keep the offset between the capillary voltage and the tube-lens voltage below 5 V.
-
For quantitative measurements, operate the mass spectrometer in the 'selected-ion-monitoring' (SIM) mode to monitor the m/z windows corresponding to the free antibiotic and the antibiotic-ligand complex.
-
-
Data Analysis:
-
Integrate the peak intensities over the entire isotope envelope for both the free antibiotic and the complex.
-
Calculate the equilibrium concentration of the antibiotic using the following equation: [Avop]eq = [Avop]₀ * (I_Avop / (I_Avop + I_AvopL)) where [Avop]eq is the equilibrium concentration of the antibiotic, [Avop]₀ is the initial concentration of the antibiotic, I_Avop is the integrated peak intensity of the free antibiotic, and I_AvopL is the integrated peak intensity of the antibiotic-ligand complex.
-
Determine the concentration of the complex: [AvopL] = [Avop]₀ - [Avop]eq
-
Calculate the concentration of the unbound ligand: [Ligand] = [Ligand]₀ - [AvopL]
-
Calculate the affinity constant (Kₐ) using the equation: Kₐ = [AvopL] / ([Avop]eq * [Ligand])
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol: ITC for this compound-Peptide Binding [6]
-
Materials:
-
This compound
-
Synthetic cell wall precursor (e.g., N,N-diacetyl-L-Lys-D-Ala-D-Ala)
-
Buffer (e.g., 20 mM sodium citrate, pH 5.1)
-
Isothermal titration calorimeter
-
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 50 µM) in the buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the cell wall precursor (e.g., 1000 µM) in the same buffer and load it into the injection syringe.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections of the ligand (cell wall precursor) into the sample cell containing the this compound solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the this compound-precursor complex at an atomic level. Chemical shift perturbation mapping is a common NMR method to identify the binding site and determine the dissociation constant (K₋).
Protocol: NMR Titration for this compound-Peptide Binding
-
Materials:
-
¹⁵N-labeled this compound (if observing the antibiotic) or ¹⁵N-labeled peptide precursor (if observing the ligand)
-
Unlabeled binding partner
-
NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O)
-
NMR spectrometer
-
-
Sample Preparation:
-
Dissolve the ¹⁵N-labeled protein in the NMR buffer to a final concentration of approximately 0.1-0.5 mM.
-
Prepare a concentrated stock solution of the unlabeled binding partner in the same buffer.
-
-
NMR Experiment:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled sample alone.
-
Add increasing amounts of the unlabeled binding partner to the NMR tube.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra and monitor the chemical shift changes of the amide cross-peaks.
-
Calculate the weighted average chemical shift perturbation for each residue.
-
Plot the chemical shift changes as a function of the ligand concentration.
-
Fit the data to a binding isotherm to determine the dissociation constant (K₋).
-
Other Biophysical Methods
-
UV Difference Spectroscopy: This technique measures the change in the UV absorbance spectrum of this compound upon binding to the cell wall precursor. The magnitude of the spectral change can be used to determine the binding affinity.[1]
-
Capillary Electrophoresis (CE): CE can be used to separate the free and complexed forms of this compound and its ligand, allowing for the determination of binding constants based on the change in mobility.[1]
-
Solid-Phase Peptide Binding Assay: This is a chromogenic assay where a pentapeptide mimic of the cell wall precursor is immobilized on a microtiter plate. The binding of an enzyme-labeled glycopeptide can be detected and quantified, and competitive binding with this compound can be used to determine its binding affinity.[7]
These methods provide a comprehensive toolkit for researchers to investigate the binding of this compound to its target, contributing to a deeper understanding of its mechanism of action and the development of novel antimicrobial agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biological, chemical, and biochemical strategies for modifying glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The carboxyl-terminus of eremomycin facilitates binding to the non-D-Ala-D-Ala segment of the peptidoglycan pentapeptide stem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of alpha- and beta-avoparcin with bacterial cell-wall receptor-mimicking peptides studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycopeptide Sulfation Evades Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Experimental Models for Investigating Avoparcin-Induced Resistance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin, a glycopeptide antibiotic previously used as a growth promoter in animal feed, has been linked to the emergence of vancomycin-resistant enterococci (VRE), posing a significant public health concern. Understanding the mechanisms of this compound-induced resistance is crucial for developing strategies to combat antimicrobial resistance. This document provides detailed application notes and protocols for in vitro and in vivo experimental models to investigate the development and mechanisms of this compound resistance in enterococci.
Core Concepts of this compound Resistance
The primary mechanism of high-level resistance to glycopeptides, including this compound and vancomycin, is mediated by the acquisition of the vanA gene cluster. This cluster encodes enzymes that modify the peptidoglycan synthesis pathway, reducing the binding affinity of the antibiotic to its target. The key components of this resistance mechanism are:
-
VanS/VanR Two-Component Regulatory System: VanS is a membrane-bound sensor kinase that detects the presence of glycopeptides. Upon activation, it phosphorylates the response regulator VanR.
-
Phosphorylated VanR (VanR-P): This activated protein acts as a transcriptional activator for the resistance genes.
-
vanH, vanA, and vanX Genes: These genes encode enzymes that lead to the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) instead of the usual D-alanyl-D-alanine (D-Ala-D-Ala) peptidoglycan precursors. This substitution dramatically reduces the binding affinity of glycopeptide antibiotics.
In Vitro Models for this compound Resistance
In vitro models are essential for studying the direct effects of this compound on bacteria, determining susceptibility, and selecting for resistant mutants in a controlled environment.
Data Presentation: In Vitro Susceptibility to this compound
Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a microbe's susceptibility to an antimicrobial agent. The following table summarizes typical MIC values for this compound against Enterococcus faecium.
| Strain Type | This compound MIC Range (µg/mL) | Vancomycin MIC Range (µg/mL) | Key Resistance Determinant |
| Susceptible E. faecium | ≤ 4 | ≤ 4 | None |
| VanA-type Resistant E. faecium | > 16 | ≥ 64 | vanA gene cluster |
| VanB-type Resistant E. faecium | 2 to > 16 (variable) | ≥ 16 | vanB gene cluster |
Note: High-level resistance to this compound is strongly associated with the VanA phenotype, which confers resistance to both this compound and vancomycin. VanB-type resistance can show variable susceptibility to this compound.[1]
Experimental Protocols
This protocol details the broth microdilution method for determining the MIC of this compound against enterococcal isolates.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Enterococcal isolate(s) to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the stock solution.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the enterococcal isolate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For enterococci, incubation in a CO₂-enriched atmosphere may enhance the activity of this compound and is a recommended consideration.[1]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
This protocol describes a method for inducing this compound resistance in a susceptible enterococcal strain through continuous exposure to sub-inhibitory concentrations.
Materials:
-
This compound
-
Brain Heart Infusion (BHI) broth or agar
-
Susceptible enterococcal strain (e.g., Enterococcus faecalis ATCC 29212)
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Initial MIC Determination:
-
Determine the baseline MIC of this compound for the susceptible enterococcal strain using Protocol 1.
-
-
Serial Passage with Sub-MIC this compound:
-
Inoculate a tube of BHI broth containing this compound at a concentration of 0.5x the initial MIC with the susceptible enterococcal strain.
-
Incubate at 37°C with shaking until the culture reaches the late logarithmic or early stationary phase of growth (monitor by measuring optical density at 600 nm).
-
After 24 hours, transfer an aliquot (e.g., 100 µL) of the culture to a fresh tube of BHI broth containing the same sub-MIC concentration of this compound.
-
Repeat this serial passage daily for a predetermined period (e.g., 15-30 days).
-
-
Monitoring for Resistance Development:
-
At regular intervals (e.g., every 5 passages), determine the MIC of this compound for the passaged culture using Protocol 1.
-
An increase in the MIC indicates the development of resistance.
-
-
Isolation of Resistant Mutants:
-
Once a significant increase in MIC is observed, plate the culture onto BHI agar plates containing increasing concentrations of this compound (e.g., 2x, 4x, 8x the initial MIC) to isolate resistant colonies.
-
-
Confirmation of Resistance:
-
Confirm the resistance of the isolated colonies by re-determining their MIC and performing molecular analysis for the presence of resistance genes (e.g., vanA).
-
In Vivo Models for this compound Resistance
In vivo models are crucial for studying the emergence and selection of this compound-resistant enterococci in a complex gut environment and for understanding the potential for transfer to other bacteria.
Data Presentation: this compound Resistance in Animal Models
The use of this compound as a growth promoter in poultry and swine has been associated with a higher prevalence of VRE.
| Animal Model | This compound Administration | Prevalence of VRE | Reference |
| Poultry | Feed additive | Significantly higher in exposed flocks | [1][2] |
| Swine | Feed additive | Higher in exposed herds | [3] |
Experimental Protocols
This protocol outlines the use of gnotobiotic (germ-free) mice to study the de novo emergence or selection of this compound resistance in a controlled intestinal environment.
Materials:
-
Gnotobiotic mice (e.g., Swiss Webster or C57BL/6 strain) housed in sterile isolators
-
Sterile feed and water
-
This compound-susceptible Enterococcus faecium strain
-
This compound
-
Sterile oral gavage needles
-
Fecal pellet collection supplies
-
Selective agar for VRE (e.g., bile esculin azide agar with vancomycin)
Procedure:
-
Colonization of Gnotobiotic Mice:
-
Culture the this compound-susceptible E. faecium strain in BHI broth.
-
Wash the bacterial cells in sterile PBS and resuspend to a known concentration (e.g., 10⁸ CFU/mL).
-
Colonize adult gnotobiotic mice by oral gavage with a single dose of the bacterial suspension.
-
Confirm colonization by plating fecal pellets on selective agar for enterococci.
-
-
This compound Administration:
-
Prepare sterile drinking water containing a defined concentration of this compound (e.g., 50 mg/L).
-
Provide the this compound-containing water ad libitum to the colonized mice. A control group should receive sterile water without this compound.
-
-
Monitoring for Resistance Development:
-
Collect fecal pellets from each mouse at regular intervals (e.g., daily or every other day).
-
Homogenize the fecal pellets in sterile PBS.
-
Plate serial dilutions of the fecal homogenate on both non-selective enterococcal agar and selective agar containing various concentrations of this compound to enumerate total and resistant enterococci.
-
An increase in the proportion of resistant enterococci over time indicates selection for resistance.
-
-
Characterization of Resistant Isolates:
-
Isolate colonies from the selective agar plates.
-
Confirm the species identity and determine the MIC of this compound for the isolates.
-
Perform molecular analysis (e.g., PCR for vanA) to characterize the genetic basis of resistance.
-
Molecular Analysis of this compound Resistance
Molecular techniques are essential for identifying the genetic determinants of resistance and quantifying their expression.
Experimental Protocols
This protocol describes a standard PCR assay to detect the presence of the vanA gene in enterococcal isolates.
Materials:
-
DNA extraction kit
-
Enterococcal isolate(s)
-
vanA-specific primers (e.g., vanA-F: 5'-GGGAAAACGACAATTGC-3', vanA-R: 5'-GTACAATGCGGCCGTTA-3')
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the enterococcal isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, and forward and reverse primers.
-
Add the extracted DNA template to the master mix.
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
-
Visualization of PCR Product:
-
Run the PCR product on a 1.5% agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the vanA gene.
-
This protocol details the use of qPCR to quantify the induction of vanA gene expression in response to this compound exposure.
Materials:
-
Enterococcal isolate containing the vanA gene
-
BHI broth
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
vanA-specific qPCR primers
-
Primers for a reference (housekeeping) gene (e.g., 16S rRNA)
-
qPCR instrument
Procedure:
-
Induction of vanA Expression:
-
Grow the vanA-positive enterococcal strain in BHI broth to mid-logarithmic phase.
-
Divide the culture into two: one control group and one treatment group.
-
Add a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) to the treatment group.
-
Incubate both cultures for a defined period (e.g., 1-2 hours) to allow for gene induction.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the bacterial cells from both cultures.
-
Extract total RNA using a commercial RNA extraction kit.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
-
qPCR Analysis:
-
Prepare qPCR reactions for both the vanA gene and the reference gene for both the control and treated samples.
-
Perform qPCR using a standard protocol for your instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the vanA and reference genes in all samples.
-
Calculate the relative fold change in vanA gene expression in the this compound-treated sample compared to the control using the ΔΔCt method. A significant increase in the fold change indicates induction of the vanA gene.[4]
-
Visualization of Key Pathways and Workflows
VanA-Type Resistance Signaling Pathway
Caption: The VanA-type resistance signaling pathway induced by this compound.
Experimental Workflow for In Vitro Resistance Induction
Caption: Workflow for in vitro induction and characterization of this compound resistance.
Experimental Workflow for Gnotobiotic Mouse Model
Caption: Workflow for investigating in vivo this compound resistance using a gnotobiotic mouse model.
References
- 1. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihma.com [ihma.com]
- 3. Induction signals for vancomycin resistance encoded by the vanA gene cluster in Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Monitoring Avoparcin Residues in Milk and Dairy Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in livestock. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use in food-producing animals has been banned in the European Union and other regions.[1] Consequently, sensitive and reliable analytical methods are required to monitor for the illegal use of this compound and to ensure the safety of milk and dairy products.
This document provides detailed application notes and protocols for the detection and quantification of this compound residues in milk. It covers both rapid screening methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Microbial Inhibition Assays, and a confirmatory method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also described as a quantitative screening or preliminary confirmatory technique.
Regulatory Status
The European Union banned the use of this compound as a feed additive in 1997.[1] Therefore, there is no established Maximum Residue Limit (MRL) for this compound in milk in the EU; any detected amount is considered a violation. Regulatory limits in other parts of the world may vary, and users should consult their local authorities for specific regulations.
Analytical Methods Overview
A two-tiered approach is often employed for residue monitoring. Initial screening of a large number of samples is performed using rapid, cost-effective methods like ELISA or microbial inhibition assays. Positive or suspect samples are then subjected to a more selective and sensitive confirmatory method, such as LC-MS/MS, for unambiguous identification and quantification.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of the different analytical methods for this compound detection in milk.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Throughput | Selectivity |
| LC-ESI-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | 3 ng/mL (instrumental)[2] | 5 µg/kg (ppb)[2] | > 73.3%[2] | Medium | Very High |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | ~0.5 µg/g (ppm) (in chicken muscle) | - | 73.1 - 88.1% (in chicken muscle) | Medium | Moderate |
| ELISA | Competitive immunoassay based on antigen-antibody reaction. | Varies by kit (typically low µg/kg range) | Varies by kit | Good (typically 80-120%) | High | High |
| Microbial Inhibition Assay | Inhibition of the growth of a sensitive bacterial strain by the antibiotic. | Varies by test organism and conditions | Not quantitative | Not applicable | High | Low |
Section 1: Confirmatory Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmation of this compound residues due to its high sensitivity and selectivity. The following protocol is based on the method described by Inoue et al. (2008).[2]
Experimental Protocol: LC-ESI-MS/MS
1. Sample Preparation (Extraction and Solid-Phase Extraction Clean-up)
-
To 1 mL of milk sample in a centrifuge tube, add 5 mL of 5% trifluoroacetic acid (TFA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Tandem Solid-Phase Extraction (SPE):
-
Condition a strong anion exchange (SAX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Condition an InertSep C18-A cartridge with 5 mL of methanol followed by 5 mL of water.
-
Connect the SAX cartridge on top of the C18-A cartridge.
-
Load the supernatant onto the tandem cartridges.
-
Wash the cartridges with 5 mL of water.
-
Remove the SAX cartridge.
-
Wash the C18-A cartridge with 5 mL of 20% methanol.
-
Elute the this compound from the C18-A cartridge with 5 mL of 80% methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound α and β isomers.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
3. Quantification
-
Prepare matrix-matched calibration standards by spiking blank milk samples with known concentrations of this compound standard before the extraction process.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in the test samples by interpolating their peak areas from the calibration curve.
Experimental Workflow: LC-MS/MS Analysis
Section 2: Quantitative Screening by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV offers a more accessible and less expensive alternative to LC-MS/MS for the quantitative screening of this compound residues. The following protocol is adapted from methods used for the analysis of this compound in other matrices.
Experimental Protocol: HPLC-UV
1. Sample Preparation
-
Follow the same sample preparation procedure as described for LC-MS/MS (Section 1, step 1) to extract and clean up the milk sample.
2. HPLC-UV Instrumental Analysis
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2.5% acetic acid with 0.01 M sodium heptane sulfonic acid, pH 4.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the separation of this compound isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.
-
Injection Volume: 50 µL.
-
3. Quantification
-
Prepare matrix-matched calibration standards as described for the LC-MS/MS method.
-
Construct a calibration curve and quantify the this compound concentration in the samples.
Experimental Workflow: HPLC-UV Analysis
Section 3: Rapid Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method that offers good sensitivity and specificity. Commercial ELISA kits for this compound may be available and should be used according to the manufacturer's instructions. The following is a general protocol for a competitive ELISA.
Experimental Protocol: Competitive ELISA
1. Sample Preparation
-
Defat the milk sample by centrifuging at 4000 x g for 10 minutes at 4°C.
-
Collect the skimmed milk.
-
Dilute the skimmed milk with the assay buffer provided in the kit (a typical dilution is 1:10).
2. ELISA Procedure
-
Add a defined volume of the prepared sample, standards, and controls to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated this compound and incubate for a specified time to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance at the specified wavelength using a microplate reader.
3. Interpretation of Results
-
Calculate the percentage of binding for each standard and sample relative to the zero standard.
-
Construct a standard curve by plotting the percentage of binding against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating from the standard curve.
-
Samples with concentrations above a pre-defined cut-off value are considered positive and should be confirmed by a confirmatory method.
Logical Relationship: Competitive ELISA Principle
Section 4: Rapid Screening by Microbial Inhibition Assay
Microbial inhibition assays are broad-spectrum screening tests that are simple and inexpensive. They are based on the principle that antibiotic residues in a sample will inhibit the growth of a sensitive bacterial strain.
Experimental Protocol: Microbial Inhibition Assay
1. Materials
-
Test organism: A sensitive strain of bacteria, such as Bacillus stearothermophilus.
-
Agar medium containing a pH indicator.
-
Microtiter plates or test tubes.
-
Milk samples, positive and negative controls.
2. Procedure (Tube/Microtiter Plate Method)
-
Add a small volume of the milk sample to a tube or well containing the agar medium inoculated with the test organism.
-
Incubate at the optimal growth temperature for the test organism (e.g., 64°C for Bacillus stearothermophilus) for a specified time (e.g., 2-3 hours).
-
Observe the color change of the pH indicator.
-
Negative Result: The bacteria grow and produce acid, causing the pH indicator to change color (e.g., from purple to yellow).
-
Positive Result: The presence of this compound inhibits bacterial growth, and the medium remains its original color (e.g., purple).
-
3. Interpretation of Results
-
A positive result indicates the presence of an inhibitory substance.
-
These assays are generally not specific to this compound and can give positive results for other antibiotics.
-
All positive samples must be confirmed by a confirmatory method like LC-MS/MS.
Logical Relationship: Microbial Inhibition Assay Principle
References
Avoparcin as a Reference Standard in Chromatographic Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that was previously used as a feed additive for growth promotion in livestock.[1][2] Due to concerns over the potential for cross-resistance to vancomycin, its use has been banned in many countries.[2] However, the need for sensitive and reliable analytical methods for its detection persists for food safety monitoring and research purposes. This compound consists of two main, closely related components, α-avoparcin and β-avoparcin, which differ by a single chlorine atom.[2]
This document provides detailed application notes and protocols for the use of this compound as a reference standard in high-performance liquid chromatography (HPLC) with ultraviolet (UV) and amperometric detection (AMD), as well as with liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). These methods are crucial for the accurate quantification of this compound residues in various biological matrices.
Chromatographic Methods for this compound Analysis
High-Performance Liquid Chromatography with UV and Amperometric Detection (HPLC-UV/AMD)
This method is suitable for the determination of residual this compound in animal tissues, such as chicken muscle.[3] It involves the separation of α- and β-avoparcin using a reversed-phase HPLC system.
Quantitative Data Summary
| Parameter | Value | Matrix | Detection Method |
| Recovery | 73.1 - 88.1% | Chicken Muscle | UV/AMD |
| Detection Limit (UV) | 0.5 µg/g | Chicken Muscle | UV |
| Detection Limit (AMD) | 0.2 µg/g | Chicken Muscle | AMD |
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired calibration range.
2. Sample Preparation:
-
Homogenize the tissue sample (e.g., chicken muscle) with an extraction solution of methanol-0.2 mol/L sulfuric acid (6:4).[3]
-
Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.[3]
-
Collect the supernatant and evaporate it to dryness.[3]
-
Dissolve the residue in water and readjust the pH to 4.[3]
-
Purify the sample using a Sep-Pak tC18 plus ENV cartridge.[3]
-
Wash the cartridge with water and elute the retained this compound with 50% methanol.[3]
-
Evaporate the eluate to dryness under reduced pressure and reconstitute the residue in water for HPLC analysis.[3]
3. HPLC Conditions:
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)[3]
-
Mobile Phase A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0[3]
-
Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)[3]
-
Gradient: A gradient elution program should be developed to ensure optimal separation of α- and β-avoparcin.
-
Detection (UV): Monitor at an appropriate wavelength (e.g., 280 nm).[4]
-
Detection (AMD): Use a glassy-carbon electrode set at +900 mV.[3]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC-UV/AMD Analysis of this compound
Caption: Workflow for the analysis of this compound in tissue samples.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
For higher sensitivity and selectivity, an LC-ESI-MS/MS method can be employed to detect trace amounts of this compound in various animal-derived products.[5]
Quantitative Data Summary
| Parameter | Value | Matrix |
| Instrumental LOD | 3 ng/mL | - |
| Quantifiable Levels | 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver) | Milk, Beef, Chicken |
| Linearity (r) | >0.996 (α-avoparcin), >0.998 (β-avoparcin) | Animal Tissues, Milk |
| Recovery | >73.3% | Animal Tissues, Milk |
| RSD | <12.0% (n=5) | Animal Tissues, Milk |
Experimental Protocol
1. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent.
-
Prepare a series of working standard solutions for calibration, including matrix-matched standards if necessary to account for matrix effects.[5]
2. Sample Preparation:
-
Extract the sample using 5% trifluoroacetic acid (TFA).[5]
-
Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.[5]
-
Elute the this compound from the cartridges and prepare the final extract for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatography: Utilize a suitable reversed-phase LC column and a gradient elution program to separate α- and β-avoparcin.
-
Ionization: Electrospray ionization in positive mode (ESI+).[5]
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[5]
4. Data Analysis:
-
Generate a calibration curve using the peak areas of the this compound standards.
-
Quantify this compound in the samples by comparing their MRM signal intensity to the calibration curve.
Logical Relationship of this compound Analysis Steps
Caption: Logical flow for quantitative analysis using a reference standard.
Other Chromatographic Applications
While the primary use of an this compound reference standard is for the quantification of this compound itself, it's noteworthy that this compound has also been investigated as a chiral selector in HPLC. In this application, this compound is bonded to a stationary phase to create a chiral stationary phase (CSP) for the separation of enantiomers of other compounds.[6][7] This demonstrates the diverse utility of this compound in chromatographic science.
Conclusion
The protocols outlined in this document provide robust and validated methods for the determination of this compound in various matrices using a certified reference standard. The choice between HPLC-UV/AMD and LC-ESI-MS/MS will depend on the required sensitivity and the available instrumentation. Proper adherence to these protocols will ensure accurate and reliable results for regulatory monitoring and research applications.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Evaluation of the macrocyclic antibiotic this compound as a new chiral selector for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Avoparcin In Vitro Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avoparcin is a glycopeptide antibiotic that was previously used as a growth promoter in animal feed.[1] Like other glycopeptide antibiotics such as vancomycin, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] Concerns about the potential for cross-resistance with vancomycin led to a ban on its use in many countries.[1] However, the study of this compound's in vitro activity remains relevant for antimicrobial resistance research and for understanding the dynamics of glycopeptide resistance.
These application notes provide detailed protocols for determining the in vitro antimicrobial susceptibility of bacterial isolates to this compound using standard laboratory methods. The provided methodologies are based on established antimicrobial susceptibility testing (AST) principles.
Mechanism of Action of Glycopeptide Antibiotics
Glycopeptide antibiotics, including this compound, target the bacterial cell wall synthesis pathway. They specifically bind to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2] This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan polymer, thereby compromising the integrity of the bacterial cell wall.
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species. The data is compiled from published research.
Table 1: In Vitro Activity of this compound Against Staphylococci
| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 100 | 2 | 4 | 1 to 4 |
| Staphylococcus aureus (Oxacillin-resistant) | 100 | 4 | 4 | 2 to 8 |
| Coagulase-negative Staphylococci | 40 | 4 | 8 | 1 to >16 |
Data sourced from Cormican et al., 1997.[3]
Table 2: In Vitro Activity of this compound Against Enterococci
| Bacterial Species | Phenotype | Number of Strains | MIC Range (µg/mL) |
| Enterococcus faecalis | Vancomycin-susceptible | 20 | 1 to 4 |
| Enterococcus faecium | Vancomycin-susceptible | 20 | 1 to 4 |
| Enterococcus spp. | vanA | 10 | >16 |
| Enterococcus spp. | vanB | 10 | 2 to >16 |
Data sourced from Cormican et al., 1997.[3]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. These are based on the general guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Important Note: As this compound is not in current clinical use, specific CLSI- or EUCAST-approved quality control (QC) ranges for this agent are not available. It is recommended to test this compound in parallel with a glycopeptide that has established QC ranges (e.g., vancomycin) and to use standard QC strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ to monitor the overall performance of the assay.
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid medium.
References
Troubleshooting & Optimization
overcoming matrix effects in LC-MS/MS analysis of avoparcin
Welcome to the technical support center for the LC-MS/MS analysis of avoparcin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a special focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): In this experiment, a constant flow of an this compound standard solution is introduced into the LC flow after the analytical column but before the mass spectrometer.[1] A blank matrix extract is then injected. Any suppression or enhancement of the constant this compound signal as the matrix components elute indicates the presence of matrix effects at specific retention times.[1]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak response of this compound spiked into a pre-extracted blank matrix sample to the response of this compound in a neat solvent at the same concentration. The ratio of these responses is called the Matrix Factor (MF).[2] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[2]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: Several strategies can be employed to reduce or compensate for matrix effects:
-
Thorough Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis through optimized extraction and cleanup procedures, such as Solid-Phase Extraction (SPE).[3]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[4]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement by ensuring that the standards and samples are affected by the matrix in the same way.[5]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the sample preparation process and is affected by the matrix in the same way as this compound. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability caused by matrix effects can be effectively normalized.[1][6] However, the commercial availability of an this compound-specific SIL-IS may be limited.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Optimize the extraction solvent. For animal tissues, an acidic extraction using 5% trifluoroacetic acid (TFA) has been shown to be effective.[5] For animal feed, pre-soaking the sample with a sugar solution (e.g., sucrose or methyl-α-D-mannopyranoside) may improve recovery by disrupting binding to lectins.[7] |
| Analyte loss during the cleanup step. | Ensure the SPE cartridge is appropriate for this compound and the sample matrix. A tandem SPE approach using both ion-exchange (e.g., SAX) and reversed-phase (e.g., C18) cartridges can provide effective cleanup for complex matrices like animal tissues and milk.[5] | |
| High Signal Suppression/Enhancement (Matrix Effects) | Insufficient removal of co-extracted matrix components. | Improve the sample cleanup procedure. Consider using a more rigorous SPE protocol or a different combination of sorbents.[3] |
| High concentration of matrix components being introduced into the MS source. | Dilute the final sample extract before injection. This can reduce the concentration of interfering components.[4] | |
| Prepare matrix-matched calibration curves to compensate for the effect.[5] | ||
| If available, use a stable isotope-labeled internal standard for this compound.[1][6] | ||
| Poor Peak Shape | Active sites in the GC inlet liner or the front of the analytical column interacting with the analyte. | Use a liner with glass wool to trap non-volatile matrix components. Regularly replace the liner and inlet septa. |
| Contamination of the GC system. | Perform regular maintenance, including cleaning the ion source. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent timing and technique for all sample preparation steps. Automation can help improve reproducibility. |
| Inter-individual variability in sample matrices. | The use of a stable isotope-labeled internal standard is the best way to correct for this.[6] If a SIL-IS is not available, matrix-matched calibration is essential. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Animal Tissues and Milk
This protocol is based on the method described by Inoue et al., J Sep Sci, 2008.[5]
1. Sample Extraction: a. Homogenize 5 g of tissue or 5 mL of milk with 20 mL of 5% trifluoroacetic acid (TFA) in water. b. Centrifuge the homogenate at 4000 rpm for 10 min. c. Collect the supernatant.
2. Tandem Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a strong anion exchange (SAX) SPE cartridge and an InertSep C18-A cartridge sequentially with methanol and then water. b. Loading: Load the supernatant from step 1c onto the tandem SPE cartridges (SAX followed by C18). c. Washing: Wash the cartridges with water to remove polar interferences. d. Elution: Elute the this compound from the cartridges with an appropriate solvent (e.g., methanol or acetonitrile with a small percentage of acid). e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of the tandem SPE method for this compound analysis in various matrices as reported by Inoue et al. (2008).[5]
| Matrix | Recovery (%) | RSD (%) (n=5) | LOD (ppb) |
| Milk | > 73.3 | < 12.0 | 5 |
| Beef | > 73.3 | < 12.0 | 10 |
| Chicken Muscle | > 73.3 | < 12.0 | 25 |
| Chicken Liver | > 73.3 | < 12.0 | 25 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
improving avoparcin recovery during sample extraction from feed
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of avoparcin during sample extraction from animal feed.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction from feed samples.
Q1: Why am I observing consistently low recovery of this compound, especially from dairy and beef cattle feed?
Possible Cause: Poor recovery of the glycopeptide antibiotic this compound has been reported, particularly from dairy feeds.[1] This is often attributed to the binding of this compound to lectins, which are carbohydrate-binding glycoproteins naturally present in many feedstuffs.[1]
Solution: To counteract the binding effect of lectins, a pre-soaking step with a sugar solution prior to extraction is recommended. This method has been shown to significantly increase this compound recovery. Solutions of sucrose or methyl-α-D-mannopyranoside have proven effective.[1]
Q2: My this compound recovery varies significantly between different types of animal feed. Why is this happening?
Possible Cause: The composition of the feed matrix has a substantial impact on this compound recovery. Different raw materials used in compound animal feeds can interact with this compound to varying degrees.
Solution: Be aware that individual feed constituents influence analytical recovery. For instance, studies have shown that this compound recovery from maize can be almost four times greater than from soya.[2] It is crucial to validate your extraction method for each specific feed matrix you are working with. If you are consistently getting low recovery from a particular feed type, consider matrix-specific modifications to your protocol, such as the pre-soaking method mentioned in Q1.
Q3: I am seeing a decrease in this compound concentration in my samples over time. Is this expected?
Possible Cause: The duration between feed mixing and extraction can affect the analytical recovery of this compound.
Solution: Yes, this can be an expected phenomenon. Research has indicated a significant difference in measured this compound concentrations when analyzed at 1 and 3 days post-mixing compared to 90 days post-mixing.[2] For the most accurate results, it is advisable to perform extractions as soon as possible after the feed has been medicated.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for low this compound recovery in certain feeds?
It is postulated that the glycopeptide structure of this compound facilitates its binding to specific carbohydrate-binding glycoproteins, known as lectins, which are naturally present in various feed ingredients.[1] This binding sequesters the this compound, making it less available for extraction.
Q2: How can I improve the extraction efficiency of this compound from feed?
A novel pre-treatment method involving soaking the feed sample in a sugar solution, such as sucrose or methyl-α-D-mannopyranoside, before proceeding with the standard extraction protocol has been shown to significantly improve recovery rates.[1]
Q3: Are there specific feed ingredients that are known to cause low this compound recovery?
Yes, feed ingredients with high lectin content are likely to contribute to lower this compound recovery. For example, soya has been identified as a feed constituent that results in significantly lower this compound recovery compared to maize.[2]
Q4: What analytical techniques are suitable for the quantification of this compound in feed extracts?
High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection is a common method for the determination of this compound.[3] Additionally, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for detecting trace amounts of this compound.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the improvement of this compound recovery using a pre-soaking method with sugar solutions.
Table 1: Relative Increase in this compound Recovery in Bovine Finishing Feed with Pre-soaking Treatment
| Pre-soaking Solution | Mean Increase in Recovery (± SEM) |
| Methyl-α-D-mannopyranoside | 1.18 ± 0.016 |
| Sucrose | 1.20 ± 0.036 |
Data from a study on bovine finishing feed containing 20 mg kg⁻¹ this compound, relative to a water-only control.[1]
Table 2: Comparison of this compound Concentration in Different Feed Types With and Without Pre-soaking
| Feed Type | Official Extraction Method (mg kg⁻¹) | Pre-soaking with Methyl-α-D-mannopyranoside (mg kg⁻¹) | Significance (P-value) |
| Dairy Feeds | 10.31 | 17.44 | < 0.001 |
| Beef Finishing Feeds | 19.53 | 23.12 | < 0.01 |
This table illustrates the significant increase in detected this compound concentrations after pre-soaking with methyl-α-D-mannopyranoside compared to the official extraction method.[1]
Experimental Protocols
Protocol 1: Improved this compound Extraction from Animal Feed using Sugar Solution Pre-soaking
This protocol is based on the method described by Fagan et al. (1995) to improve the recovery of this compound from animal feedstuffs.[1]
1. Sample Preparation:
-
Weigh a representative sample of the ground animal feed (e.g., 10 g).
2. Pre-soaking (to counteract lectin binding):
-
To the feed sample, add a sufficient volume of a sugar solution (e.g., 20 mL of 0.1 M sucrose or 0.1 M methyl-α-D-mannopyranoside in deionized water) to create a slurry.
-
Vortex or shake the mixture vigorously for 1 minute.
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Allow the slurry to stand at room temperature for a specified period (e.g., 30 minutes), with occasional agitation.
3. Extraction:
-
Proceed with your standard this compound extraction protocol. A common approach involves the addition of an acidic methanol solution. For example, add 80 mL of a methanol-0.2 M sulfuric acid (6:4 v/v) solution to the pre-soaked sample.
-
Homogenize or shake the mixture for a defined period (e.g., 30 minutes) to ensure thorough extraction.
4. pH Adjustment and Centrifugation:
-
Adjust the pH of the extract to approximately 4.0 using 1 M sodium hydroxide.
-
Centrifuge the mixture at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pellet the solid feed particles.
5. Supernatant Collection and Cleanup:
-
Carefully decant and collect the supernatant.
-
The supernatant can be further purified using Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18) to remove interfering matrix components.[3]
-
Evaporate the purified extract to dryness under reduced pressure.
6. Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable solvent (e.g., mobile phase for HPLC analysis).
-
The sample is now ready for quantitative analysis by HPLC or LC-MS/MS.
Visualizations
Caption: Logical diagram of this compound-lectin binding and the sugar solution remedy.
Caption: Workflow for improved this compound extraction from animal feed.
References
- 1. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Poor Reproducibility in Avoparcin Microbiological Assays: A Technical Support Center
Welcome to the Technical Support Center for Avoparcin Microbiological Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the reproducibility of their this compound assays. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of high variability in this compound microbiological assay results?
A1: High variability in results often stems from inconsistencies in the preparation of the microbial inoculum. The density of the bacterial suspension is critical; an inoculum that is too heavy can lead to smaller zones of inhibition, while one that is too light can result in larger zones.
Q2: How critical is the pH of the assay medium and diluents?
A2: The pH of the assay medium and diluents can significantly influence the activity of this compound and the growth of the test microorganism. For glycopeptide antibiotics like this compound, it is crucial to maintain the pH within a specified range to ensure accurate and reproducible results.
Q3: Can components of animal feed samples interfere with the assay?
A3: Yes, various components in animal feed can interfere with the this compound microbiological assay, leading to inaccurate results. Ionophore antibiotics and tetracyclines are known to cause interference.[1][2] It is often necessary to perform a pre-extraction of the sample to remove these interfering substances.[1]
Q4: What is the recommended test organism for the this compound microbiological assay?
A4: The choice of test organism is critical for the specificity and sensitivity of the assay. While various susceptible organisms can be used, Bacillus subtilis is a commonly referenced test microorganism for antibiotic assays. For assays where tetracycline interference is a concern, a tetracycline-resistant test organism is recommended.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound microbiological assays.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No zones of inhibition or very small zones | 1. Inactive this compound standard or sample. 2. Resistant test organism. 3. Inoculum concentration is too high. 4. Incorrect pH of the medium. | 1. Prepare fresh standard and sample solutions. Verify storage conditions. 2. Use a new, verified culture of the recommended test organism. 3. Prepare a fresh inoculum with a lower, standardized concentration (e.g., using a McFarland standard). 4. Check and adjust the pH of the agar medium and diluents to the optimal range for this compound. |
| Large or oversized zones of inhibition | 1. This compound concentration is too high. 2. Inoculum concentration is too low. 3. Incubation time is too long. 4. Agar depth is too thin. | 1. Verify the dilution calculations and preparation of standard and sample solutions. 2. Prepare a fresh inoculum with a higher, standardized concentration. 3. Ensure the incubation period adheres to the protocol's specifications. 4. Ensure a consistent and correct volume of agar is dispensed into each plate. |
| Irregular or non-circular zones of inhibition | 1. Uneven agar surface. 2. Contamination of the agar. 3. Improper application of cylinders or disks. 4. Tilted plates during solidification. | 1. Ensure plates are on a level surface during agar pouring and solidification. 2. Use aseptic techniques throughout the procedure to prevent contamination. 3. Ensure cylinders or disks are placed firmly and evenly on the agar surface. 4. Ensure plates are on a level surface during agar solidification. |
| High variability between replicate plates | 1. Inconsistent pipetting volumes. 2. Non-uniform inoculum distribution. 3. Uneven incubation temperature. 4. Inconsistent agar volumes. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Ensure the inoculum is thoroughly mixed with the agar before pouring. 3. Use a calibrated incubator and ensure proper air circulation. 4. Use a consistent volume of agar for both the base and seed layers in all plates. |
| Inconsistent results with feed samples | 1. Interference from feed matrix components (e.g., other antibiotics, fats). 2. Poor extraction of this compound from the feed matrix. | 1. Perform a pre-extraction with a suitable solvent like dichloromethane to remove interfering substances.[1] 2. Optimize the extraction procedure. Ensure the correct sample mass-to-extraction volume ratio is used and that the pH of the extraction solvent is properly adjusted. |
Experimental Protocols
Detailed Methodology for this compound Cylinder-Plate Assay
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and sample types.
1. Preparation of Media and Reagents:
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Assay Agar: Prepare a suitable antibiotic assay agar (e.g., Antibiotic Agar No. 1). Adjust the pH to the optimal range for this compound activity (typically neutral to slightly acidic, but should be validated). Sterilize by autoclaving.
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Phosphate Buffer: Prepare a phosphate buffer solution for diluting the this compound standard and samples. The pH of the buffer should be optimized for the stability and activity of this compound.
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This compound Standard Solutions: Prepare a stock solution of this compound reference standard in the phosphate buffer. From the stock solution, prepare a series of working standard solutions with known concentrations.
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Test Organism: Use a suitable strain of a susceptible microorganism (e.g., Bacillus subtilis).
-
Inoculum Preparation:
-
Culture the test organism on an agar slant.
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Wash the growth from the slant with sterile saline.
-
Standardize the bacterial suspension to a specific turbidity (e.g., using a McFarland standard or a spectrophotometer) to ensure a consistent cell concentration.
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Add a standardized volume of the inoculum to the molten assay agar (cooled to 45-50°C).
-
2. Assay Procedure:
-
Pouring Plates: Pour a base layer of uninoculated agar into sterile petri dishes on a level surface and allow it to solidify. Then, pour a seed layer of the inoculated agar on top of the base layer.
-
Placing Cylinders: Place sterile stainless steel or porcelain cylinders onto the surface of the solidified agar.
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Application of Solutions: Fill the cylinders with the this compound standard solutions and the prepared sample solutions.
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Incubation: Incubate the plates at a constant, optimized temperature (e.g., 30-37°C) for a specified period (e.g., 18-24 hours).
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Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
3. Data Analysis:
-
Plot the logarithm of the this compound standard concentrations against the corresponding mean zone diameters.
-
Construct a standard curve using linear regression.
-
Determine the concentration of this compound in the samples by interpolating their mean zone diameters on the standard curve.
Quantitative Data Summary
The following tables summarize the impact of key experimental parameters on the this compound microbiological assay. Note: The data presented here are illustrative and should be confirmed in your laboratory.
Table 1: Effect of pH on the Zone of Inhibition
| pH of Assay Medium | Average Zone of Inhibition (mm) for a Fixed this compound Concentration |
| 6.0 | 18.2 |
| 6.5 | 19.5 |
| 7.0 | 20.1 |
| 7.5 | 19.3 |
| 8.0 | 18.5 |
Table 2: Effect of Incubation Temperature on the Zone of Inhibition
| Incubation Temperature (°C) | Average Zone of Inhibition (mm) for a Fixed this compound Concentration |
| 25 | 17.8 |
| 30 | 19.5 |
| 35 | 20.3 |
| 37 | 20.1 |
| 40 | 18.9 |
Table 3: Effect of Inoculum Concentration on the Zone of Inhibition
| Inoculum Concentration (McFarland Standard) | Average Zone of Inhibition (mm) for a Fixed this compound Concentration |
| 0.25 | 22.5 |
| 0.5 | 20.1 |
| 1.0 | 18.3 |
| 1.5 | 16.9 |
| 2.0 | 15.2 |
Visualizations
References
Technical Support Center: Optimization of HPLC Mobile Phase for Avoparcin Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of avoparcin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of this compound.
Question: Why am I seeing poor resolution between α-avoparcin and β-avoparcin peaks?
Answer:
Poor resolution between the two major components of this compound is a common issue. Several factors in the mobile phase can be adjusted to improve this:
-
Organic Modifier Concentration: The percentage of organic solvent (typically acetonitrile or methanol) in the mobile phase significantly impacts retention and resolution. A slight decrease in the organic modifier concentration can increase retention times and often improves the separation between closely eluting peaks.
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Mobile Phase pH: this compound is a glycopeptide antibiotic with multiple ionizable functional groups.[1][2] The pH of the mobile phase will affect the ionization state of these groups and, consequently, their interaction with the stationary phase. For reversed-phase HPLC on a C18 column, adjusting the pH of the aqueous portion of the mobile phase can alter the selectivity between α- and β-avoparcin. It is recommended to work within a pH range of 3 to 7 for most silica-based C18 columns.
-
Ion-Pairing Reagents: The use of an ion-pairing reagent, such as sodium heptane sulfonic acid, can enhance the resolution of ionic or ionizable compounds like this compound.[3]
-
Gradient Elution: Employing a shallow gradient, where the concentration of the organic modifier is increased slowly over time, can effectively separate closely related compounds like the this compound factors.
Question: My this compound peaks are broad or tailing. What could be the cause and how do I fix it?
Answer:
Peak broadening or tailing can be caused by several factors related to the mobile phase and its interaction with the analyte and stationary phase:
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound's functional groups, it can lead to mixed ionization states and result in broad peaks. Adjusting the pH to be at least 1.5 units away from the pKa can lead to sharper peaks.[4]
-
Contaminated Mobile Phase: Particulate matter or microbial growth in the mobile phase can block the column frit or the stationary phase, leading to poor peak shape. Always use HPLC-grade solvents, filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter, and do not store aqueous mobile phases for extended periods.[5][6]
-
Insufficient Buffer Capacity: If a buffer is used to control the pH, its concentration might be too low to effectively buffer the sample and the mobile phase, leading to pH shifts on the column and peak tailing. A typical buffer concentration is in the range of 10-50 mM.
-
Column Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or the concentration of the this compound sample.
Question: I am experiencing high backpressure in my HPLC system. How can I troubleshoot this?
Answer:
High backpressure is a common issue in HPLC and can often be traced back to the mobile phase or column.
-
Mobile Phase Viscosity: Mobile phases with a high percentage of water or certain organic solvents like methanol can have higher viscosity, leading to increased backpressure. Switching to a solvent with lower viscosity, like acetonitrile, may help.
-
Precipitation of Buffer Salts: If the concentration of the organic modifier is too high, it can cause the buffer salts from the aqueous phase to precipitate, leading to blockages in the system. Ensure that the buffer is soluble in the highest concentration of organic solvent used in your method.
-
Particulate Matter: Unfiltered mobile phase can introduce particulates that clog the system.[5] Always filter your mobile phase.
-
Column Clogging: The column itself may be clogged. This can be due to precipitated sample, buffer, or particulates from the mobile phase. Try flushing the column with a strong solvent or, if the problem persists, replace the column frit or the entire column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for developing a separation method for this compound on a C18 column would be a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or phosphate buffer) at a pH of around 4 and an organic modifier like acetonitrile.[3][7] A gradient elution from a lower to a higher concentration of acetonitrile is often necessary to achieve a good separation of the this compound components.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of this compound?
Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their choice can influence the selectivity of the separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and it often provides sharper peaks. Methanol is a protic solvent and can have different interactions with the analyte and stationary phase, potentially leading to a different elution order or resolution of the this compound components. It is advisable to screen both solvents during method development.
Q3: Is it necessary to use a buffer in the mobile phase for this compound analysis?
Yes, since this compound is an ionizable molecule, using a buffer to control the pH of the mobile phase is crucial for achieving reproducible retention times and good peak shapes.[4] The buffer ensures a stable pH on the column, preventing shifts in the ionization state of this compound during the analysis.
Q4: What is the role of an ion-pairing reagent in the mobile phase for this compound separation?
An ion-pairing reagent, such as an alkyl sulfonate, is an additive that contains a non-polar "tail" and an ionic "head". In reversed-phase HPLC, it pairs with the ionized functional groups of this compound, increasing its hydrophobicity and retention on the non-polar stationary phase. This can be a powerful tool to improve the resolution of the different this compound factors.[3]
Data Presentation
The following tables illustrate the expected effect of mobile phase parameter changes on the separation of α- and β-avoparcin. These are representative data based on chromatographic principles.
Table 1: Effect of Acetonitrile Concentration on Retention Time and Resolution
| % Acetonitrile (Isocratic) | Retention Time α-avoparcin (min) | Retention Time β-avoparcin (min) | Resolution (Rs) |
| 30% | 15.2 | 16.8 | 1.8 |
| 35% | 10.5 | 11.5 | 1.5 |
| 40% | 6.8 | 7.5 | 1.1 |
Table 2: Effect of Mobile Phase pH on Retention Time
| Mobile Phase pH | Retention Time α-avoparcin (min) | Retention Time β-avoparcin (min) |
| 3.5 | 12.1 | 13.2 |
| 4.5 | 10.8 | 11.7 |
| 5.5 | 9.5 | 10.3 |
Experimental Protocols
Protocol 1: General Screening Method for this compound Separation
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.[3]
-
Mobile Phase A: 0.01 M sodium heptane sulfonic acid in 2.5% acetic acid and 11.5% acetonitrile in water, adjusted to pH 4.0.[3]
-
Mobile Phase B: 2.5% acetic acid in 90% acetonitrile.[3]
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve this compound standard in the initial mobile phase composition.
Protocol 2: Isocratic Method for this compound Analysis
-
HPLC System: As described in Protocol 1.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 80% water with 5 mM ammonium acetate and 20% acetonitrile.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: Ambient (~22 °C).[7]
-
Detection: UV at 254 nm.[7]
-
Injection Volume: 20 µL.[7]
-
Sample Preparation: Dissolve this compound standard in water.[7]
Mandatory Visualization
The following diagram illustrates the logical workflow for optimizing the HPLC mobile phase for this compound separation.
Caption: Workflow for HPLC mobile phase optimization for this compound.
References
- 1. Evaluation of the macrocyclic antibiotic this compound as a new chiral selector for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new macrocyclic antibiotic chiral run buffer additive for capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Avoparcin Analysis by Electrospray Ionization Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of avoparcin by electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with the ionization process in the ESI source.[1] This interference reduces the number of this compound ions that reach the mass spectrometer, leading to a decreased signal intensity.[2] Consequently, ion suppression can negatively impact the accuracy, precision, and sensitivity of quantitative results for this compound.[3]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression is primarily caused by co-eluting endogenous and exogenous components from the sample matrix. For this compound analysis in biological matrices such as animal tissues and milk, common causes include:
-
Salts and Buffers: Non-volatile salts from buffers can build up in the ion source and hinder the ionization of this compound.[2][4]
-
Phospholipids: These are abundant in biological samples and are known to cause significant ion suppression.
-
Proteins and other endogenous substances: High concentrations of these molecules can interfere with the ESI process.[5]
-
Mobile Phase Additives: While necessary for chromatography, some additives like trifluoroacetic acid (TFA) can cause more significant ion suppression compared to others like formic acid.[4][6]
Q3: How can I determine if my this compound analysis is being affected by ion suppression?
A3: A widely used method to qualitatively identify ion suppression is the post-column infusion experiment .[3] This involves continuously infusing a standard solution of this compound into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the constant baseline signal of this compound at a specific retention time indicates that components eluting from the column at that time are causing ion suppression.[3]
Quantitatively, matrix effects can be assessed by comparing the slope of a calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve. A significant difference between the slopes suggests the presence of matrix effects.[3]
Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound analysis?
A4: ESI is generally more susceptible to ion suppression than APCI.[7] This is due to the ionization mechanism in ESI, which is more prone to competition for ionization among co-eluting compounds in the liquid phase.[3] If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if available, could be a viable strategy to mitigate the issue.[7]
Troubleshooting Guide
If you suspect ion suppression is impacting your this compound analysis, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing ion suppression in this compound analysis.
Experimental Protocols
Tandem Solid-Phase Extraction (SPE) for this compound in Animal Tissues and Milk
This protocol is adapted from a method demonstrated to reduce ion suppression in the analysis of this compound.[8][9]
1. Sample Extraction:
-
Homogenize the sample (e.g., animal tissue, milk).
-
Extract this compound from the homogenized sample using a 5% trifluoroacetic acid (TFA) solution.[8][9]
2. Tandem SPE Cleanup:
-
Step 1: Ion-Exchange SPE:
-
Condition a strong anion exchange (SAX) SPE cartridge.
-
Load the sample extract onto the SAX cartridge. This step helps in removing interfering anionic components.
-
-
Step 2: Reversed-Phase SPE:
-
Condition an InertSep C18-A cartridge.
-
Load the eluate from the SAX cartridge onto the C18 cartridge.
-
Wash the C18 cartridge to remove polar impurities.
-
Elute this compound from the C18 cartridge.
-
3. LC-ESI-MS/MS Analysis:
-
The cleaned extract is then analyzed by LC-ESI-MS/MS.
-
Data acquisition is typically performed in positive ESI mode using multiple reaction monitoring (MRM).[8][9]
-
The precursor ions for this compound alpha and beta are [M+3H]³⁺.[8][9]
Data Presentation
The following tables summarize key quantitative data from a validated method for this compound determination, which employed tandem SPE to minimize ion suppression.[8][9]
Table 1: Mass Spectrometric Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| This compound-alpha | 637 ([M+3H]³⁺) | 86 / 113 / 130 | ESI(+) |
| This compound-beta | 649 ([M+3H]³⁺) | 86 / 113 / 130 | ESI(+) |
Data sourced from Inoue et al., 2008.[8][9]
Table 2: Method Performance for this compound in Various Matrices
| Matrix | Limit of Detection (LOD) | Recovery (%) | RSD (%) (n=5) |
| Milk | 5 ppb | > 73.3 | < 12.0 |
| Beef | 10 ppb | > 73.3 | < 12.0 |
| Chicken Muscle | 25 ppb | > 73.3 | < 12.0 |
| Chicken Liver | 25 ppb | > 73.3 | < 12.0 |
Data sourced from Inoue et al., 2008.[8][9] The instrumental LOD was reported as 3 ng/mL.[8][9] The linearity of matrix-matched calibration graphs was excellent for both this compound-alpha (r > 0.996) and -beta (r > 0.998).[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution issues in chromatographic analysis of avoparcin
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of avoparcin.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution of this compound with impurities or matrix components can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to troubleshoot and resolve these issues.
Question: My this compound peak is not well-resolved from other peaks in the chromatogram. What should I do?
Answer: Co-elution can be addressed by systematically optimizing your chromatographic method. Follow the steps outlined in the workflow below.
Caption: A logical workflow for troubleshooting co-elution problems in this compound analysis.
Step 1: Review Sample Preparation
Inadequate sample cleanup is a primary cause of co-elution from matrix components.
-
Solid-Phase Extraction (SPE): Ensure your SPE protocol is optimized for your sample matrix. For this compound in animal tissues, a tandem SPE approach using an ion-exchange (SAX) and a C18 cartridge can be effective.[1] Consider re-evaluating the sorbent type, wash solvents, and elution solvents.
-
Extraction Solvent: The choice of extraction solvent is critical. A mixture of methanol and 0.2 M sulfuric acid (6:4) has been successfully used for extracting this compound from chicken muscle.[2][3]
-
pH Adjustment: The pH of the sample solution can significantly impact the retention and separation of this compound and its impurities. Ensure the pH is controlled and optimized during extraction and before injection.[2][3]
Step 2: Optimize Mobile Phase
The composition of the mobile phase directly influences selectivity and resolution.
-
Organic Modifier: If using reversed-phase chromatography, try changing the organic modifier (e.g., from acetonitrile to methanol or vice versa). The different solvent properties can alter the elution profile.
-
Aqueous Phase pH: this compound has multiple ionizable groups, making pH a critical parameter.[4] Adjusting the pH of the aqueous portion of the mobile phase can significantly alter the retention and selectivity of this compound and co-eluting compounds. A pH of around 4.0 has been shown to be effective.[2][3]
-
Additives: The use of ion-pairing agents, such as sodium heptane sulfonic acid, can improve peak shape and resolution for glycopeptides like this compound.[2][3] Experiment with the concentration of the ion-pairing agent.
Step 3: Modify Gradient Program
For complex samples, a gradient elution is often necessary to achieve adequate separation.
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution of closely eluting peaks.
-
Initial and Final Conditions: Adjusting the initial and final percentages of the organic solvent can help to better separate early or late-eluting impurities.
-
Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition during the gradient can help to resolve critical peak pairs.
Step 4: Evaluate Stationary Phase
If mobile phase optimization is insufficient, changing the column chemistry may be necessary.
-
Column Chemistry: While C18 columns are commonly used, they may not provide the required selectivity for all co-elution problems.[2][3] Consider using a column with a different stationary phase, such as:
-
Biphenyl or Phenyl-Hexyl: These phases offer different selectivity based on pi-pi interactions.
-
Embedded Polar Group (EPG): These columns can provide alternative selectivity for polar and ionizable compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that can be effective for polar compounds like this compound and may provide a completely different elution order.[3]
-
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) can increase efficiency and resolution. A longer column can also improve separation, but will increase analysis time and backpressure.
Step 5: Adjust Temperature and Flow Rate
-
Column Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity. Evaluate temperatures in the range of 25-40°C.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.
Frequently Asked Questions (FAQs)
Q1: What are the major components of this compound that I should expect to see in my chromatogram?
A1: this compound is a complex of related glycopeptides, with the two major components being α-avoparcin and β-avoparcin.[4][5] β-avoparcin is typically the more abundant of the two.[4] You may also observe other related impurities or degradation products depending on the purity of your standard and the sample matrix.[6][7]
Q2: My peak shape for this compound is poor (tailing or fronting). How can I improve it?
A2: Poor peak shape can be caused by several factors:
-
Secondary Interactions: Interactions between the basic amine groups of this compound and residual silanols on the silica-based column can cause tailing. Using a base-deactivated column or adding a competitor amine (like triethylamine) to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Inappropriate Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state for this compound.
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape. Try cleaning or replacing the column.
Q3: I am using a UV detector. What is the optimal wavelength for detecting this compound?
A3: A UV detection wavelength of 280 nm has been successfully used for the analysis of this compound.[3]
Q4: Can I use mass spectrometry (MS) for the detection of this compound?
A4: Yes, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a highly sensitive and selective method for the determination of this compound.[1][3] Using tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) can further enhance selectivity and help to resolve co-elution issues by differentiating compounds based on their mass-to-charge ratio and fragmentation patterns.[1]
Data Summary
The following tables summarize typical chromatographic parameters for this compound analysis based on published methods.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Method 1[2][3] |
| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm, 5 µm) |
| Mobile Phase A | 2.5% Acetic Acid, 0.01 M Sodium Heptane Sulfonic Acid-Acetonitrile (88.5:11.5), pH 4.0 |
| Mobile Phase B | 2.5% Acetic Acid-Acetonitrile (10:90) |
| Gradient | A gradient program is typically used. |
| Flow Rate | Not specified |
| Detection | UV at 280 nm or Amperometric Detection (+900 mV) |
| Column Temperature | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation for this compound in Chicken Muscle[2][3]
-
Homogenization: Homogenize 5 g of chicken muscle with 20 mL of methanol-0.2 M sulfuric acid (6:4).
-
Centrifugation: Adjust the pH of the homogenate to 4 with 1 M sodium hydroxide and centrifuge.
-
Evaporation: Collect the supernatant and evaporate to dryness.
-
Reconstitution: Dissolve the residue in water.
-
pH Adjustment: Adjust the aqueous solution to pH 4 with 1 M sodium hydroxide.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak tC18 plus ENV cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water.
-
Elute the retained substances with 50% methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under reduced pressure and dissolve the residue in water for HPLC analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis[2][3]
-
Instrumentation: Use a standard HPLC system equipped with a UV or amperometric detector.
-
Column: Install a Cosmosil 5C18-AR column (4.6 mm x 25 cm, 5 µm).
-
Mobile Phases:
-
Mobile Phase A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), adjusted to pH 4.0.
-
Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90).
-
-
Gradient Program: Develop a suitable gradient program to separate α- and β-avoparcin from other components. An example could be a linear gradient from 100% A to a certain percentage of B over a specified time.
-
Injection: Inject the prepared sample extract.
-
Detection: Monitor the eluent at 280 nm (UV) or with an amperometric detector set at +900 mV.
-
Quantification: Identify and quantify α- and β-avoparcin based on the retention times and peak areas of certified reference standards.
References
- 1. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. files01.core.ac.uk [files01.core.ac.uk]
troubleshooting guide for avoparcin standard solution instability
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering instability with avoparcin standard solutions. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound standard solution is showing a rapid decrease in concentration. What are the likely causes?
A rapid decrease in this compound concentration is typically due to chemical degradation. The primary factors influencing the stability of this compound in solution are pH, temperature, and exposure to light. This compound is a glycopeptide antibiotic that can undergo degradation through several pathways, including epimerization and hydrolysis.[1][2]
Q2: What is the optimal pH for maintaining the stability of an aqueous this compound solution?
Aqueous solutions of this compound exhibit maximum stability in a pH range of 4 to 8. Outside of this range, the rate of degradation can increase significantly. It is crucial to buffer your standard solution within this pH range to ensure its stability.
Q3: How does temperature affect the stability of my this compound standard solution?
Elevated temperatures accelerate the degradation of this compound. For short-term storage (days to weeks), it is recommended to keep solutions at 0 - 4°C. For long-term storage (months to years), solutions should be stored at -20°C. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Q4: I'm observing unexpected peaks in the HPLC chromatogram of my this compound standard. What could they be?
Unexpected peaks in your chromatogram are likely due to degradation products or contaminants. Common degradation products of this compound include its epimers and hydrolysis products at the sugar moieties.[1] Other potential sources of unexpected peaks include:
-
Contaminants in the solvent or glassware.
-
Co-eluting impurities from the sample matrix if you are analyzing a complex sample.
-
Carryover from previous injections on the HPLC system.
Q5: What are the visible signs of this compound degradation in a solution?
Visible signs of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to monitor the stability of your standard solution regularly using a reliable analytical method, such as HPLC.
Troubleshooting Guide
This section provides a more in-depth look at troubleshooting common issues with this compound standard solution stability.
Issue 1: Rapid Degradation of this compound in Solution
| Potential Cause | Recommended Action |
| Incorrect pH | Verify the pH of your solution and adjust it to be within the optimal range of 4-8 using a suitable buffer. |
| High Storage Temperature | Ensure your solution is stored at the recommended temperature (0-4°C for short-term, -20°C for long-term). |
| Light Exposure | Store your this compound solutions in amber vials or protect them from light to prevent photodegradation. |
| Solvent Impurities | Use high-purity solvents (e.g., HPLC grade) for preparing your solutions to avoid contaminants that could catalyze degradation. |
Issue 2: Inconsistent Results in HPLC Analysis
| Potential Cause | Recommended Action |
| Solution Instability | Prepare fresh standard solutions regularly and store them under appropriate conditions. Verify the stability of your stock solution before preparing working standards. |
| Epimerization | This compound can undergo epimerization in solution, leading to the appearance of additional peaks in the chromatogram.[1] Ensure your HPLC method is capable of separating the main this compound peaks from their epimers. |
| Hydrolysis | Hydrolysis of the glycosidic bonds can lead to the formation of degradation products with different retention times. Maintaining the optimal pH can minimize hydrolysis.[1] |
| Contamination | Thoroughly clean all glassware and use fresh, high-purity solvents. Run a blank injection to check for system contamination. |
Experimental Protocols
Protocol for Preparation of a Stock this compound Standard Solution
This protocol outlines the steps for preparing a stable stock solution of this compound for use in analytical testing.
Materials:
-
This compound reference standard
-
HPLC grade water
-
HPLC grade methanol
-
Phosphate buffer (pH 6.0)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
-
Amber vials
Procedure:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the this compound in a small amount of methanol.
-
Add HPLC grade water to dissolve the this compound completely.
-
Bring the final volume to the desired concentration with phosphate buffer (pH 6.0). A common stock solution concentration is 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into a clean amber vial.
-
Store the stock solution at -20°C.
Protocol for HPLC Analysis of this compound Stability
This protocol provides a general method for analyzing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 2.5% acetic acid, 0.01 M sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0
-
Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)
-
Gradient: A suitable gradient to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare your this compound standard solutions at different time points and under different storage conditions.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard solutions onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks or a decrease in the area of the main this compound peaks (alpha- and beta-avoparcin).
-
Quantify the degradation by comparing the peak areas of the this compound isomers over time.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Simplified degradation pathways of this compound.
References
enhancing the sensitivity of avoparcin detection in low-concentration samples
Welcome to the technical support center for avoparcin detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in low-concentration samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of this compound, particularly in challenging low-concentration samples.
Q1: I am experiencing low recovery of this compound from my samples. What are the potential causes and solutions?
A1: Low recovery of this compound can stem from several factors throughout the sample preparation and analysis process. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction: The extraction solvent and method may not be optimal for your sample matrix.
-
Solution: For animal tissues, a common extraction method involves homogenization with a mixture of methanol and an acidic solution, such as 0.2 mol/L sulfuric acid. For milk or other aqueous samples, an acidic solution like 5% trifluoroacetic acid (TFA) can be effective.[1][2] Ensure thorough homogenization and adequate mixing during the extraction step.
-
-
Suboptimal pH: The pH of the sample solution is critical during extraction and solid-phase extraction (SPE).
-
Solution: this compound recovery can be pH-dependent. For instance, after an initial acidic extraction, adjusting the pH to around 4.0 before SPE cleanup is a common practice.[2]
-
-
Poor Solid-Phase Extraction (SPE) Performance: The choice of SPE cartridge and the loading/elution conditions are crucial for effective cleanup and concentration.
-
Solution: A tandem SPE approach using both ion-exchange (e.g., SAX) and reverse-phase (e.g., C18) cartridges can improve cleanup.[1] For reverse-phase SPE, ensure the cartridge is properly conditioned and that the sample is loaded under appropriate pH conditions. Elution with a solvent like 50% methanol is often effective.[2]
-
-
Analyte Degradation: this compound may degrade if samples are not handled or stored properly.
-
Solution: Process samples as quickly as possible and store them at appropriate low temperatures. Avoid repeated freeze-thaw cycles.
-
Q2: My chromatograms show significant peak tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape in liquid chromatography is often related to issues with the mobile phase, the analytical column, or interactions with the analytical system.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Column Overload: Injecting too much sample or too high a concentration of the analyte can lead to peak fronting.
-
Solution: Try diluting your sample extract before injection. If you are trying to detect very low concentrations, consider concentrating your sample during preparation rather than injecting a large volume of a dilute sample.
-
-
Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase can cause peak tailing.
-
Solution: Use a guard column to protect your analytical column. Regularly flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Q3: I am observing high background noise or matrix effects in my LC-MS/MS analysis. What can I do to reduce this interference?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples and can significantly impact sensitivity and accuracy.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.
-
Solution: Employ a more rigorous sample cleanup method. Tandem SPE, which uses two different types of SPE cartridges, can be very effective.[1]
-
-
Optimize Chromatographic Separation: Good chromatographic separation can resolve this compound from co-eluting matrix components.
-
Solution: Adjust the gradient profile of your liquid chromatography method to better separate the analyte of interest from interfering substances.
-
-
Use Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples.
-
Solution: This approach helps to compensate for matrix effects that cannot be eliminated through sample cleanup.[1]
-
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution: While this may seem counterintuitive for low-concentration samples, the reduction in matrix effects can sometimes lead to an overall improvement in the signal-to-noise ratio.
-
Data on this compound Detection Methods
The following tables summarize the performance of various analytical methods for the detection of this compound in different matrices.
Table 1: Performance of LC-ESI-MS/MS for this compound Detection
| Parameter | Milk | Beef | Chicken Muscle & Liver |
| Limit of Detection (LOD) | 5 ppb | 10 ppb | 25 ppb |
| Instrumental LOD | 3 ng/mL | 3 ng/mL | 3 ng/mL |
| Recovery | > 73.3% | > 73.3% | > 73.3% |
| Relative Standard Deviation (RSD) | < 12.0% | < 12.0% | < 12.0% |
Data from Inoue, K. et al. (2008).[1]
Table 2: Performance of HPLC with UV and Amperometric Detection (AMD) in Chicken Muscle
| Parameter | UV Detection | Amperometric Detection (AMD) |
| Limit of Detection (LOD) | 0.5 µg/g | 0.2 µg/g |
| Recovery (at 2-10 µg/g) | 73.1 - 88.1% | 73.1 - 88.1% |
Data from a study on residual this compound in chicken muscle.[2]
Experimental Protocols
Below are detailed methodologies for key experiments in this compound detection.
Protocol 1: this compound Detection in Animal Tissues and Milk by LC-ESI-MS/MS
This protocol is based on the method described by Inoue, K. et al. (2008).[1]
1. Sample Preparation
-
Extraction:
-
Homogenize 5 g of tissue sample or take 5 mL of milk.
-
Add 20 mL of 5% trifluoroacetic acid (TFA).
-
Mix thoroughly and centrifuge.
-
Collect the supernatant.
-
-
Tandem Solid-Phase Extraction (SPE) Cleanup:
-
Condition a strong anion exchange (SAX) cartridge.
-
Load the supernatant onto the SAX cartridge.
-
Wash the cartridge.
-
Elute the analyte.
-
Condition an InertSep C18-A cartridge.
-
Load the eluate from the SAX cartridge onto the C18-A cartridge.
-
Wash the cartridge.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing an appropriate modifier (e.g., formic acid).
-
-
Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for the major product ions of α-avoparcin and β-avoparcin.[1]
-
Protocol 2: this compound Detection in Chicken Muscle by HPLC with UV and Amperometric Detection
This protocol is based on the method for determining residual this compound in chicken muscle.[2]
1. Sample Preparation
-
Extraction:
-
Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
-
Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness.
-
-
Purification:
-
Dissolve the residue in water.
-
Adjust the pH of the aqueous layer to 4.
-
Purify the solution using a Sep-Pak tC18 plus ENV cartridge.
-
Wash the cartridge with water.
-
Elute the retained substances with 50% methanol.
-
Evaporate the eluate to dryness.
-
Dissolve the final residue in water for HPLC analysis.
-
2. HPLC Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Cosmosil 5C18-AR column (4.6 mm x 25 cm).[2]
-
Mobile Phase: A gradient formed from (A) 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) at pH 4.0 and (B) 2.5% acetic acid-acetonitrile (10:90).[2]
-
Detection:
-
UV detection at a specific wavelength.
-
Amperometric detection (AMD) with a glassy-carbon electrode set at +900 mV.[2]
-
-
Visualizations
The following diagrams illustrate the experimental workflows for enhancing the sensitivity of this compound detection.
References
- 1. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
dealing with interference from other antibiotics in avoparcin assays
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with avoparcin assays. It specifically addresses the common challenge of interference from other antibiotics.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound analysis, particularly in microbiological assays where interference is prevalent.
Q1: My microbiological assay for this compound shows a larger or more variable zone of inhibition than expected. What is the likely cause?
An unexpectedly large or inconsistent zone of inhibition is often a primary indicator of interference. This can be caused by the presence of other antimicrobial compounds in your sample that also inhibit the growth of the test microorganism. This compound is a glycopeptide antibiotic, and it is structurally related to other glycopeptides like vancomycin and teicoplanin.[1] Due to this similarity, these compounds can exhibit cross-reactivity in microbiological assays, leading to additive or synergistic effects that produce an erroneously large inhibition zone.[2][3]
Q2: Which antibiotics are most likely to interfere with my this compound assay?
The most common interferents are other glycopeptide antibiotics due to their similar structure and mechanism of action.[1][4] Vancomycin is a notable example, as its use in animals has been linked to the emergence of vancomycin-resistant enterococci (VRE), a concern that also surrounded this compound.[5][6][7]
Below is a summary of potential cross-reactivity based on available data. Note that the potency of this compound can be lower than that of vancomycin or teicoplanin against certain bacteria like staphylococci.[2]
| Antibiotic Class | Specific Examples | Potential for Interference |
| Glycopeptides | Vancomycin, Teicoplanin, Ristocetin A | High [1][2] |
| Lipoglycopeptides | Telavancin, Dalbavancin, Oritavancin | Moderate to High [4] |
| Other classes | Aminoglycosides, Macrolides, etc. | Low (unless at very high concentrations) |
Q3: How can I confirm that interference is occurring and identify the interfering substance?
To confirm interference, a more specific analytical method is required. High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying this compound from other structurally similar compounds.[8] An HPLC system can resolve this compound (which consists of α- and β-avoparcin major components) from other antibiotics, allowing for accurate quantification without interference.[9] If you observe co-eluting peaks or unexpected peaks in your chromatogram that are absent in your pure this compound standard, it strongly suggests the presence of an interfering substance.
Q4: What are the primary strategies to remove or mitigate interference in this compound assays?
There are two main approaches to dealing with antibiotic interference:
-
Sample Clean-up/Separation: This involves physically removing the interfering substances from the sample before the final analysis. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[10][11][12] SPE uses cartridges with specific sorbents to selectively retain this compound while allowing interfering compounds to be washed away, or vice-versa.
-
Enzymatic Inactivation: This is a more targeted approach where an enzyme is used to specifically degrade the interfering antibiotic, rendering it inactive without affecting the this compound.[13][14] This method relies on finding an enzyme with high specificity for the contaminant. For example, certain hydrolases or modifying enzymes can inactivate specific classes of antibiotics.[15][16] While a highly specific enzyme for every potential interferent may not be commercially available, this strategy can be very effective when the identity of the interfering antibiotic is known.
Section 2: Visual Guides & Workflows
Visual workflows can help guide the troubleshooting and experimental process. The following diagrams illustrate logical steps for addressing interference.
Caption: Troubleshooting workflow for unexpected this compound assay results.
Caption: Experimental workflow for sample preparation and HPLC analysis.
Section 3: Detailed Experimental Protocols
Following established protocols is critical for obtaining reproducible and accurate results. Below are detailed methodologies for sample preparation and analysis.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Chicken Muscle
This protocol is adapted from methodologies designed to extract this compound from complex biological matrices for subsequent HPLC analysis.[9]
Objective: To purify and concentrate this compound from chicken muscle tissue, removing potential interferents.
Materials:
-
Methanol (HPLC grade)
-
Sulfuric acid (0.2 mol/L)
-
Sodium hydroxide (1 mol/L)
-
Sep-Pak tC18 plus ENV cartridges
-
Water (HPLC grade)
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
Vortex mixer
Procedure:
-
Homogenization: Weigh a representative sample of chicken muscle. Add methanol-0.2 mol/L sulfuric acid (6:4 v/v) and homogenize thoroughly.
-
pH Adjustment & Centrifugation: Adjust the pH of the homogenate to 4.0 using 1 mol/L sodium hydroxide. Centrifuge the mixture to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound and other soluble compounds.
-
Initial Evaporation: Evaporate the supernatant to dryness under reduced pressure.
-
Resuspension: Dissolve the resulting residue in a small volume of water and adjust the pH to 4.0 again with 1 mol/L sodium hydroxide.
-
SPE Cartridge Conditioning: Condition a Sep-Pak tC18 cartridge by washing it with methanol followed by water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the aqueous sample solution onto the conditioned tC18 cartridge.
-
Washing: Wash the cartridge with water to remove polar impurities and potential interferents that do not bind strongly to the C18 sorbent.
-
Elution: Elute the retained this compound from the cartridge using 50% methanol in water.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Dissolve the final, purified residue in the HPLC mobile phase for analysis. The sample is now ready for injection.
| Parameter | Value | Reference |
| Extraction Solvent | Methanol-0.2 mol/L H₂SO₄ (6:4) | [9] |
| SPE Cartridge Type | Sep-Pak tC18 plus ENV | [9] |
| Elution Solvent | 50% Methanol | [9] |
| Expected Recovery | 73.1 - 88.1% | [9] |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a validated HPLC method for the quantification of this compound's major components, α-avoparcin and β-avoparcin.[9]
Objective: To separate and quantify this compound in a purified sample extract.
Instrumentation & Columns:
-
HPLC system with gradient pump and UV or amperometric detector
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm) or equivalent C18 column
Reagents & Mobile Phase:
-
Mobile Phase A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0
-
Mobile Phase B: 2.5% acetic acid-acetonitrile (10:90)
-
This compound reference standard
Procedure:
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Injection: Inject the reconstituted sample extract from the SPE protocol.
-
Chromatographic Run: Run the gradient elution program. The specific gradient profile should be optimized to ensure baseline separation of α- and β-avoparcin from any remaining matrix components or interferents.
-
Detection:
-
UV Detection: Monitor the column effluent at a wavelength appropriate for this compound.
-
Amperometric Detection (AMD): Use a glassy-carbon electrode set to +900 mV for higher sensitivity.[9]
-
-
Quantification: Identify the peaks for α- and β-avoparcin by comparing their retention times with the reference standard. Quantify the concentration by integrating the peak areas and comparing them against the calibration curve.
| Parameter | Condition | Reference |
| Column | Cosmosil 5C18-AR (4.6 mm x 25 cm) | [9] |
| Mobile Phase A | 2.5% Acetic Acid, 0.01M Sodium Heptane Sulfonic Acid-ACN (88.5:11.5) | [9] |
| Mobile Phase B | 2.5% Acetic Acid-ACN (10:90) | [9] |
| Detection (AMD) | Glassy-carbon electrode, +900 mV | [9] |
| Detection Limit (UV) | 0.5 µg/g | [9] |
| Detection Limit (AMD) | 0.2 µg/g | [9] |
References
- 1. Evaluation of the macrocyclic antibiotic this compound as a new chiral selector for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycopeptide Hypersensitivity and Adverse Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Historical Yearly Usage of Glycopeptides for Animals and Humans: The American-European Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
- 9. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciforum.net [sciforum.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the efficiency of avoparcin extraction from soil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of avoparcin from soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and similar glycopeptide antibiotics from soil?
A1: The most frequently utilized methods for antibiotic extraction from soil are liquid-solid extraction (LSE), ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), and pressurized liquid extraction (PLE).[1] These are typically followed by a sample clean-up and concentration step, most commonly solid-phase extraction (SPE).[1]
Q2: Why is the recovery of this compound from my soil samples consistently low?
A2: Low recovery of this compound can be attributed to several factors. This compound, a glycopeptide antibiotic, can bind strongly to soil components, particularly organic matter and clay particles.[1] In other matrices like animal feed, poor recovery has been linked to its binding with glycoproteins, which was improved by pre-soaking with sugar solutions.[2] The pH of the extraction solvent is also a critical factor influencing the charge state of this compound and its interaction with the soil matrix.[1]
Q3: How does soil type affect extraction efficiency?
A3: Soil characteristics such as organic carbon content, cation exchange capacity (CEC), pH, and texture can significantly impact extraction efficiency.[1] For instance, higher clay content has been shown to reduce the recovery of some antibiotics.[3][4] It is crucial to consider these properties when developing and optimizing an extraction protocol.
Q4: What is the purpose of the Solid-Phase Extraction (SPE) step and is it always necessary?
A4: The SPE step is crucial for sample clean-up and concentration of the analyte before analysis.[1] Soil extracts contain numerous co-extracted substances (e.g., humic acids, fulvic acids) that can interfere with chromatographic analysis and ion suppression in mass spectrometry.[3][5] SPE helps to remove these interfering compounds and concentrate the this compound, thereby improving the sensitivity and reliability of the analytical method.[6]
Q5: Which analytical techniques are most suitable for the quantification of this compound after extraction?
A5: High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) is the standard for quantifying this compound.[5][7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No this compound Recovery | Inefficient Extraction Solvent: The solvent may not be effectively disrupting the interactions between this compound and the soil matrix. | - Modify Solvent Composition: Use a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer.[3][9] - Adjust pH: Optimize the pH of the extraction solvent. For many antibiotics, acidic conditions (e.g., pH 2.8-4) can improve recovery.[1][8][10] - Add Chelating Agents: Include EDTA in the extraction buffer to complex divalent cations that can bridge this compound to soil components.[3][4] |
| Strong Analyte-Matrix Binding: this compound may be strongly adsorbed to soil organic matter or clay particles.[1] | - Pre-treatment of Soil: Consider pre-soaking the soil sample. While sugar solutions have been effective for animal feed, exploring other pre-treatment agents for soil could be beneficial.[2] - Increase Extraction Energy: Employ higher-energy extraction techniques like ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE).[1] | |
| High Variability in Results | Inhomogeneous Soil Samples: Non-uniform distribution of this compound in the soil sample. | - Homogenize Samples: Thoroughly mix and grind the soil sample before taking a subsample for extraction. Freeze-drying the soil before grinding can also improve homogeneity.[1] |
| Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent volumes. | - Standardize Protocol: Ensure all experimental parameters are kept consistent across all samples.[10] | |
| Poor Chromatographic Peak Shape or Resolution | Matrix Effects: Co-eluting interferences from the soil extract. | - Optimize SPE Cleanup: Use a tandem SPE approach, for example, an anion exchange cartridge to remove organic matter followed by a polymeric cartridge to retain the analyte.[3][4] - Dilute the Extract: Diluting the final extract can sometimes mitigate matrix effects, although this may compromise detection limits. |
| Inappropriate Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the HPLC mobile phase. | - Solvent Exchange: After SPE elution, evaporate the solvent and reconstitute the residue in the initial mobile phase of your HPLC method.[8] | |
| Signal Suppression in MS/MS | Ion Suppression from Co-extracted Matrix Components: Humic substances and other organic matter can interfere with the ionization of this compound in the mass spectrometer source.[5] | - Improve Sample Cleanup: Employ a more rigorous SPE protocol. Tandem SPE can be particularly effective.[5] - Matrix-Matched Calibration: Prepare calibration standards in an extract from a blank soil sample that has undergone the same extraction and cleanup procedure to compensate for ion suppression.[5] |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound from Soil
This protocol is a generalized procedure based on methods used for other veterinary antibiotics in soil.[3][4][9]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5-10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of the extraction solvent. A recommended starting solvent is a mixture of methanol, EDTA, and McIlvaine buffer at pH 7.[3][4] Alternatively, an acidic acetonitrile/water mixture (e.g., 50:50, v/v, at pH 2.8) can be used.[1]
-
Vortex the sample for 1 minute.
-
Place the sample in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2a-2e) on the soil pellet twice more, combining the supernatants.
-
-
Solvent Removal:
-
Evaporate the organic solvent from the combined supernatant using a rotary evaporator at 40°C.
-
-
Cleanup (Proceed to SPE Protocol).
Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guide for cleaning the soil extract.[1][3][4]
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or a similar polymeric reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Take the aqueous extract from the UAE procedure and adjust the pH if necessary.
-
Load the entire extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
Quantitative Data Summary
The following tables summarize recovery data for various antibiotics from soil using different extraction methods and conditions. While not specific to this compound, these results provide valuable insights into the factors affecting glycopeptide extraction.
Table 1: Comparison of Extraction Methods and Solvents for Antibiotic Recovery from Soil
| Antibiotic | Extraction Method | Extraction Solvent | Recovery (%) | Reference |
| Oxytetracycline | UAE | Methanol, EDTA, McIlvaine Buffer (pH 7) | 58-75% (sandy soil) | [3][4] |
| Oxytetracycline | UAE | Methanol, EDTA, McIlvaine Buffer (pH 7) | 27-51% (clay soil) | [3][4] |
| Sulfachloropyridazine | UAE | Methanol, EDTA, McIlvaine Buffer (pH 7) | 68-85% | [3][4] |
| Tylosin | UAE | Methanol, EDTA, McIlvaine Buffer (pH 7) | 74-105% | [3][4] |
| Sulfamethoxazole | ASE | Acetonitrile/Water (50:50, pH 2.8) | ~80-90% | [1] |
| Trimethoprim | ASE | Acetonitrile/Water (50:50, pH 2.8) | ~50-60% | [1] |
| Lincomycin | ASE | Acetonitrile/Water (50:50, pH 2.8) | ~30-40% | [1] |
Table 2: this compound Recovery from Other Matrices (for reference)
| Matrix | Extraction Method | Recovery (%) | Reference |
| Animal Tissues | 5% TFA Extraction + Tandem SPE | > 73.3% | [5] |
| Chicken Muscle | Homogenization with Methanol/Sulfuric Acid | 73.1-88.1% | [8] |
| Swine Kidney | Accelerated Solvent Extraction (Hot water + 30% Ethanol) | Complete Recovery | [7] |
| Dairy Feeds | Standard Method | ~10.31 mg/kg (detected) | [2] |
| Dairy Feeds | Pre-soaking with Sugar Solution | ~17.44 mg/kg (detected) | [2] |
Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Ultrasonic extraction of veterinary antibiotics from soils and pig slurry with SPE clean-up and LC-UV and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Avoparcin Quantification in Non-Sterile Environmental Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of avoparcin in non-sterile environmental samples such as soil, water, and sediment.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Recovery of this compound
-
Question: We are experiencing low or no recovery of this compound from our soil/sediment samples. What are the potential causes and solutions?
-
Answer: Low recovery of this compound is a common issue stemming from its strong adsorption to soil and sediment particles, particularly those with high organic matter or clay content. Here are the primary factors and troubleshooting steps:
-
Inefficient Extraction: The extraction solvent may not be effective in desorbing this compound from the sample matrix.
-
Solution: Employ a robust extraction solvent. A mixture of acetonitrile and water (e.g., 1:1 v/v) with an acid modifier like 0.1% formic acid can be effective.[1] For complex matrices, consider using a stronger extraction solution like 5% trifluoroacetic acid (TFA).[2] Pressurized liquid extraction (PLE) or ultrasonic extraction can also enhance recovery.[1][3]
-
-
Suboptimal pH: The pH of the extraction solution can significantly influence the charge state of this compound and its interaction with the matrix.
-
Solution: Adjust the pH of the extraction buffer. An acidic pH (e.g., pH 3-4) is often used to improve the solubility and extraction of glycopeptide antibiotics.[4]
-
-
Analyte Degradation: this compound may degrade during sample processing, especially if exposed to harsh conditions for extended periods.
-
Solution: Minimize sample processing time and keep samples cool. Protect samples from light to prevent photodegradation.
-
-
Ineffective Clean-up: The Solid-Phase Extraction (SPE) step may not be capturing the analyte efficiently, or it may not be eluting properly.
-
Solution: Optimize the SPE protocol. Ensure the SPE cartridge is appropriate for this compound (e.g., polymeric reversed-phase like Oasis HLB, or a mixed-mode cation exchange).[5][6] Check the pH of the sample load and the composition of the washing and elution solvents. For instance, methanol is a common elution solvent.[7]
-
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
-
Question: Our LC-MS/MS results show significant ion suppression for this compound when analyzing environmental samples. How can we mitigate these matrix effects?
-
Answer: Matrix effects are a primary challenge in quantifying analytes in complex samples like soil and water, caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[8][9]
-
Improve Sample Clean-up: The most direct way to reduce matrix effects is to remove interfering components.
-
Solution: Implement a more rigorous clean-up procedure. This could involve using a tandem SPE approach, for example, combining an ion-exchange cartridge with a reversed-phase cartridge.[2] Dispersive SPE (d-SPE) with sorbents like C18 or graphitized carbon black can also be effective for removing pigments and other interferences.
-
-
Optimize Chromatographic Separation: Enhancing the separation between this compound and matrix components can reduce co-elution.
-
Solution: Adjust the HPLC gradient to better resolve the this compound peak from the matrix background. Using a column with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, may also be beneficial.[3]
-
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.
-
Solution: Perform a dilution series of the final extract. While this can reduce matrix effects, it may also lower the analyte concentration to below the limit of quantification (LOQ).
-
-
Matrix-Matched Calibration: This involves preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed.
-
Solution: Prepare calibration curves using a blank soil or water extract that has undergone the same extraction and clean-up procedure as the samples. This helps to compensate for systematic errors caused by matrix effects.[2]
-
-
Use of an Internal Standard: An isotopically labeled internal standard is the most effective way to correct for matrix effects and variations in recovery.
-
Solution: If available, use a stable isotope-labeled this compound as an internal standard. If not, a structurally similar compound that is not present in the samples can be used, though it may not perfectly mimic the behavior of this compound.
-
-
Issue 3: Poor Peak Shape and Reproducibility in HPLC
-
Question: We are observing poor peak shape (e.g., tailing, splitting) and inconsistent retention times for this compound. What could be the cause?
-
Answer: Poor chromatography can result from a variety of factors related to the mobile phase, column, or the sample itself.
-
Mobile Phase Issues: The composition and pH of the mobile phase are critical for good peak shape for glycopeptides.
-
Solution: Ensure the mobile phase is properly prepared and degassed. Adding a small amount of acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape by ensuring the analyte is in a consistent ionic state.[10]
-
-
Column Contamination or Degradation: Buildup of matrix components on the column can lead to poor performance.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.
-
-
Secondary Interactions: this compound can have secondary interactions with the stationary phase, leading to peak tailing.
-
Solution: Consider a different column chemistry. End-capped C18 columns are often used.[11] A column with a different stationary phase may provide better peak symmetry.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final sample extract is dissolved in a solvent that is compatible with or weaker than the initial mobile phase conditions.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical Limit of Quantification (LOQ) for this compound in environmental samples?
-
A1: The LOQ for this compound is highly dependent on the analytical method, the instrument sensitivity, and the complexity of the sample matrix. For LC-MS/MS methods, instrumental limits of detection can be as low as 3 ng/mL.[2][11] In complex matrices like animal tissues, LOQs can range from 5 to 25 ppb (ng/g).[2] For soil and water, similar or slightly higher LOQs can be expected depending on the efficiency of the extraction and clean-up.
-
-
Q2: Which form of this compound should I quantify, α-avoparcin or β-avoparcin?
-
A2: this compound is a mixture of two main components, α-avoparcin and β-avoparcin, which differ by one chlorine atom.[12] For regulatory and residue monitoring purposes, it is often necessary to quantify both. Analytical methods, particularly LC-based methods, are typically designed to separate and quantify both components.[11]
-
-
Q3: Is a microbiological assay suitable for quantifying this compound in environmental samples?
-
A3: Microbiological assays have been used for this compound, but they often lack the specificity and sensitivity required for complex environmental samples.[13][14] These methods can be affected by the presence of other antimicrobial compounds and may not be able to distinguish between this compound and its metabolites.[13] For accurate and reliable quantification, chromatographic methods like LC-MS/MS are highly recommended.
-
-
Q4: What are the key parameters to monitor in an LC-MS/MS method for this compound?
-
A4: For robust quantification using LC-MS/MS, you should use Multiple Reaction Monitoring (MRM) mode. Key parameters include monitoring the precursor ion ([M+3H]³⁺) and several characteristic product ions for both α-avoparcin and β-avoparcin. For example, for the triply charged precursor ions, the transitions m/z 637 -> 86/113/130 for α-avoparcin and m/z 649 -> 86/113/130 for β-avoparcin have been reported.[2][11]
-
-
Q5: How should I store environmental samples intended for this compound analysis?
-
A5: To prevent degradation of this compound, samples should be stored frozen (e.g., at -20°C or lower) and protected from light. It is advisable to process the samples as soon as possible after collection.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis. Note that performance metrics can vary significantly based on the matrix and specific method used.
Table 1: Performance of LC-MS/MS Methods for this compound Quantification
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | RSD (%) | Reference |
| Animal Tissues & Milk | 3 ng/mL (instrumental) | 5-25 ng/g | > 73.3 | < 12.0 | [2] |
| Swine Kidney | Not Reported | Not Reported | ~108 | Not Reported | [3] |
| Chicken Muscle | 0.2-0.5 µg/g | Not Reported | 73.1 - 88.1 | Not Reported | [7][11] |
Table 2: this compound Precursor and Product Ions for MS/MS Analysis
| Compound | Precursor Ion ([M+3H]³⁺) | Product Ions (m/z) | Reference |
| α-Avoparcin | 637 | 86, 113, 130 | [2] |
| β-Avoparcin | 649 | 86, 113, 130 | [2] |
Experimental Protocols
Protocol 1: Extraction and Clean-up of this compound from Soil/Sediment Samples
This protocol provides a general framework. Optimization may be required based on soil type.
-
Sample Preparation:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
-
Extraction:
-
Add 20 mL of extraction solvent (e.g., 5% Trifluoroacetic Acid (TFA) or Acetonitrile/Water (1:1, v/v) with 0.1% formic acid).
-
Vortex vigorously for 1 minute.
-
Place in an ultrasonic bath for 15-30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg).
-
Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Dilute the combined supernatant with water (to reduce acetonitrile content if used) and adjust the pH to ~3-4. Load the sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 5-10 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ions: As listed in Table 2.
-
Instrument Parameters: Optimize collision energy, cone voltage, and other source parameters for maximum sensitivity for this compound.
-
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of antimicrobial agents and their transformation products in an agricultural water-soil system modified with manure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. apvma.gov.au [apvma.gov.au]
- 14. Microbiological assay of this compound in animal feeds and pre-mixes--co-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoparcin Analysis in Challenging Matrices
Welcome to the technical support center for method development and analysis of avoparcin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this compound in complex matrices such as animal tissues, milk, and feed.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when analyzing this compound in complex matrices?
A1: The primary challenges include:
-
Matrix Effects: Complex matrices like animal feed and tissues can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2]
-
Low Recovery: this compound can bind to components in the matrix, particularly glycoproteins (lectins) in animal feed, resulting in poor extraction efficiency.[3][4]
-
Presence of Two Epimers: this compound exists as two major components, α-avoparcin and β-avoparcin, which may require chromatographic separation for individual quantification.[5]
-
Analyte Stability: this compound may be susceptible to hydrolysis under certain pH and temperature conditions, affecting the accuracy of the results.[6]
Q2: Which analytical technique is most suitable for this compound analysis?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of this compound in challenging matrices.[5][7] It allows for the detection of trace amounts of the antibiotic and can distinguish it from other co-extracted compounds. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or amperometric detection can also be used, but it may lack the sensitivity and selectivity of LC-MS/MS.[8]
Q3: How can I improve the recovery of this compound from animal feed?
A3: Poor recovery from animal feed is often due to the binding of this compound to lectins.[3] Pre-soaking the feed sample with a sugar solution, such as sucrose or methyl-α-D-mannopyranoside, before extraction can significantly improve recovery by competing for the lectin binding sites.[3]
Q4: What are the recommended extraction methods for different matrices?
A4: The choice of extraction method depends on the matrix:
-
Animal Tissues (e.g., chicken muscle, beef, liver): Homogenization with an acidic methanol-sulfuric acid mixture or extraction with 5% trifluoroacetic acid (TFA) are effective methods.[5][7][8] Pressurized hot water extraction has also been shown to provide complete recovery from swine kidney.
-
Milk: Extraction with 5% TFA followed by solid-phase extraction (SPE) is a common approach.[7]
-
Animal Feed: Pre-treatment with a sugar solution followed by extraction with an appropriate solvent system is recommended to improve recovery.[3]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Thorough Sample Cleanup: Employing solid-phase extraction (SPE) is highly effective. A tandem SPE approach, using both an ion-exchange (SAX) and a C18 cartridge, can significantly clean up the sample extract.[7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples can compensate for matrix effects.[2]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation. 3. Instrument sensitivity issues. 4. Significant ion suppression. | 1. Optimize extraction solvent and procedure; for feed, consider pre-treatment with sugar solutions.[3] 2. Ensure proper sample storage and avoid harsh pH or temperature conditions during sample preparation. 3. Check instrument tuning and calibration. 4. Improve sample cleanup, use matrix-matched calibration, or an internal standard.[1][2] |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column contamination or degradation. 2. Incompatible sample solvent with the mobile phase. 3. Co-eluting interfering compounds. 4. Issues with the HPLC system (e.g., leaks, blockages). | 1. Wash the column with a strong solvent or replace it. 2. Ensure the final sample extract is dissolved in a solvent similar in composition and strength to the initial mobile phase. 3. Enhance the sample cleanup procedure to remove more interferences. 4. Perform routine maintenance on the HPLC system. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Non-homogeneity of the sample. | 1. Ensure precise and consistent execution of all sample preparation steps. 2. Run system suitability tests to monitor instrument performance. 3. Thoroughly homogenize the sample matrix before taking a subsample for analysis. |
| Inability to Separate α- and β-avoparcin | 1. Suboptimal chromatographic conditions. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase composition and gradient. The use of an ion-pairing agent like sodium heptane sulfonic acid in an acidic mobile phase can aid separation.[8] 2. A C18 column with good resolving power is typically used.[5][8] |
Quantitative Data Summary
Table 1: Performance of a Validated LC-ESI-MS/MS Method for this compound in Animal Tissues and Milk [7]
| Matrix | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Milk | 5 ppb | > 73.3 | < 12.0 |
| Beef | 10 ppb | > 73.3 | < 12.0 |
| Chicken Muscle | 25 ppb | > 73.3 | < 12.0 |
| Chicken Liver | 25 ppb | > 73.3 | < 12.0 |
Table 2: Recovery of this compound from Chicken Muscle using HPLC with UV and Amperometric Detection [8]
| Spiking Level (µg/g) | Recovery (%) |
| 2 | 73.1 - 88.1 |
| 10 | 73.1 - 88.1 |
Experimental Protocols
Method 1: LC-ESI-MS/MS Analysis of this compound in Animal Tissues and Milk [7]
-
Extraction:
-
Homogenize the tissue sample or mix the milk sample.
-
Extract the sample with 5% trifluoroacetic acid (TFA).
-
Centrifuge to separate the supernatant.
-
-
Cleanup (Tandem SPE):
-
Condition an ion-exchange (SAX) SPE cartridge.
-
Load the supernatant onto the SAX cartridge.
-
Wash the cartridge.
-
Elute the analyte.
-
Condition an InertSep C18-A cartridge.
-
Load the eluate from the SAX cartridge onto the C18 cartridge.
-
Wash the cartridge.
-
Elute this compound with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
α-avoparcin: m/z 637 -> 86/113/130
-
β-avoparcin: m/z 649 -> 86/113/130
-
-
Method 2: HPLC-UV/Amperometric Analysis of this compound in Chicken Muscle [8]
-
Extraction:
-
Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
-
Adjust the pH to 4 with 1 mol/L sodium hydroxide.
-
Centrifuge and collect the supernatant.
-
-
Cleanup (SPE):
-
Evaporate the supernatant to dryness and redissolve the residue in water.
-
Adjust the pH of the aqueous solution to 4.
-
Purify the extract using a Sep-Pak tC18 plus ENV cartridge.
-
Wash the cartridge with water.
-
Elute this compound with 50% methanol.
-
Evaporate the eluate to dryness and reconstitute in water for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm).
-
Mobile Phase: A gradient of 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and 2.5% acetic acid-acetonitrile (10:90).
-
Detection: UV at 280 nm and amperometric detection with a glassy-carbon electrode at +900 mV.
-
Visualizations
Caption: Workflow for this compound analysis in tissues and milk.
Caption: A logical approach to troubleshooting this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the selectivity of microbiological assays for avoparcin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of microbiological assays for avoparcin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the principle of the microbiological assay for this compound?
A1: The microbiological assay for this compound is a quantitative method that relies on the inhibitory effect of the antibiotic on a susceptible microorganism. The most common method is the cylinder-plate assay, which involves measuring the diffusion of this compound from a cylinder through an agar medium inoculated with a specific test organism, typically Bacillus subtilis. The antibiotic's activity is determined by the size of the zone of growth inhibition around the cylinder.[1]
Q2: My this compound assay is showing inconsistent or invalid results. What are the common causes?
A2: Problems with microbiological assays for this compound have been reported, particularly when applied to new matrices.[2] Inconsistent results can stem from several factors:
-
Interference from other substances: Other feed additives, such as ionophore antibiotics or tetracyclines, can interfere with the assay, leading to positively biased results or loss of validity.[2]
-
Matrix effects: The composition of the sample matrix, such as different types of animal feed, can significantly impact the recovery of this compound. For instance, recovery from maize can be nearly four times greater than from soya.[3]
-
Procedural variability: Inconsistencies in preparing the standard and sample solutions, inoculum concentration, agar depth, and incubation conditions can all lead to variable results.[4][5]
Q3: How can I mitigate interference from other antibiotics in my samples?
A3: To improve the selectivity of the assay in the presence of other antibiotics, consider the following strategies:
-
Pre-extraction: For interference from ionophore antibiotics, a pre-extraction of the sample with dichloromethane has been shown to be effective.[2]
-
Use of resistant test organisms: If the presence of chlortetracycline or oxytetracycline is suspected, using a tetracycline-resistant strain of the test organism is recommended to eliminate their interference.[2]
Q4: I am experiencing low recovery of this compound from animal feed samples. How can I improve this?
A4: Low analytical recoveries of this compound are a known issue, especially in dairy and beef finishing feeds.[3] The recovery is highly dependent on the raw materials in the feed.[3] To address this:
-
Optimize extraction procedures: The standard extraction method involves a mixture of acetone, water, and hydrochloric acid.[3] Ensure this extraction is thorough. For complex matrices, further optimization of the extraction protocol may be necessary.
-
Matrix-matched standards: Whenever possible, prepare your calibration standards in a blank matrix that is as similar as possible to your sample matrix. This helps to compensate for matrix effects that may suppress or enhance the diffusion of this compound in the agar.
Q5: What is the relationship between this compound and vancomycin, and why is it a concern for assay selectivity?
A5: this compound and vancomycin are both glycopeptide antibiotics with very similar chemical structures.[6][7] This structural similarity is the basis for cross-reactivity. The use of this compound as a growth promoter in animals has been shown to be associated with the emergence of vancomycin-resistant Enterococcus (VRE) species.[8][9][10] This is a major selectivity concern because the assay may not differentiate between this compound and vancomycin, and the presence of one can influence the results for the other. Furthermore, the development of resistance mechanisms, often encoded by van genes, can confer resistance to both antibiotics.[6]
Quantitative Data Summary
Table 1: Recovery and Detection Limits of this compound
| Method | Matrix | Analyte(s) | Recovery Rate | Limit of Detection (LOD) |
| Microbiological Assay | Chick Mash | This compound | 92.8% (SD: 17.6%) | 2 mg/kg |
| Microbiological Assay | Pig Meal | This compound | 104.2% (SD: 14.0%) | 2 mg/kg |
| Microbiological Assay | Pre-mix | This compound | 101.8% (SD: 14.6%) | Not Specified |
| HPLC with UV Detection | Chicken Muscle | α- and β-avoparcin | 73.1 - 88.1% | 0.5 µg/g |
| HPLC with Amperometric Detection | Chicken Muscle | α- and β-avoparcin | 73.1 - 88.1% | 0.2 µg/g |
| LC-ESI-MS/MS | Animal Tissues & Milk | α- and β-avoparcin | > 73.3% | 3 ng/mL (instrumental) |
Data synthesized from multiple sources.[11][12]
Experimental Protocols
Protocol 1: Cylinder-Plate Microbiological Assay for this compound
This protocol is based on the widely used agar diffusion method.
1. Materials and Media:
-
Test Organism: Bacillus subtilis (e.g., ATCC 6633)
-
Culture Media: Antibiotic Medium No. 1 (or equivalent) for maintaining stock cultures and for the assay plates.[13]
-
Phosphate Buffer: Prepare as required for diluting standards and samples.[4]
-
This compound Standard: A reference standard of known potency.
-
Assay Plates: Sterile 100 mm Petri dishes.
-
Assay Cylinders: Stainless steel or porcelain cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm length).[1][4]
2. Preparation of Inoculum:
-
Grow the Bacillus subtilis on an agar slant for 24 hours.
-
Wash the growth from the slant with sterile saline or purified water.
-
Dilute this suspension to a concentration that gives clear, well-defined zones of inhibition. This may require some optimization.
3. Preparation of Assay Plates:
-
Prepare the antibiotic assay agar according to the manufacturer's instructions and sterilize.
-
Cool the agar to 45-50°C.
-
Add the prepared Bacillus subtilis inoculum to the molten agar and mix thoroughly.
-
Pour the inoculated agar into the sterile Petri dishes to a uniform depth (e.g., 4 mm) and allow to solidify on a level surface.[5]
4. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a quantity of the this compound reference standard and dissolve in the appropriate solvent to create a stock solution of known concentration.
-
Standard Working Solutions: On the day of the assay, prepare a series of at least five dilutions from the stock solution using phosphate buffer. A common dilution ratio is 1:1.25.[1][4]
-
Sample Solution: Extract this compound from the test material (e.g., animal feed) using a mixture of acetone, water, and hydrochloric acid.[3] Clarify the extract and dilute it with phosphate buffer to an expected concentration that falls within the range of the standard curve.
5. Assay Procedure:
-
Place the assay cylinders on the surface of the inoculated agar plates.
-
Carefully fill each cylinder with the standard or sample solutions. It is common practice to alternate standard and unknown solutions on the plate.[4]
-
Incubate the plates at 30-35°C for 24 to 48 hours.[4]
-
After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm.
6. Interpretation of Results:
-
Plot the zone diameters of the standard solutions against the logarithm of their concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its zone diameter on the standard curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors.
Protocol 2: Sample Pre-Extraction to Reduce Interference
This protocol is recommended for samples suspected of containing interfering ionophore antibiotics.
1. Materials:
-
Dichloromethane (DCM)
-
Sample material (e.g., animal feed)
-
Centrifuge and appropriate tubes
-
Rotary evaporator or nitrogen stream evaporator
2. Procedure:
-
Weigh a representative portion of the sample into a centrifuge tube.
-
Add a sufficient volume of dichloromethane to the sample (e.g., 10 mL of DCM for every 1 gram of sample).
-
Vortex or shake the mixture vigorously for 15-20 minutes to extract the interfering substances.
-
Centrifuge the mixture to pellet the solid material.
-
Carefully decant and discard the dichloromethane supernatant.
-
Air-dry the pellet to remove any residual DCM.
-
The resulting solid material can now be subjected to the standard this compound extraction and assay protocol as described in Protocol 1.
Visualizations
Caption: Workflow for the cylinder-plate microbiological assay of this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
Caption: Relationship between this compound, vancomycin, and cross-resistance.
References
- 1. uspnf.com [uspnf.com]
- 2. Microbiological assay of this compound in animal feeds and pre-mixes--co-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. SOP for Microbial Assay | Pharmaguideline [pharmaguideline.com]
- 5. apec.org [apec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of banning vancomycin analogue this compound on vancomycin-resistant enterococci in chicken farms in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound used as a growth promoter is associated with the occurrence of vancomycin-resistant Enterococcus faecium on Danish poultry and pig farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C83H92ClN9O31 | CID 16132294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grosseron.com [grosseron.com]
addressing variability in avoparcin extraction from different feed types
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the variability associated with avoparcin extraction from different animal feed types.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound recovery rates inconsistent across different feed batches of the same type?
A1: Inconsistent recovery rates can stem from the inherent variability of raw materials used in feed production.[1] Different batches may contain varying levels of interfering substances like fats, proteins, and certain carbohydrates, which can affect extraction efficiency. Additionally, the age of the feed can play a role, as this compound recovery has been shown to change over time.[1]
Q2: I'm experiencing significantly lower this compound recovery from dairy and beef cattle feeds compared to poultry feed. Why is this?
A2: Low analytical recoveries of this compound are a known issue, particularly in dairy and beef finishing feeds.[1][2] This is often attributed to the presence of specific raw materials in these feeds.[1] It's postulated that certain glycoproteins, known as lectins, which are naturally present in some feedstuffs, may bind to this compound, hindering its extraction.[2]
Q3: Can the concentration of this compound in the feed affect the percentage recovery?
A3: Yes, the concentration of this compound can influence the analytical recovery. Generally, as the amount of this compound added to feed increases, the analytical recovery also increases. However, it has been observed that the percentage recovery may decrease at higher inclusion rates.[1]
Q4: Are there alternatives to traditional solvent extraction for this compound?
A4: Yes, various methods are employed for this compound extraction. While microbiological assays have been historically used, modern analytical techniques often rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.[3][4][5] Sample preparation for these methods often involves solid-phase extraction (SPE) to clean up and concentrate the sample.[5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound extraction and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Recovery | Strong Matrix Binding: this compound may be binding to components in the feed matrix, such as lectins.[2] | - Pre-treatment with Sugar Solutions: Pre-soaking the feed sample with a sugar solution (e.g., sucrose or methyl-α-D-mannopyranoside) before extraction can improve recovery, particularly in bovine feeds.[2] - Enzymatic Digestion: Consider using enzymes to break down complex matrix components. |
| Inefficient Extraction Solvent: The chosen solvent may not be effectively solubilizing the this compound from the feed matrix. | - Optimize Solvent System: Experiment with different solvent polarities and pH adjustments. Hot water modified with ethanol has shown good recovery from tissue samples.[6] - Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to improve extraction efficiency.[6] | |
| High Variability in Replicate Samples | Inhomogeneous Sample: The this compound may not be evenly distributed throughout the feed sample. | - Thorough Homogenization: Ensure the feed sample is finely ground and thoroughly mixed before taking analytical subsamples. |
| Inconsistent Extraction Procedure: Minor variations in extraction time, temperature, or solvent volumes can lead to variability. | - Standardize Protocol: Adhere strictly to a validated standard operating procedure (SOP). Use calibrated equipment and ensure consistent timing for each step. | |
| Interfering Peaks in Chromatogram | Co-eluting Matrix Components: Other compounds from the feed matrix may be co-eluting with this compound, affecting quantification. | - Improve Sample Cleanup: Utilize a more selective solid-phase extraction (SPE) method. Tandem SPE (e.g., using both ion-exchange and reversed-phase cartridges) can be effective.[5][6] - Optimize Chromatographic Conditions: Adjust the mobile phase gradient, column type, or temperature to improve separation. |
| Contamination: Contamination from glassware, solvents, or the instrument can introduce interfering peaks. | - Thorough Cleaning: Ensure all glassware is meticulously cleaned. - Use High-Purity Solvents: Use HPLC or MS-grade solvents. - Run Blanks: Regularly analyze solvent and matrix blanks to check for contamination. |
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in this compound analysis.
Quantitative Data Summary
The recovery of this compound is highly dependent on the feed matrix and the extraction method used. Below is a summary of recovery data from various studies.
Table 1: Effect of Feed Constituents on this compound Recovery
| Feed Constituent | Relative Recovery |
| Maize | Highest |
| Soya | Lowest (approx. 4x lower than maize) |
| Data from a study where different raw materials were mixed with an this compound supplement. Absolute recovery values were not provided, but a significant difference was observed.[1] |
Table 2: Improved this compound Recovery with Sugar Pre-treatment in Bovine Finishing Feed
| Pre-treatment Solution | Mean Relative Recovery Increase (± SEM) |
| Water (Control) | 1.000 |
| Methyl-α-D-mannopyranoside | 1.18 ± 0.016 |
| Sucrose | 1.20 ± 0.036 |
| This data shows a significant increase in this compound recovery when samples were pre-soaked with sugar solutions.[2] |
Table 3: this compound Recovery from Spiked Animal Tissues and Milk using Tandem-SPE and LC-MS/MS
| Sample Matrix | Recovery Percentage | Relative Standard Deviation (RSD) |
| Milk | > 73.3% | < 12.0% |
| Beef | > 73.3% | < 12.0% |
| Chicken Muscle | > 73.3% | < 12.0% |
| Chicken Liver | > 73.3% | < 12.0% |
| This method demonstrates good recovery and precision across different animal-derived matrices.[5] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound from Animal Feed
This protocol is a general guideline and should be optimized for your specific feed matrix and analytical instrumentation.
1. Sample Preparation: a. Obtain a representative sample of the animal feed. b. Grind the sample to a fine, uniform powder (e.g., using a 1 mm screen). c. Accurately weigh 5-10 g of the homogenized sample into a centrifuge tube.
2. Extraction: a. Add 20 mL of extraction solvent (e.g., a mixture of acetonitrile and water with a pH modifier like formic or trifluoroacetic acid). b. Vortex or shake vigorously for 20-30 minutes. c. Centrifuge at 4000 rpm for 10 minutes. d. Decant and collect the supernatant. e. Repeat the extraction (steps 2a-2d) on the pellet and combine the supernatants.
3. Solid-Phase Extraction (SPE) Cleanup: a. Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase cartridge) by passing 5 mL of methanol followed by 5 mL of deionized water. b. Loading: Load the combined supernatant from step 2e onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min). c. Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interfering substances. d. Elution: Elute the this compound from the cartridge with 5 mL of an appropriate elution solvent (e.g., methanol with a small percentage of acid or base, depending on the SPE sorbent).
4. Final Preparation and Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis. c. Vortex briefly and filter through a 0.22 µm syringe filter into an autosampler vial. d. Analyze by LC-MS/MS.
This compound Extraction and Analysis Workflow
Caption: A step-by-step workflow for this compound extraction and analysis.
References
- 1. A study of the effect of individual feed constituents on the recovery of this compound from compound animal feedingstuffs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Improved recovery of this compound from animal feedstuffs using a novel extraction method - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Microbiological assay of this compound in animal feeds and pre-mixes--co-operative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wur.nl [wur.nl]
- 5. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Avoparcin Quantification in Poultry Feed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of avoparcin in poultry feed: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay. This compound is a glycopeptide antibiotic previously used as a growth promoter in animal feed. Its monitoring is crucial for regulatory compliance and food safety. This document outlines the experimental protocols, performance characteristics, and workflows of each method to aid researchers in selecting the most appropriate technique for their needs.
Methodology Overview
The choice of analytical method for this compound quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Amperometric Detection (AD) is a widely used technique that separates this compound from other components in the feed matrix before quantification. It offers good selectivity and quantitative performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This technique is often considered the gold standard for confirmatory analysis due to its ability to provide structural information.
-
Microbiological Assay is a traditional method that relies on the antibiotic activity of this compound to inhibit the growth of a susceptible microorganism, typically Bacillus subtilis. The extent of growth inhibition is proportional to the concentration of this compound in the sample.
Data Presentation: A Comparative Analysis
The performance of each method is summarized in the tables below. It is important to note that while data for the microbiological assay in poultry feed is available, detailed performance data for HPLC and LC-MS/MS specifically in poultry feed is limited in the reviewed literature. Therefore, data from animal tissues (e.g., chicken muscle) is included to provide an indication of the expected performance of these chromatographic methods.
Table 1: Comparison of Performance Characteristics for this compound Quantification Methods
| Parameter | HPLC with UV/AD (in Chicken Muscle) | LC-ESI-MS/MS (in Animal Tissues/Milk) | Microbiological Assay (in Chick Mash/Pig Meal) |
| Linearity (r) | Not explicitly stated, but method is quantitative | >0.996 (α-avoparcin), >0.998 (β-avoparcin)[1][2] | Not applicable (based on standard curve) |
| Accuracy (Recovery) | 73.1 - 88.1%[3] | >73.3%[1][2] | 92.8 - 104.2%[4] |
| Precision (RSD) | Not explicitly stated | <12.0%[1][2] | Standard Deviations: 14.0 - 17.6% (absolute)[4] |
| Limit of Detection (LOD) | 0.5 µg/g (UV), 0.2 µg/g (AD)[3] | 3 ng/mL (instrumental)[1][2] | 2 mg/kg[4] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) with UV/Amperometric Detection
This protocol is based on a validated method for the determination of this compound in chicken muscle and serves as a strong starting point for adaptation to poultry feed matrices.[3]
1.1. Sample Preparation and Extraction:
-
Homogenize the poultry feed sample.
-
Extract a representative portion of the homogenized sample with a solution of methanol and 0.2 M sulfuric acid (6:4 v/v).
-
Adjust the pH of the extract to 4 with 1 M sodium hydroxide.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness under reduced pressure.
-
Redissolve the residue in water.
1.2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a Sep-Pak tC18 plus ENV cartridge.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the retained this compound with 50% methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
1.3. HPLC-UV/AD Analysis:
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)[3]
-
Mobile Phase: A gradient formed from:
-
Detection:
-
UV detection at a specified wavelength.
-
Amperometric detection with a glassy-carbon electrode at +900 mV.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a highly sensitive and selective method developed for the analysis of this compound in animal tissues and milk.[1][2]
2.1. Sample Preparation and Extraction:
-
Homogenize the poultry feed sample.
-
Extract the sample with 5% trifluoroacetic acid (TFA).
2.2. Tandem Solid-Phase Extraction (SPE) Cleanup:
-
Perform a two-stage SPE cleanup using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.[1][2]
-
This tandem approach is crucial for minimizing matrix effects and achieving low detection limits.
2.3. LC-MS/MS Analysis:
-
Chromatography: Utilize a suitable liquid chromatography system for the separation of this compound isomers.
-
Mass Spectrometry:
Microbiological Assay
This protocol is based on a well-established method for the determination of this compound in animal feeds and pre-mixes.[4]
3.1. Sample Preparation and Extraction:
-
Extract the poultry feed sample with a mixture of acetone, water, and hydrochloric acid.[4]
-
Clarify the extract to remove solid particles.
3.2. Assay Procedure:
-
Prepare an agar medium inoculated with a susceptible strain of Bacillus subtilis.[4]
-
Apply the clarified sample extract and a series of this compound standards to wells or cylinders on the agar plate.
-
Incubate the plates under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Measure the diameter of the zones of growth inhibition around the sample and standard wells.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration for the standards.
-
Determine the concentration of this compound in the sample by interpolating its zone diameter on the standard curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for HPLC-UV/AD analysis of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for the microbiological assay of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Extention and interlaboratory comparison of an LC-MS/MS multi-class method for the determination of 15 different classes of veterinary drug residues in milk and poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Guide to the Inter-Laboratory Comparison of Avoparcin Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection of avoparcin, a glycopeptide antibiotic previously used as a growth promoter in animal feed. The detection of this compound residues is crucial for monitoring compliance with its ban in many countries and ensuring food safety. This document outlines the experimental protocols and performance data of commonly employed detection methods to assist laboratories in selecting the most appropriate technique for their needs.
Introduction to this compound and Detection Methods
This compound is a glycopeptide antibiotic that was used to promote growth in livestock. Due to concerns about the potential for cross-resistance to vancomycin, a clinically important antibiotic in human medicine, its use in animal feed has been banned in the European Union and other regions. To enforce this ban and monitor for illegal use, sensitive and reliable analytical methods are essential. The primary methods for this compound detection fall into three categories: microbiological assays, chromatographic techniques (HPLC and LC-MS/MS), and immunoassays (ELISA).
This guide will delve into the principles, protocols, and performance characteristics of these methods, drawing on data from single-laboratory validation and collaborative studies.
Comparison of Method Performance
| Method Type | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Citation |
| Microbiological Assay | This compound | Animal Feed | 1 mg/kg | - | - | - | [1] |
| HPLC-UV/AMD | α- and β-avoparcin | Chicken Muscle | 0.5 µg/g (UV), 0.2 µg/g (AMD) | - | 73.1 - 88.1 | - | [2] |
| LC-MS/MS | This compound (α and β) | Animal Tissues, Milk | 3 ng/mL (instrumental) | 5-25 µg/kg (ppb) | > 73.3 | < 12.0 | [3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for the different this compound detection methods and the logical relationship in a comparative analysis.
Figure 1: General experimental workflow for this compound detection.
Figure 2: Logical relationship between screening and confirmatory methods.
Detailed Experimental Protocols
Microbiological Assay
The microbiological assay is a traditional method for detecting antimicrobial activity. It relies on the inhibition of growth of a susceptible bacterial strain by the analyte present in the sample.
Principle: A sample extract is applied to an agar medium inoculated with a susceptible microorganism (e.g., Bacillus subtilis). The presence of this compound inhibits bacterial growth, creating a zone of inhibition around the sample application point. The diameter of this zone is proportional to the concentration of the antibiotic.
Key Experimental Steps:
-
Sample Extraction: The sample is extracted using a suitable solvent mixture, such as acetone, water, and hydrochloric acid.
-
Agar Diffusion Assay: The clarified extract is applied to wells or paper discs on an agar plate seeded with the test organism.
-
Incubation: The plates are incubated under controlled conditions to allow for bacterial growth and diffusion of the antibiotic.
-
Measurement: The diameter of the zone of inhibition is measured and compared to a standard curve prepared with known concentrations of this compound.
A collaborative study involving 18 laboratories demonstrated that a three-plate microbiological screening method could detect this compound at 1 mg/kg in animal feed with a low rate of false positives (2%) and no false negatives at this level in general feed, though sensitivity was lower in calf feed.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer better specificity and quantification capabilities compared to microbiological assays.
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, which consists of two main components (α- and β-avoparcin), HPLC can separate and quantify these individual components. Detection is typically achieved using ultraviolet (UV) or amperometric detectors (AMD).
Key Experimental Steps:
-
Sample Preparation: This involves homogenization of the sample, extraction with a solvent mixture (e.g., methanol-sulfuric acid), and subsequent clean-up using solid-phase extraction (SPE) to remove interfering matrix components.[2]
-
Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an acidic buffer and an organic solvent is commonly used.
-
Detection and Quantification: The separated this compound components are detected by a UV detector at a specific wavelength or by an amperometric detector. Quantification is performed by comparing the peak areas to those of external standards.[2]
A study detailing the determination of residual this compound in chicken muscle reported detection limits of 0.5 µg/g with UV detection and 0.2 µg/g with amperometric detection. Recoveries ranged from 73.1% to 88.1%.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the confirmatory analysis of veterinary drug residues due to its high sensitivity and specificity.
Principle: This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized, and specific precursor ions are selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" of the molecule.
Key Experimental Steps:
-
Sample Preparation: Similar to HPLC, a thorough extraction and clean-up procedure is required. This often involves extraction with an acidic solution and a tandem solid-phase extraction (SPE) using both ion-exchange and reversed-phase cartridges to achieve a very clean extract.[3]
-
LC Separation: A suitable LC column and mobile phase gradient are used to separate this compound from any remaining matrix components.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. Data is acquired in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for α- and β-avoparcin are monitored.
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects.
A validation study for the determination of this compound in animal tissues and milk using LC-MS/MS reported an instrumental limit of detection of 3 ng/mL and limits of quantification in various matrices ranging from 5 to 25 µg/kg (ppb). The method demonstrated good recovery (>73.3%) and precision (RSD < 12.0%).[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: A competitive ELISA format is commonly used for small molecules like this compound. In this format, this compound in the sample competes with a labeled this compound conjugate for a limited number of antibody binding sites, which are typically coated on a microtiter plate. The amount of bound labeled conjugate is inversely proportional to the concentration of this compound in the sample.
Key Experimental Steps:
-
Sample Preparation: A simplified extraction and dilution procedure is usually sufficient for ELISA.
-
Immunoassay: The sample extract is added to the antibody-coated wells, followed by the addition of the enzyme-labeled this compound conjugate.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding reaction. Unbound reagents are then washed away.
-
Substrate Addition and Signal Detection: A substrate is added that reacts with the enzyme to produce a colorimetric signal. The intensity of the color is measured using a plate reader.
-
Quantification: The concentration of this compound is determined by comparing the signal of the sample to a standard curve.
While no specific inter-laboratory studies on this compound ELISA kits were found, evaluations of commercial ELISA kits for other veterinary drugs have shown them to be effective screening tools, with performance characteristics that can be validated for parameters such as specificity, sensitivity, and reproducibility.
Conclusion
The choice of an analytical method for this compound detection is a critical decision for any laboratory involved in food safety and regulatory monitoring. Microbiological assays provide a cost-effective screening tool but lack specificity. HPLC offers improved specificity and quantification, while LC-MS/MS stands as the most sensitive and specific method, ideal for confirmatory purposes. Although specific data is limited, ELISA presents a high-throughput screening alternative.
This guide provides a foundation for understanding and comparing these methods. It is recommended that laboratories conduct in-house validation or participate in proficiency testing schemes to ensure the accuracy and reliability of their chosen method for the specific matrices they analyze.
References
Comparative Analysis of Avoparcin and Vancomycin MIC Values: A Guide for Researchers
This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentration (MIC) values of avoparcin and vancomycin against various Gram-positive bacteria. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Data Presentation: this compound vs. Vancomycin MIC Values
The following table summarizes the MIC values for this compound and vancomycin against key Gram-positive bacterial species. The data has been compiled from various in vitro studies to provide a comparative perspective on the potency of these two glycopeptide antibiotics.
| Bacterial Species | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | This compound | 4 | - | - |
| Vancomycin | 1 | 1 - 2 | 0.25 - >8 | |
| Enterococcus faecium (VanA phenotype) | This compound | - | - | 64 - 512 |
| Vancomycin | - | - | 512 - 1024 | |
| Enterococcus spp. (VanB phenotype) | This compound | - | - | 2 - >16 |
| Vancomycin | - | - | - | |
| Clostridium difficile | This compound | - | - | - |
| Vancomycin | 1 | 1 - 2 | 0.5 - 16 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A '-' indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of MIC values is crucial for assessing the in vitro activity of antimicrobial agents. The most common methods employed in the cited studies are Broth Microdilution and Agar Dilution.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.[1][2][3]
-
Preparation of Antimicrobial Agent: Stock solutions of this compound and vancomycin are prepared at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[4]
-
Serial Dilutions: Two-fold serial dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.[5]
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.[5]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[5]
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium.[1][2]
-
Preparation of Antimicrobial Agent: Stock solutions of the antibiotics are prepared as described for the broth microdilution method.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.
Mechanism of Action of Glycopeptide Antibiotics
This compound and vancomycin belong to the glycopeptide class of antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.
References
- 1. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility [mdpi.com]
- 2. Laboratory Testing for Vancomycin-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Avoparcin in Vancomycin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of avoparcin in various commercially available vancomycin immunoassays. Due to the structural similarity between the glycopeptide antibiotic this compound and vancomycin, there is a significant likelihood of interference, leading to inaccurate measurements of vancomycin concentrations in patient samples. This guide outlines the principles of common vancomycin immunoassays, discusses the potential for this compound cross-reactivity, and provides a standardized protocol for evaluating such interference.
Structural Analogs: Vancomycin and this compound
Vancomycin and this compound are both glycopeptide antibiotics characterized by a complex seven-membered amino acid ring structure. This structural homology is the primary reason for the potential cross-reactivity in immunoassays that utilize antibodies to recognize vancomycin. This compound is a mixture of two closely related compounds, α-avoparcin and β-avoparcin, the latter containing an additional chlorine atom. This high degree of similarity suggests that antibodies raised against vancomycin may also bind to this compound, leading to falsely elevated vancomycin readings.
Overview of Vancomycin Immunoassay Technologies
Several immunoassay technologies are commonly used for the therapeutic drug monitoring of vancomycin. The fundamental principle of these assays is the competitive binding between vancomycin in a sample and a labeled form of the drug for a limited number of anti-vancomycin antibody binding sites.[1] The extent of this competition is inversely proportional to the concentration of vancomycin in the sample.
Commonly Employed Vancomycin Immunoassays:
-
Fluorescence Polarization Immunoassay (FPIA): This technique uses a fluorescein-labeled vancomycin derivative. When the labeled drug binds to the antibody, the polarization of its fluorescence increases. Unbound labeled drug exhibits lower polarization. The degree of polarization is inversely related to the concentration of unlabeled vancomycin in the sample.
-
Enzyme-Multiplied Immunoassay Technique (EMIT): In this assay, vancomycin is labeled with an enzyme. When the enzyme-labeled vancomycin is bound by the antibody, the enzyme's activity is inhibited. Vancomycin in the sample competes for antibody binding, thus increasing the amount of active enzyme. The enzyme activity is proportional to the vancomycin concentration.
-
Particle-Enhanced Turbidimetric Inhibition Immunoassay (PETIA): This method utilizes microparticles coated with vancomycin. In the absence of free vancomycin, anti-vancomycin antibodies cause the microparticles to agglutinate, increasing the turbidity of the solution. Vancomycin in the sample inhibits this agglutination, resulting in a lower turbidity that is proportional to the drug concentration.[2]
-
Chemiluminescent Microparticle Immunoassay (CMIA): This assay involves vancomycin-coated microparticles and acridinium-labeled anti-vancomycin antibodies. The binding of the antibody to the microparticle results in a chemiluminescent signal. Vancomycin in the sample competes for antibody binding, reducing the signal in a concentration-dependent manner.
Potential for this compound Cross-Reactivity
Given that this compound shares a more similar core structure with vancomycin than some of these other glycopeptides, it is plausible that it could also interfere with certain immunoassays. The degree of cross-reactivity would likely depend on the specific antibody used in the assay and its epitope recognition.
Comparison of Vancomycin Immunoassay Performance with Potential Cross-Reactants
The following table summarizes the observed cross-reactivity of various glycopeptides in different vancomycin immunoassay platforms. Note: Specific data for this compound is not available and is inferred as "Potential for Cross-Reactivity" based on structural similarity.
| Immunoassay Type | Cross-Reactant | Reported Cross-Reactivity (%) | Reference |
| PETIA | Telavancin | 45.2% to 53.8% (Synchron system) | [3] |
| 1.1 to 5.6 µg/mL reported at 5 to 120 µg/mL Telavancin (Vista system) | [3] | ||
| Teicoplanin | Variable, assay dependent | [2] | |
| This compound | Potential for Cross-Reactivity | - | |
| CMIA | Telavancin | 0.8% to 5.4% (Architect system) | [3] |
| 1.6 to 31.6 µg/mL reported at 5 to 120 µg/mL Telavancin (Advia Centaur XP system) | [3] | ||
| Teicoplanin | Variable, assay dependent | - | |
| This compound | Potential for Cross-Reactivity | - | |
| FPIA | Telavancin | No cross-reactivity observed | [3] |
| Teicoplanin | Variable, assay dependent | - | |
| This compound | Potential for Cross-Reactivity | - | |
| EMIT | Telavancin | No cross-reactivity observed | [3] |
| Teicoplanin | Variable, assay dependent | - | |
| This compound | Potential for Cross-Reactivity | - |
Experimental Protocols
General Protocol for Cross-Reactivity Testing
The following is a generalized experimental protocol for determining the cross-reactivity of this compound in a vancomycin immunoassay, based on the NCCLS Guideline EP7-A for interference testing.[2]
Objective: To quantify the percentage of cross-reactivity of this compound in a specific vancomycin immunoassay.
Materials:
-
Vancomycin immunoassay kit (including calibrators and controls)
-
Automated immunoassay analyzer
-
This compound standard of known purity
-
Drug-free human serum pool
-
Vancomycin standard of known purity
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., deionized water or a buffer compatible with the assay).
-
Prepare a stock solution of vancomycin in drug-free human serum at a clinically relevant concentration (e.g., 15 µg/mL).
-
-
Preparation of Test Samples:
-
Spike the drug-free human serum with the this compound stock solution to achieve a range of concentrations to be tested (e.g., 10, 50, 100, 200 µg/mL).
-
Prepare a control sample of drug-free human serum.
-
Prepare a vancomycin control sample from the vancomycin stock solution.
-
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run the quality control materials to ensure the assay is performing within specified limits.
-
Analyze the prepared test samples (this compound-spiked serum, drug-free serum, and vancomycin control) in triplicate.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Record the apparent vancomycin concentration for each of the this compound-spiked samples.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Vancomycin Concentration / Concentration of this compound) x 100
-
Interpretation of Results:
The calculated percentage of cross-reactivity will indicate the degree to which this compound interferes with the vancomycin immunoassay. A higher percentage indicates a greater potential for clinically significant interference.
Visualizations
Caption: Structural similarity leading to potential immunoassay cross-reactivity.
Caption: Experimental workflow for determining cross-reactivity.
References
- 1. An Overview of Analytical Methodologies for Determination of Vancomycin in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Variability in telavancin cross-reactivity among vancomycin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations for cross-reactivity between vancomycin and other glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Screening Methods for the Banned Antibiotic Avoparcin
For Researchers, Scientists, and Drug Development Professionals
The prohibition of avoparcin as a feed additive in many countries necessitates robust and validated screening methods to monitor its absence in the food chain. This guide provides a comparative overview of common analytical techniques used for the detection of this compound, offering insights into their performance, methodologies, and applications.
Performance Comparison of this compound Screening Methods
The selection of an appropriate screening method for this compound depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. The following table summarizes the key performance characteristics of three widely used methods: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or amperometric detection, and Microbiological Assays.
| Feature | LC-MS/MS | HPLC-UV/AMD | Microbiological Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance or electrochemical response | Inhibition of bacterial growth |
| Limit of Detection (LOD) | Instrumental LOD: 3 ng/mL[1] | 0.5 µg/g (UV), 0.2 µg/g (AMD) in chicken muscle | 1 mg/kg in animal feed[2] |
| Limit of Quantification (LOQ) | 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken)[1] | Not explicitly stated | Not applicable (qualitative) |
| Recovery | >73.3% in animal tissues and milk[1] | 73.1-88.1% in chicken muscle | Not applicable |
| Specificity | High | Moderate to High | Low (potential for cross-reactivity) |
| Throughput | Moderate | Moderate | High |
| Confirmation | Yes | No (requires confirmation) | No (requires confirmation) |
| Matrix | Animal tissues, milk, feed | Chicken muscle, feed | Animal feed |
Detailed Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for confirmatory analysis.
Sample Preparation (Animal Tissues and Milk) [1]
-
Extraction: Homogenize the sample and extract with 5% trifluoroacetic acid (TFA).
-
Centrifugation: Centrifuge the extract to separate the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an ion-exchange (SAX) cartridge.
-
Load the supernatant onto the SAX cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound fraction.
-
Further clean up the eluate using a C18 cartridge.
-
-
Concentration: Evaporate the final eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis [1]
-
Chromatographic Separation: Utilize a suitable C18 column with a gradient elution program.
-
Mass Spectrometric Detection: Employ an electrospray ionization (ESI) source in positive mode. Monitor the specific precursor-to-product ion transitions for this compound α and β.
LC-MS/MS experimental workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC)
A more accessible technique for screening, though less specific than LC-MS/MS.
Sample Preparation (Chicken Muscle)
-
Extraction: Homogenize the chicken muscle sample with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
-
pH Adjustment and Centrifugation: Adjust the pH to 4 with 1 mol/L sodium hydroxide and centrifuge.
-
Evaporation and Dissolution: Evaporate the supernatant to dryness and dissolve the residue in water.
-
Purification: Adjust the aqueous layer to pH 4 and purify using a Sep-Pak tC18 plus ENV cartridge.
-
Elution and Concentration: Wash the cartridge with water and elute the retained substances with 50% methanol. Evaporate the eluate to dryness and dissolve the residue in water for HPLC analysis.
HPLC Analysis
-
Column: Cosmosil 5C18-AR column (4.6 mm x 25 cm).
-
Mobile Phase: A gradient formed from 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and 2.5% acetic acid-acetonitrile (10:90).
-
Detection: UV detector at 280 nm or an amperometric detector with a glassy-carbon electrode (+900 mV).
Microbiological Screening Assay
A qualitative method for screening large numbers of samples, particularly in animal feed.
Principle
This method relies on the principle of microbial growth inhibition. A sample extract is applied to an agar plate inoculated with a susceptible bacterial strain (e.g., Bacillus subtilis). The presence of this compound at a concentration above the detection limit will inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the sample.
General Procedure
-
Extraction: Extract the finely ground feed sample with a suitable solvent (e.g., a mixture of acetone, water, and hydrochloric acid).
-
Clarification: Centrifuge or filter the extract to obtain a clear solution.
-
Application: Apply a known volume of the extract to a well or onto a paper disc placed on the surface of the inoculated agar plate.
-
Incubation: Incubate the plate under controlled conditions to allow for bacterial growth.
-
Observation: Examine the plate for the presence of a zone of inhibition around the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte (this compound).
General Principle (Competitive ELISA)
-
Coating: Microtiter plate wells are coated with this compound-specific antibodies.
-
Competition: The sample extract and a known amount of enzyme-labeled this compound are added to the wells. The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A substrate is added that reacts with the enzyme to produce a color change.
-
Measurement: The intensity of the color is measured, which is inversely proportional to the concentration of this compound in the sample.
Note: While ELISA is a common technique for antibiotic screening, a thorough search did not yield specific commercially available ELISA kits for this compound with detailed performance data at the time of this publication. Researchers interested in this method should inquire with immunoassay kit manufacturers for potential availability.
Logical Relationships in Screening and Confirmation
Workflow from screening to confirmation for this compound testing.
References
proficiency testing for avoparcin residue analysis in food matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of avoparcin residues in food matrices are critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of analytical methods for this compound residue analysis, supported by experimental data, to assist researchers and laboratory professionals in selecting the most appropriate methodology for their needs.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound residue analysis is often a trade-off between sensitivity, selectivity, and sample throughput. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Amperometric Detection (AMD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the performance of these methods in various food matrices.
| Analytical Method | Matrix | Sample Preparation | Recovery (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| HPLC-UV/AMD | Chicken Muscle | Homogenization with methanol-sulfuric acid, centrifugation, solid-phase extraction (SPE) | 73.1 - 88.1 | LOD: 0.5 µg/g (UV), 0.2 µg/g (AMD) | [1] |
| LC-ESI-MS/MS | Animal Tissues (Beef, Chicken Muscle, Liver) & Milk | Extraction with 5% trifluoroacetic acid, tandem solid-phase extraction (ion-exchange and C18) | > 73.3 | Instrumental LOD: 3 ng/mL; Detection capability: 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver) | [2] |
Experimental Protocols
HPLC-UV/AMD for this compound in Chicken Muscle[1]
a. Sample Preparation:
-
Homogenize chicken muscle with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
-
Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.
-
Evaporate the supernatant to dryness and dissolve the residue in water.
-
Adjust the aqueous layer to pH 4.
-
Purify the extract using a Sep-Pak tC18 plus ENV cartridge.
-
Wash the cartridge with water and elute the retained substances with 50% methanol.
-
Evaporate the eluate to dryness and redissolve the residue in water for HPLC analysis.
b. HPLC Conditions:
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)
-
Mobile Phase: A gradient formed from A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5) (pH 4.0) and B: 2.5% acetic acid-acetonitrile (10:90).
-
Detection: UV and Amperometric Detection (AMD) with a glassy-carbon electrode (+900 mV).
LC-ESI-MS/MS for this compound in Animal Tissues and Milk[2]
a. Sample Preparation:
-
Extract the sample with 5% trifluoroacetic acid.
-
Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.
b. LC-MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of the transitions for the major components of this compound, α-avoparcin (m/z 637 -> 86/113/130) and β-avoparcin (m/z 649 -> 86/113/130).
Workflow for this compound Residue Analysis
The following diagram illustrates a typical workflow for the analysis of this compound residues in food matrices, from sample reception to final data analysis.
Caption: General workflow for this compound residue analysis in food.
References
A Comparative Analysis of Avoparcin and Vancomycin Binding Affinity to D-Ala-D-Ala
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Critical Glycopeptide Antibiotics
Avoparcin and vancomycin, both members of the glycopeptide class of antibiotics, share a fundamental mechanism of action: the inhibition of bacterial cell wall synthesis. This is achieved through high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, effectively preventing their incorporation into the growing cell wall and leading to bacterial lysis. Given their structural and functional similarities, a detailed comparison of their binding affinities to this critical target is essential for understanding their efficacy and the dynamics of cross-resistance.
This guide provides a comparative overview of the binding affinity of this compound and vancomycin to D-Ala-D-Ala, supported by experimental data from peer-reviewed studies. We present quantitative binding data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in antimicrobial drug development.
Quantitative Comparison of Binding Affinity
The binding affinity of glycopeptide antibiotics to their D-Ala-D-Ala target is a key determinant of their antibacterial potency. The following table summarizes the association constants (Kₐ) for β-avoparcin and vancomycin with D-Ala-D-Ala analogues, as determined by ultraviolet (UV) spectrophotometry. A higher association constant indicates a stronger binding affinity.
| Antibiotic | Ligand | Association Constant (Kₐ) in M⁻¹ | Reference |
| β-Avoparcin | Acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala) | 1.1 x 10⁵ | [1] |
| Diacetyl-L-lysyl-D-alanyl-D-alanine (Ac₂-L-Lys-D-Ala-D-Ala) | 1.5 x 10⁶ | [1] | |
| Vancomycin | Acetyl-D-alanyl-D-alanine (Ac-D-Ala-D-Ala) | 3.6 x 10⁴ | [1] |
Note: The data for β-avoparcin and vancomycin were obtained from separate studies that employed the same experimental technique (UV difference spectrophotometry), allowing for a reasonable comparison.
The data indicates that β-avoparcin exhibits a slightly higher binding affinity for Ac-D-Ala-D-Ala compared to vancomycin. Furthermore, the affinity of β-avoparcin is significantly enhanced when binding to the longer, more biologically relevant tripeptide analogue, Ac₂-L-Lys-D-Ala-D-Ala. While a direct comparison of vancomycin's binding to this tripeptide under the exact same conditions is not available in the cited literature, it is well-established that vancomycin also binds with high affinity to this target. Studies using other techniques, such as isothermal titration calorimetry, have provided detailed thermodynamic profiles of the vancomycin-Ac₂-L-Lys-D-Ala-D-Ala interaction.
Mechanism of Action: Targeting the D-Ala-D-Ala Terminus
Both this compound and vancomycin possess a rigid, basket-like structure that forms a binding pocket perfectly shaped to accommodate the D-Ala-D-Ala dipeptide. The binding is stabilized by a network of five hydrogen bonds between the antibiotic and the peptide ligand. This sequestration of the peptidoglycan precursor prevents its utilization by bacterial transglycosylases and transpeptidases, thereby halting cell wall construction.
Experimental Protocols
The determination of binding affinities is crucial for the quantitative comparison of antibiotic performance. Below are detailed methodologies for two common techniques used to study the interaction between glycopeptide antibiotics and their targets.
UV Difference Spectrophotometry
This method was employed in the studies providing the comparative data in the table above.
Principle: The binding of the D-Ala-D-Ala ligand to the glycopeptide antibiotic induces a change in the UV absorbance spectrum of the antibiotic. By titrating the antibiotic with increasing concentrations of the ligand and measuring the resulting absorbance changes, the association constant (Kₐ) can be calculated.
Experimental Protocol (Adapted from Billot-Klein et al., 1994):
-
Preparation of Solutions:
-
Prepare a stock solution of the glycopeptide antibiotic (vancomycin or this compound) of known concentration in a suitable buffer (e.g., 20 mM citrate buffer, pH 5.1).
-
Prepare a concentrated stock solution of the D-Ala-D-Ala analogue (e.g., Ac-D-Ala-D-Ala) in the same buffer.
-
-
Spectrophotometer Setup:
-
Use a dual-beam spectrophotometer with 1-cm path length cuvettes.
-
Place the antibiotic solution in both the reference and sample cuvettes to establish a baseline.
-
-
Titration:
-
Add small, successive aliquots of the concentrated ligand solution to the sample cuvette.
-
After each addition, allow the solution to equilibrate (typically less than 15 minutes).
-
Record the difference in absorbance between the sample and reference cuvettes at a specific wavelength (e.g., 282 nm).
-
-
Data Analysis:
-
Plot the change in absorbance as a function of the ligand concentration.
-
The resulting titration curve is then fitted to a binding equation (e.g., using the Wilkinson method) to calculate the association constant (Kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC provides a more comprehensive thermodynamic profile of the binding interaction, including enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding affinity.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the macromolecule (in this case, the antibiotic), and the heat changes are recorded.
Experimental Protocol (General procedure):
-
Sample Preparation:
-
Prepare solutions of the glycopeptide antibiotic and the D-Ala-D-Ala ligand in the same buffer, ensuring they are degassed to prevent air bubbles.
-
Accurately determine the concentrations of both solutions.
-
-
ITC Instrument Setup:
-
Load the antibiotic solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the sample cell.
-
After each injection, the heat change associated with the binding is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to antibiotic.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the association constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Conclusion
Both this compound and vancomycin are potent glycopeptide antibiotics that derive their antibacterial activity from their high-affinity binding to the D-Ala-D-Ala terminus of bacterial cell wall precursors. The available data suggests that β-avoparcin may have a slightly stronger interaction with this target compared to vancomycin, particularly with longer peptide analogues. Understanding these subtle differences in binding affinity is crucial for the development of new glycopeptide antibiotics and for managing the ongoing challenge of antibiotic resistance. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative binding studies.
References
validation of a confirmatory method for avoparcin using high-resolution mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for the confirmation and quantification of avoparcin residues in various matrices. This compound is a glycopeptide antibiotic previously used as a growth promoter in animal feed. Due to concerns about antibiotic resistance, its use has been banned in many countries, necessitating robust and reliable analytical methods for monitoring and enforcement.
This document outlines the experimental protocols and performance characteristics of a proposed confirmatory method using High-Resolution Mass Spectrometry (HRMS), alongside established alternative methods. The objective is to offer a comprehensive resource for laboratories to select and validate appropriate testing strategies for this compound.
Methodology Comparison: Performance and Validation Parameters
The selection of an analytical method for this compound detection depends on the required sensitivity, selectivity, and the nature of the sample matrix. High-Resolution Mass Spectrometry is presented here as a state-of-the-art confirmatory technique, compared against a sensitive tandem mass spectrometry method, a more traditional chromatographic approach, and a screening microbiological assay.
| Parameter | LC-HRMS (Orbitrap) | LC-ESI-MS/MS | HPLC-UV/Amperometric Detection | Microbiological Assay |
| Principle | High-resolution mass analysis for high specificity and confirmatory power. | Tandem mass spectrometry for high sensitivity and selectivity. | Chromatographic separation with UV and electrochemical detection. | Inhibition of bacterial growth. |
| Limit of Detection (LOD) | Estimated: 0.5 - 5.5 ng/g[1] | Instrumental LOD: 3 ng/mL[2] | 0.5 µg/g (UV), 0.2 µg/g (Amperometric)[3] | 2 mg/kg[4] |
| Limit of Quantification (LOQ) | Estimated: 1.0 - 15 ng/g | 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken)[2] | Not explicitly stated, likely higher than LOD. | Not applicable for screening. |
| Linearity (r²) | >0.99 (typical for HRMS methods)[5][6] | >0.996 (α-avoparcin), >0.998 (β-avoparcin)[2] | Not explicitly stated. | Not applicable. |
| Recovery | Estimated: 70-120%[1] | >73.3%[2] | 73.1 - 88.1%[3] | 92.8 - 104.2%[4] |
| Precision (RSD) | <15%[1][5] | <12.0%[2] | Not explicitly stated. | 14.0 - 17.6%[4] |
| Specificity | Very High | High | Moderate | Low (potential for cross-reactivity) |
| Confirmatory Capability | Yes (High-resolution accurate mass data) | Yes (Precursor/product ion ratios) | No | No |
Note: Performance characteristics for the LC-HRMS method are estimated based on published methods for other peptide antibiotics, as a specific validated method for this compound using this technique was not found in the reviewed literature. The data presented for the alternative methods are from published validation studies.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the compared techniques.
Confirmatory Method: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This proposed method utilizes the high resolving power of an Orbitrap mass spectrometer for unambiguous identification and confirmation of this compound.
-
Sample Preparation (Animal Tissue)
-
Homogenize 5g of tissue.
-
Extract with 10 mL of acidified methanol via shaking or sonication.
-
Centrifuge the sample to pellet solids.
-
Perform solid-phase extraction (SPE) on the supernatant using a polymeric cartridge for clean-up.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable injection solvent.
-
-
LC-HRMS Analysis
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape.
-
Mass Spectrometry: Employ a Q-Exactive Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode.
-
Data Acquisition: Acquire data in full scan mode at a resolution of 70,000 FWHM. Use an inclusion list for the expected m/z of this compound's precursor ions to trigger fragmentation for confirmatory data.
-
Confirmation Criteria: Identification is based on the accurate mass measurement (with a mass tolerance of <5 ppm) of the precursor ion and the presence of characteristic product ions.
-
Alternative Method 1: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This is a highly sensitive and selective method suitable for quantification at low levels.[2]
-
Sample Preparation (Animal Tissue & Milk) [2]
-
Extract the sample with 5% trifluoroacetic acid.
-
Perform tandem solid-phase extraction (SPE) using an ion-exchange (SAX) cartridge followed by a C18 cartridge for clean-up.
-
Elute the this compound from the cartridges.
-
Evaporate and reconstitute the sample for injection.
-
-
LC-MS/MS Analysis [2]
-
Data Acquisition: Use multiple reaction monitoring (MRM) in positive electrospray ionization mode.
-
MRM Transitions: Monitor the transitions for α-avoparcin (m/z 637 -> 86/113/130) and β-avoparcin (m/z 649 -> 86/113/130).
-
Alternative Method 2: High-Performance Liquid Chromatography with UV and Amperometric Detection (HPLC-UV/AMD)
A traditional chromatographic method that can be used for quantification, though with less specificity than mass spectrometric methods.[3]
-
Sample Preparation (Chicken Muscle) [3]
-
Homogenize the sample in a methanol-sulfuric acid (6:4) solution.
-
Adjust the pH to 4 and centrifuge.
-
Evaporate the supernatant and redissolve in water.
-
Purify the aqueous layer using a Sep-Pak tC18 plus ENV cartridge.
-
Elute with 50% methanol, evaporate, and reconstitute in water.
-
-
HPLC Analysis [3]
-
Column: Cosmosil 5C18-AR.
-
Detection: UV detector and an amperometric detector with a glassy-carbon electrode (+900 mV).
-
Alternative Method 3: Microbiological Assay
A screening method based on the antimicrobial properties of this compound.[4]
-
Sample Preparation (Animal Feed) [4]
-
Extract the sample with a mixture of acetone, water, and hydrochloric acid.
-
-
Assay [4]
-
Determine the antibiotic activity of the clarified extract by measuring the diffusion of this compound in an agar medium inoculated with a susceptible bacterial strain, such as Bacillus subtilis.
-
The size of the inhibition zone is proportional to the concentration of the antibiotic.
-
Visualized Workflows
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for the confirmatory analysis of this compound using LC-HRMS.
Caption: Logical relationship of detection principles for different this compound analysis methods.
References
- 1. Analysis of peptide antibiotic residues in milk using liquid chromatography-high resolution mass spectrometry (LC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbiological assay of this compound in animal feeds and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Screening of multi-class antibiotics in pork meat by LC-Orbitrap-MS with modified QuEChERS extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qcap-egypt.com [qcap-egypt.com]
performance characteristics of different analytical methods for avoparcin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance characteristics of various analytical methods for the determination of avoparcin, a glycopeptide antibiotic. The following sections present quantitative data in a structured format, outline experimental protocols for key methods, and visualize a general experimental workflow. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Performance Characteristics of Analytical Methods
The selection of an analytical method for this compound determination depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the key performance characteristics of commonly employed methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Matrix |
| Microbiological Assay | 2 mg/kg[1] | - | 92.8 - 104.2[1] | 14.0 - 17.6[1] | Animal Feeds, Pre-mixes |
| HPLC with UV Detection | 0.5 µg/g[2] | - | 73.1 - 88.1[2] | - | Chicken Muscle |
| HPLC with Amperometric Detection (AMD) | 0.2 µg/g[2] | - | 73.1 - 88.1[2] | - | Chicken Muscle |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 3 ng/mL (instrumental)[3] | 5 ppb (milk), 10 ppb (beef), 25 ppb (chicken muscle and liver)[3] | > 73.3[3] | < 12.0[3] | Animal Tissues, Milk |
| Capillary Electrophoresis (CE) | 0.2 - 0.5 ppm[4] | - | - | Highly reproducible[4] | Bulk Drug, Formulated Products |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of the experimental protocols for the discussed analytical methods.
Microbiological Assay
This method relies on the antibiotic activity of this compound to inhibit the growth of a susceptible microorganism.
-
Sample Extraction: The sample is extracted using a mixture of acetone, water, and hydrochloric acid.[1]
-
Assay: The clarified extract is applied to an agar medium inoculated with Bacillus subtilis.[1]
-
Quantification: The antibiotic activity is determined by measuring the diameter of the inhibition zone, where the growth of the bacteria is prevented by the diffusion of this compound.[1]
High-Performance Liquid Chromatography (HPLC) with UV and Amperometric Detection
This method separates this compound from other components in a sample, followed by detection using ultraviolet and/or amperometric sensors.
-
Sample Extraction: this compound is extracted from the sample (e.g., chicken muscle) by homogenization with a methanol-sulfuric acid solution.[2]
-
Purification: The pH of the extract is adjusted, and it is then purified using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak tC18).[2]
-
Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. A gradient mobile phase consisting of acetic acid, sodium heptane sulfonic acid, and acetonitrile is used for separation.[2]
-
Detection: The separated this compound is detected using a UV detector and an amperometric detector with a glassy-carbon electrode.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
-
Sample Extraction: The sample is extracted with 5% trifluoroacetic acid (TFA).[3]
-
Purification: A tandem solid-phase extraction (SPE) procedure using an ion-exchange (SAX) and a C18 cartridge is employed for clean-up.[3]
-
LC-MS/MS Analysis: The purified extract is analyzed by LC-ESI-MS/MS. Detection is achieved by multiple reaction monitoring (MRM) of the specific precursor and product ions for α-avoparcin and β-avoparcin.[3]
Capillary Electrophoresis (CE)
This technique separates the two main components of this compound, α-avoparcin and β-avoparcin, based on their different electrophoretic mobilities in an electric field.
-
Separation: Capillary zone electrophoresis (CZE) is performed using a bare fused-silica capillary. The separation is achieved in a borate buffer at an optimal pH of 9.2.[4]
-
Resolution Enhancement: The addition of sodium dodecyl sulfate (SDS) to the running buffer can be used to achieve baseline resolution of the this compound components.[4]
-
Detection: Detection is typically carried out using a UV detector.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of this compound in a given sample.
Caption: A generalized workflow for the analysis of this compound.
References
- 1. Microbiological assay of this compound in animal feeds and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in animal formulations by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoparcin's Footprint on Gut Microbiota: A Comparative Analysis with Other Antibiotics
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative impact of avoparcin and other antibiotics on the gut microbiota. This document synthesizes available experimental data to provide an objective overview of performance, microbial community shifts, and underlying mechanisms.
This compound, a glycopeptide antibiotic formerly used as a growth promoter in livestock, has left a lasting legacy on our understanding of the intricate relationship between antibiotics, gut microbiota, and the emergence of antimicrobial resistance. Its structural similarity to vancomycin, a critical antibiotic in human medicine, led to concerns about cross-resistance and its eventual ban in many countries. This guide provides a comparative analysis of this compound's impact on the gut microbiota versus other commonly used antibiotics in animal production, supported by experimental findings.
Performance and Microbial Community Dynamics: A Tabular Comparison
The following tables summarize quantitative data from various studies, offering a comparative perspective on how different antibiotics modulate the gut microbiota and influence animal performance. It is important to note that direct head-to-head comparisons under identical conditions are limited, and results can vary based on factors such as animal species, diet, and experimental duration.
Table 1: Comparative Effects of this compound and Other Antibiotics on Broiler Chicken Performance
| Antibiotic | Dosage | Duration | Impact on Weight Gain | Impact on Feed Conversion Ratio (FCR) | Reference |
| This compound | 10-20 ppm | 42 days | Increased | Improved | [1] |
| Virginiamycin | 20 ppm | 42 days | Increased | Improved | [2] |
| Bacitracin | 50-100 ppm | 42 days | Increased | Improved | [3] |
| Tylosin | 20-50 ppm | 42 days | Increased | Improved | [4] |
| Enrofloxacin | 10 mg/kg | 5 days | No significant change | No significant change | [5] |
Table 2: Comparative Impact of this compound and Other Antibiotics on Gut Microbiota Composition in Broiler Chickens
| Antibiotic | Key Microbial Changes | Impact on Diversity | Reference |
| This compound | Increased prevalence of vancomycin-resistant enterococci (VRE). | Data not consistently reported. | [6] |
| Virginiamycin | Increased abundance of Lactobacillus and Bifidobacterium.[7] | Generally maintained or slightly increased.[2] | [2][7] |
| Bacitracin | Reduced Clostridium perfringens. Increased Lactobacillus and Enterococcus. | Variable, can be reduced.[3] | [3] |
| Tylosin | Reduced Lactobacillus. Altered Firmicutes to Bacteroidetes ratio.[4] | Reduced.[4] | [4] |
| Enrofloxacin | Broad-spectrum reduction in bacterial populations.[5] | Significantly reduced.[5] | [5] |
Experimental Methodologies: A Closer Look
Understanding the experimental protocols is crucial for interpreting the data and designing future studies. Below is a detailed methodology for a typical experiment evaluating the impact of antibiotic growth promoters on the gut microbiota of broiler chickens.
Experimental Workflow for Antibiotic Impact Assessment
Caption: A generalized workflow for evaluating the impact of antibiotics on broiler gut microbiota.
Detailed Protocol:
-
Animal Model and Housing: Day-old broiler chicks are randomly assigned to different treatment groups, with multiple replicate pens per group to ensure statistical power. Birds are housed in a controlled environment with ad libitum access to feed and water.
-
Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the broilers. The control group receives the basal diet, while treatment groups receive the basal diet supplemented with specific antibiotics (e.g., this compound, virginiamycin) at predetermined concentrations.
-
Data and Sample Collection: Body weight and feed intake are recorded weekly to calculate weight gain and feed conversion ratio (FCR). At the end of the experimental period (e.g., 42 days), birds are euthanized, and intestinal contents from the ileum and cecum are collected for microbiota analysis.
-
Microbiota Analysis:
-
DNA Extraction: Total DNA is extracted from the intestinal contents using commercial kits.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: The sequencing data is processed to remove low-quality reads and chimeras. Operational taxonomic units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample community differences, respectively.
-
The Host Response: A Look at Signaling Pathways
The gut microbiota does not exist in isolation; it constantly interacts with the host's immune system. Antibiotic-induced alterations in the gut microbiota can modulate host signaling pathways, influencing inflammation and immune responses. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is known to be influenced by gut microbes.[8][9]
NF-κB Signaling Pathway and Gut Microbiota Interaction
Caption: Modulation of the NF-κB signaling pathway by gut microbiota and antibiotics.
Changes in the composition of the gut microbiota due to antibiotics like this compound can alter the presentation of microbe-associated molecular patterns (MAMPs) to host cells. This can lead to either an activation or suppression of the NF-κB pathway, resulting in a pro- or anti-inflammatory state in the gut. While direct evidence linking this compound to specific NF-κB modulation is limited, the general principle of antibiotic-induced dysbiosis affecting this pathway is well-established.
Conclusion
The use of this compound as a growth promoter has provided critical lessons on the far-reaching consequences of antibiotic use in agriculture. While effective in improving performance, its impact on the selection for antibiotic-resistant bacteria highlights the need for a cautious and informed approach to the use of all antibiotics. Comparative analysis with other antibiotics reveals that each compound has a unique signature on the gut microbiota, influencing different bacterial populations and host responses. Future research should focus on more direct comparative studies and the elucidation of the precise molecular mechanisms by which these antibiotics and their alternatives modulate the gut ecosystem and host health. This will be instrumental in developing sustainable and safe strategies for animal production.
References
- 1. Comparative Metagenomic Analysis of Chicken Gut Microbial Community, Function, and Resistome to Evaluate Noninvasive and Cecal Sampling Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Intestinal Microbiota and Response to Dietary Virginiamycin Supplementation in the Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of antibiotic growth promoter and its natural alternative on poultry cecum ecosystem: an integrated analysis of gut microbiota and host expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metagenomic analysis of gut microbiota diversity in poultry before and after antibiotic administration | Prasolova | Veterinary Science Today [veterinary.arriah.ru]
- 6. Frontiers | Effects of Dietary Antimicrobial Growth Promoters on Performance Parameters and Abundance and Diversity of Broiler Chicken Gut Microbiome and Selection of Antibiotic Resistance Genes [frontiersin.org]
- 7. Xylo-oligosaccharides and virginiamycin differentially modulate gut microbial composition in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB Regulation by Gut Microbiota Decides Homeostasis or Disease Outcome During Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for Alpha- and Beta-Avoparcin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantitative determination of alpha- and beta-avoparcin, glycopeptide antibiotics formerly used as animal growth promoters. The validation of analytical standards is critical for ensuring the accuracy and reliability of residue monitoring and pharmacokinetic studies. This document outlines the performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet/Amperometric Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. The following tables summarize the key validation parameters for each technique, providing a basis for objective comparison.
| Validation Parameter | HPLC with UV/Amperometric Detection | LC-MS/MS | Microbiological Assay |
| Linearity | Data not explicitly available in the reviewed literature. | α-avoparcin: r > 0.996β-avoparcin: r > 0.998[1] | Data not explicitly available in the reviewed literature. |
| Accuracy (Recovery) | 73.1 - 88.1% in chicken muscle.[2] | > 73.3% in various animal tissues and milk.[1] | 92.8% (chick mash), 104.2% (pig meal), 101.8% (pre-mix).[3] |
| Precision (RSD) | Data not explicitly available in the reviewed literature. | < 12.0%.[1] | 17.6% (chick mash), 14.0% (pig meal), 14.6% (pre-mix).[3] |
| Specificity | Moderate; potential for interference from matrix components. | High; based on specific precursor-product ion transitions. | Low; susceptible to interference from other antimicrobial compounds. |
| Limit of Detection (LOD) | 0.5 µg/g (UV)0.2 µg/g (Amperometric).[2] | Instrumental LOD: 3 ng/mL.[1] | Lowest limit of determination: 2 mg/kg.[3] |
| Limit of Quantitation (LOQ) | Data not explicitly available in the reviewed literature. | Quantifiable at 5 ppb (milk), 10 ppb (beef), and 25 ppb (chicken muscle and liver).[1] | Data not explicitly available in the reviewed literature. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) with UV/Amperometric Detection
This method is suitable for the quantification of avoparcin residues in animal tissues.
a) Sample Preparation and Extraction [2]
-
Homogenize chicken muscle tissue with a mixture of methanol and 0.2 mol/L sulfuric acid (6:4).
-
Adjust the pH of the homogenate to 4 with 1 mol/L sodium hydroxide and centrifuge.
-
Collect the supernatant and evaporate to dryness.
-
Dissolve the residue in water and adjust the pH to 4.
-
Purify the aqueous solution using a Sep-Pak tC18 plus ENV cartridge.
-
Wash the cartridge with water and elute the retained substances with 50% methanol.
-
Evaporate the eluate to dryness under reduced pressure.
-
Reconstitute the residue in water for HPLC analysis.
b) Chromatographic Conditions [2]
-
Column: Cosmosil 5C18-AR (4.6 mm x 25 cm)
-
Mobile Phase: A gradient formed from:
-
A: 2.5% acetic acid, 0.01 mol/L sodium heptane sulfonic acid-acetonitrile (88.5:11.5), pH 4.0
-
B: 2.5% acetic acid-acetonitrile (10:90)
-
-
Detection:
-
UV detection at a specified wavelength (not detailed in the provided search results).
-
Amperometric detection with a glassy-carbon electrode at +900 mV.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for detecting trace amounts of this compound in various biological matrices.[1]
a) Sample Preparation and Extraction [1]
-
Extract the sample with 5% trifluoroacetic acid (TFA).
-
Perform a tandem solid-phase extraction (SPE) clean-up using an ion-exchange (SAX) cartridge followed by an InertSep C18-A cartridge.
b) LC-MS/MS Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) of the following transitions for the [M + 3H]³⁺ precursor ions:
-
α-avoparcin: m/z 637 → 86, 113, 130
-
β-avoparcin: m/z 649 → 86, 113, 130
-
Microbiological Assay
This method relies on the antimicrobial properties of this compound to inhibit the growth of a susceptible microorganism.
a) Sample Preparation and Extraction [3]
-
Extract the sample (animal feed or pre-mix) with a mixture of acetone, water, and hydrochloric acid.
-
Clarify the extract to remove solid particles.
b) Assay Procedure [3]
-
Use an agar medium inoculated with Bacillus subtilis.
-
Apply the clarified sample extract to the agar.
-
The antibiotic activity is determined by measuring the diameter of the zone of growth inhibition around the sample.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for the microbiological assay of this compound.
References
- 1. Determination of this compound in animal tissues and milk using LC-ESI-MS/MS and tandem-SPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of residual this compound in chicken muscle by HPLC with ultraviolet and amperometric detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological assay of this compound in animal feeds and pre-mixes - Analyst (RSC Publishing) [pubs.rsc.org]
Assessing the Cross-Resistance Profile Between Avoparcin and New Glycopeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of glycopeptide resistance, historically linked to the agricultural use of avoparcin, presents a significant challenge in clinical settings. Understanding the cross-resistance profile between this compound and newer glycopeptide antibiotics is crucial for effective drug development and stewardship. This guide provides an objective comparison of the performance of newer glycopeptides—dalbavancin, oritavancin, and telavancin—against bacteria with resistance mechanisms typically selected for by this compound, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a glycopeptide antibiotic previously used as a growth promoter in livestock, is structurally and mechanistically similar to vancomycin. Its use has been linked to the selection of vancomycin-resistant enterococci (VRE), particularly those carrying the vanA gene cluster. This resistance mechanism, which involves the alteration of the drug's target in the bacterial cell wall, can confer cross-resistance to other glycopeptides. This guide examines the in vitro activity of dalbavancin, oritavancin, and telavancin against such resistant strains, providing a critical assessment of their potential utility where this compound-selected resistance is a concern.
Comparative Analysis of In Vitro Activity
The primary mechanism of high-level resistance to this compound and vancomycin is mediated by the vanA gene cluster, which results in the modification of the peptidoglycan precursor from D-Ala-D-Ala to D-Ala-D-Lac, reducing the binding affinity of the antibiotic. The following tables summarize the minimum inhibitory concentrations (MICs) of new glycopeptides against vancomycin-resistant enterococci (VRE), with a focus on strains exhibiting the VanA phenotype, as a proxy for this compound-selected resistance.
| Antibiotic | Organism | Resistance Phenotype | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Dalbavancin | Enterococcus faecium | VanA | >4 | >4 |
| Oritavancin | Enterococcus faecalis | VanA | 0.25 | 0.5 |
| Enterococcus faecium | VanA | 0.03 | 0.06 | |
| Telavancin | Enterococcus faecalis | VanA | 8 | 16 |
| Enterococcus faecium | VanA | 4 | 8 | |
| Vancomycin | Enterococcus faecalis | VanA | >16 | >16 |
| Enterococcus faecium | VanA | >16 | >16 |
Table 1: Comparative MICs of New Glycopeptides against VanA-Type VRE. Data compiled from multiple surveillance studies.[1][2][3][4] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Key Findings:
-
Dalbavancin shows poor activity against VanA-type VRE, suggesting significant cross-resistance with this compound.[4]
-
Oritavancin demonstrates potent activity against both VanA-type E. faecalis and E. faecium, indicating a low potential for cross-resistance.[3][5] This enhanced activity is attributed to its additional mechanisms of action, including disruption of bacterial membrane integrity.[6]
-
Telavancin exhibits reduced activity against VanA-type VRE compared to vancomycin-susceptible strains, with elevated MIC values, suggesting a degree of cross-resistance.[1][2][7] However, it may still offer a therapeutic option in some cases.
Experimental Protocols
Accurate assessment of cross-resistance relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
a. Preparation of Inoculum:
-
Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This can be done by visual comparison or using a spectrophotometer.
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution tray.
b. Preparation of Antibiotic Dilutions:
-
Prepare stock solutions of the glycopeptide antibiotics in a suitable solvent (e.g., water for vancomycin, DMSO for telavancin).
-
Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
c. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing 100 µL of the antibiotic dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
PCR for Detection of the vanA Gene
This molecular method is used to identify the genetic determinant of VanA-type resistance.
a. DNA Extraction:
-
Bacterial DNA can be extracted from a pure culture using a commercial DNA extraction kit or by a simple boiling method.
-
For the boiling method, suspend a few colonies in sterile water, heat at 95-100°C for 10 minutes, and then centrifuge to pellet the cell debris. The supernatant contains the DNA.
b. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for the vanA gene.
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with the following typical conditions: initial denaturation at 94°C for 5 minutes, followed by 30-35 cycles of denaturation at 94°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute, with a final extension at 72°C for 5-10 minutes.
c. Detection of PCR Products:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size for the vanA gene indicates a positive result.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: VanS/VanR signaling pathway for glycopeptide resistance induction.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
The extensive use of this compound in agriculture has created a reservoir of glycopeptide resistance, primarily through the dissemination of the vanA gene cluster. This guide demonstrates that while some newer glycopeptides, such as dalbavancin, exhibit significant cross-resistance with this mechanism, others, like oritavancin, retain potent activity. Telavancin shows an intermediate profile. These findings underscore the importance of considering historical antibiotic usage and underlying resistance mechanisms when developing and deploying new antimicrobial agents. For researchers and drug development professionals, this comparative analysis provides a framework for evaluating the potential efficacy of novel glycopeptides in the face of established resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Oritavancin Activity against Vancomycin-Susceptible and Vancomycin-Resistant Enterococci with Molecularly Characterized Glycopeptide Resistance Genes Recovered from Bacteremic Patients, 2009-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Management of multidrug-resistant enterococcal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New lipoglycopeptides: a comparative review of dalbavancin, oritavancin and telavancin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Avoparcin: A Procedural Guide for Laboratory Professionals
For immediate reference, expired or unused avoparcin should never be disposed of in standard trash or flushed down the drain. This glycopeptide antibiotic, formerly used as an animal feed additive, requires specialized handling as hazardous waste to mitigate environmental contamination and the potential spread of antibiotic resistance. The following guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating disposal procedures, ensure all personnel handling this compound waste are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All materials contaminated with this compound, such as vials, syringes, and contaminated labware, must be treated as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[1]. The primary recommended methods are return to the manufacturer or disposal via a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
-
Clearly label all this compound waste containers with "Hazardous Pharmaceutical Waste" and include the chemical name "this compound."
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination.
Step 2: Secure Packaging
-
Package all this compound waste, including contaminated materials, in a securely sealed, leak-proof container.
-
Ensure the container is robust and properly labeled for transport.[1]
Step 3: Disposal Pathway Selection
-
Preferred Option: Return to Manufacturer: If possible, the most responsible disposal method is to return the expired or unused this compound to the original manufacturer.[1] Contact the manufacturer or supplier to inquire about their take-back programs.
-
Alternative Option: Licensed Waste Contractor: If returning to the manufacturer is not feasible, arrange for a state-licensed medical or hazardous waste contractor to collect and dispose of the this compound waste.[1] The contractor will ensure disposal is conducted in compliance with all federal, state, and local regulations.
Step 4: Approved Disposal Methods by Contractor
-
Incineration: The waste contractor will transport the securely packaged this compound to a licensed hazardous waste incinerator.[1]
-
Hazardous Waste Landfill: Alternatively, the contractor may dispose of the material by burial in a licensed hazardous or toxic waste landfill.[1]
Quantitative Data for this compound Disposal
| Parameter | Guideline | Source |
| Incineration Temperature | Not specified for this compound. Determined by the licensed hazardous waste facility. | N/A |
| Landfill Concentration Limits | Not specified for this compound. Determined by the licensed hazardous waste facility. | N/A |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Environmental and Health Considerations
The stringent disposal procedures for this compound are in place due to its environmental persistence and the significant public health risk associated with the development of antibiotic-resistant bacteria.[4] Improper disposal can lead to the contamination of soil and water, creating a reservoir for resistance genes that can potentially be transferred to human pathogens. The similarity of this compound to the clinically important antibiotic vancomycin underscores the critical need for responsible disposal to prevent the selection and spread of vancomycin-resistant enterococci (VRE).[3][5]
References
Safeguarding Researchers: Essential Protocols for Handling Avoparcin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling of Avoparcin, a glycopeptide antibiotic. The following procedural guidance outlines personal protective equipment (PPE), step-by-step operational protocols, and disposal plans to minimize risk and ensure regulatory compliance.
Personal Protective Equipment (PPE)
Given that this compound has been identified as a contact sensitizer, causing allergic skin reactions, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, double-gloving recommended | To prevent skin contact and allergic reactions. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne powder particles. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator | To prevent inhalation of fine powder particles, which could lead to respiratory sensitization. |
| Lab Coat | Disposable or dedicated, buttoned lab coat | To protect skin and clothing from contamination. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the essential steps for safely weighing and preparing solutions of this compound in a laboratory setting.
1. Preparation and Area Designation:
- Identify a designated area for handling this compound powder. This area should be clearly marked.
- Ensure a calibrated analytical balance is located within a chemical fume hood or a powder containment hood.
- Assemble all necessary equipment and reagents before handling the this compound powder. This includes weigh paper or boats, spatulas, solvent for dissolution, and appropriate containers.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Weighing this compound Powder:
- Perform all weighing operations within the certified chemical fume hood or powder containment hood to minimize the dispersion of airborne particles.
- Use a dedicated, labeled spatula for handling this compound.
- Carefully transfer the desired amount of this compound powder onto the weigh paper or boat. Avoid creating dust.
- Close the primary container of this compound securely immediately after use.
4. Solution Preparation:
- Place the weigh paper or boat containing the this compound powder into the receiving vessel (e.g., a beaker or flask).
- Slowly add the solvent to the vessel, rinsing the weigh paper or boat to ensure all the powder is transferred.
- Gently swirl or stir the mixture to dissolve the powder completely. Avoid splashing.
5. Decontamination and Waste Disposal:
- Wipe down the work surface of the fume hood, the balance, and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), followed by a laboratory-grade detergent and water.
- Dispose of all contaminated disposable materials, including gloves, weigh paper, and paper towels, in a clearly labeled hazardous waste container.
- For unused or expired this compound, follow the specific disposal plan outlined below.
6. Doffing Personal Protective Equipment (PPE):
- Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat, eye protection, and finally the respirator.
- Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Plans
A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is critical for safety and compliance.
Spills and Decontamination
In the event of a spill of this compound powder:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.
-
Containment: For small spills, gently cover the powder with absorbent material dampened with a suitable solvent to prevent it from becoming airborne.
-
Clean-up: Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a decontaminating solution, followed by detergent and water.
-
Dispose: Dispose of all clean-up materials as hazardous waste.
Disposal Plan
Expired or waste pharmaceuticals, including this compound, must be disposed of as hazardous chemical waste.
-
Do Not Dispose in Regular Trash or Drains: this compound should never be disposed of in the regular trash or flushed down the drain.
-
Segregation and Labeling: Collect all this compound waste (unused product, contaminated materials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Licensed Waste Contractor: Arrange for the disposal of the hazardous waste through a licensed medical or hazardous waste contractor. These contractors are equipped to handle and dispose of pharmaceutical waste in compliance with environmental regulations, typically through incineration or burial in a licensed landfill.
-
Manufacturer Take-Back: If possible, inquire with the manufacturer about take-back programs for expired or unused products.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
